molecular formula C76H132N20O26 B151672 PSTAIR CAS No. 126675-53-4

PSTAIR

Número de catálogo: B151672
Número CAS: 126675-53-4
Peso molecular: 1742.0 g/mol
Clave InChI: JCXVGSUDEJTPFS-IVBRFITJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

16 amino acid residues given in first source;  conserved sequence found in yeast cdc2 product and its homologs in higher eukaryotes

Propiedades

Número CAS

126675-53-4

Fórmula molecular

C76H132N20O26

Peso molecular

1742.0 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1

Clave InChI

JCXVGSUDEJTPFS-IVBRFITJSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N

SMILES canónico

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

Secuencia

EGVPSTAIREISLLKE

Sinónimos

CDC2 peptide (42-57)
PSTAIR
PSTAIR peptide

Origen del producto

United States

Foundational & Exploratory

The PSTAIR Sequence: A Linchpin in Cyclin-Dependent Kinase Regulation and Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Their catalytic activity is contingent upon the binding of a regulatory subunit, a cyclin. At the heart of this crucial interaction lies the PSTAIR sequence, a highly conserved motif that is the defining feature of many CDKs. This technical guide provides a comprehensive overview of the this compound sequence, its structure, its critical function in mediating cyclin binding and CDK activation, and the implications of its alteration in disease. We delve into the quantitative biophysical parameters governing CDK-cyclin interactions, detail relevant experimental methodologies for their study, and present visual representations of the associated signaling pathways and molecular dynamics.

The this compound Sequence: A Conserved Hallmark of CDKs

The this compound sequence is a highly conserved 16-amino-acid motif, EGVPSTAIREISLLKE, found within the N-terminal lobe of many cyclin-dependent kinases.[1] This sequence is located in an α-helix known as the PSTAIRE helix or C-helix.[2] The acronym "this compound" is derived from the single-letter amino acid code of a core part of this sequence: Proline-Serine-Threonine-Alanine-Isoleucine-Arginine. The remarkable conservation of this motif across diverse eukaryotic species underscores its fundamental importance in cell cycle control.[1]

The this compound helix is a central element in the interaction between a CDK and its cognate cyclin.[3] The binding of a cyclin to this region induces a cascade of conformational changes that are essential for the kinase's catalytic activity.

Functional Significance: The Role of the this compound Sequence in CDK Activation

The activation of CDKs is a multi-step process, and the this compound sequence is integral to the initial and most critical step: cyclin binding.

Cyclin Binding and Conformational Change

In its inactive, monomeric state, the catalytic cleft of a CDK is inaccessible to substrates. The T-loop (or activation loop) sterically hinders the entrance to the active site.[4] The binding of a cyclin to the this compound helix and surrounding regions triggers a significant conformational rearrangement.[4] This includes the rotation and movement of the this compound helix into the catalytic cleft.[1] This movement, in turn, displaces the T-loop, opening up the active site for substrate binding and catalysis.[1]

Allosteric Regulation and Full Activation

The binding of cyclin results in a partially active CDK-cyclin complex.[5] Full activation requires the subsequent phosphorylation of a conserved threonine residue within the T-loop by a CDK-activating kinase (CAK).[6] The initial conformational change induced by cyclin binding to the this compound region is a prerequisite for this phosphorylation event, as it exposes the threonine residue to the CAK.

Quantitative Analysis of CDK-Cyclin Interactions

The affinity between CDKs and their various cyclin partners is a key determinant of the specificity and timing of cell cycle events. Techniques such as Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) have been instrumental in quantifying these interactions.

Table 1: Binding Affinities of Human CDK-Cyclin Pairs

CDKCyclinBinding Affinity (Kd)MethodReference
CDK1Cyclin B1HighBLI[7]
CDK2Cyclin A2HighBLI[7]
CDK2Cyclin E1HighBLI[7]
CDK4Cyclin D1HighBLI[7]
CDK2 P45LCyclin E1Considerably ImpairedCo-IP[3]

Note: "High" affinity in the context of the referenced study indicates a strong and specific interaction. The P45L mutation in the this compound sequence of CDK2 results in a significantly reduced ability to form a stable complex with Cyclin E1, as demonstrated by co-immunoprecipitation experiments.[3]

The Impact of this compound Sequence Mutations in Cancer

Given its critical role, it is not surprising that mutations within the this compound sequence can have profound biological consequences. A notable example is a cancer-derived missense mutation in the CDK2 gene, resulting in the substitution of Proline 45 with Leucine (P45L).[3]

This P45L mutation is located at the N-terminus of the this compound helix and significantly impairs the stable association of CDK2 with its cyclin partners.[3] Molecular dynamics simulations suggest that this is due to increased flexibility in the this compound helix region.[3] While the mutant kinase retains some level of activity, the compromised cyclin binding disrupts the normal regulation of the cell cycle, potentially contributing to oncogenesis.[3]

Experimental Protocols

The study of the this compound sequence and its role in CDK-cyclin interactions involves a variety of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the this compound Sequence

This protocol describes the introduction of a point mutation, such as P45L, into a CDK expression vector using a PCR-based method.

Objective: To create a specific mutation in the this compound sequence of a CDK gene cloned into a plasmid vector.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

  • Plasmid DNA containing the wild-type CDK gene

  • Custom-designed mutagenic primers (forward and reverse) containing the desired mutation

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[8]

  • PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[8]

  • Template DNA Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[8]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Co-Immunoprecipitation (Co-IP) to Assess CDK-Cyclin Binding

This protocol is used to determine if a CDK and a cyclin interact in a cellular context.

Objective: To assess the in vivo or in vitro interaction between a CDK (wild-type or mutant) and a cyclin.

Materials:

  • Cell lysate containing the overexpressed or endogenous CDK and cyclin proteins

  • Antibody specific to one of the proteins of interest (e.g., anti-CDK2)

  • Protein A/G agarose or magnetic beads

  • Lysis buffer

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer to release the proteins.

  • Immunoprecipitation: Add the specific antibody to the cell lysate and incubate to allow the antibody to bind to its target protein.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the protein of interest and any interacting partners.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the components by SDS-PAGE and Western blotting using antibodies against both the CDK and the cyclin. The presence of the cyclin in the immunoprecipitate of the CDK (and vice versa) indicates an interaction.

In Vitro Kinase Assay

This protocol measures the catalytic activity of a CDK-cyclin complex.

Objective: To quantify the kinase activity of a CDK-cyclin complex towards a specific substrate.

Materials:

  • Purified active CDK-cyclin complex (e.g., CDK2/Cyclin A)

  • Kinase buffer

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • [γ-32P]ATP or a non-radioactive ADP detection system (e.g., ADP-Glo™)

  • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

Procedure (Radiometric Assay):

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, substrate, and the purified CDK-cyclin complex.

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the CDK-cyclin interaction.

Materials:

  • Purified CDK and cyclin proteins in a precisely matched buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both the CDK and cyclin proteins extensively against the same buffer to minimize heats of dilution.

  • ITC Experiment: Load one protein (e.g., CDK) into the sample cell of the calorimeter and the other protein (e.g., cyclin) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the cyclin into the CDK solution.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the this compound-Mediated CDK Activation

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and logical relationships involving the this compound sequence.

CDK Activation Signaling Pathway

CDK_Activation_Pathway cluster_inactive Inactive State cluster_partially_active Partially Active State cluster_fully_active Fully Active State CDK_inactive Inactive CDK (T-loop blocks active site) CDK_Cyclin CDK-Cyclin Complex (this compound helix repositions, T-loop moves) CDK_inactive->CDK_Cyclin Cyclin Binding to This compound Helix Cyclin Cyclin Cyclin->CDK_Cyclin Active_CDK Active CDK-Cyclin-P (Phosphorylated T-loop) CDK_Cyclin->Active_CDK T-loop Phosphorylation Substrate Substrate Active_CDK->Substrate Phosphorylation CAK CDK-Activating Kinase (CAK) CAK->Active_CDK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell Cycle Progression

Caption: CDK Activation Signaling Pathway.

Logical Flow of this compound Function

PSTAIR_Logic This compound Intact this compound Sequence in C-helix Cyclin_Binding Stable Cyclin Binding This compound->Cyclin_Binding Conformational_Change Conformational Change (T-loop displacement, this compound helix repositioning) Cyclin_Binding->Conformational_Change CAK_Access CAK Accessibility to T-loop Conformational_Change->CAK_Access Phosphorylation T-loop Phosphorylation CAK_Access->Phosphorylation Kinase_Activity CDK Catalytic Activity Phosphorylation->Kinase_Activity PSTAIR_Mutated Mutated this compound Sequence (e.g., P45L) Impaired_Binding Impaired Cyclin Binding PSTAIR_Mutated->Impaired_Binding Reduced_Activity Reduced Kinase Activity Impaired_Binding->Reduced_Activity

Caption: Logical Flow of this compound Function.

Conclusion

The this compound sequence is an indispensable element in the architecture and function of cyclin-dependent kinases. Its high degree of conservation is a testament to its fundamental role in orchestrating the precise interactions that drive the cell cycle. As a primary determinant of cyclin binding, the this compound sequence initiates the cascade of events leading to CDK activation. Understanding the intricate details of its function, the biophysical parameters of the interactions it mediates, and the consequences of its mutation provides a critical foundation for basic research into cell cycle control and for the development of novel therapeutic strategies targeting the cell division machinery in diseases such as cancer. The experimental approaches detailed herein offer a robust framework for the continued investigation of this pivotal molecular motif.

References

The Linchpin of Cell Cycle Control: An In-depth Technical Guide to the Role of the PSTAIR Motif in Cyclin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the PSTAIR Motif's Critical Function in Cyclin-Dependent Kinase Regulation, Offering Insights for Researchers, Scientists, and Drug Development Professionals.

The precise regulation of the cell cycle is fundamental to cellular health, and its dysregulation is a hallmark of cancer. At the heart of this intricate process lies the interaction between Cyclin-Dependent Kinases (CDKs) and their regulatory partners, the cyclins. This technical guide provides a comprehensive examination of the this compound motif, a highly conserved sequence within CDKs that plays a pivotal role in cyclin binding and the subsequent activation of the kinase. This document details the structural basis of this interaction, presents quantitative binding data, outlines key experimental methodologies, and visualizes the associated signaling pathways, offering a critical resource for researchers in cell cycle biology and oncology drug development.

The this compound Motif: A Conserved Docking Site for Cyclin Activation

The this compound motif, with the canonical amino acid sequence Proline-Serine-Threonine-Alanine-Isoleucine-Arginine-Glutamate, is a signature feature of many members of the CDK family.[1] This evolutionarily conserved 16-amino acid region is centrally involved in the formation of the CDK-cyclin complex.[2] Structurally, the this compound motif is located in the αC-helix of the N-terminal lobe of the CDK.[3] Upon cyclin binding, this helix undergoes a significant conformational change, rotating approximately 90° to move into the catalytic cleft of the kinase.[1] This repositioning is crucial for the proper alignment of key catalytic residues, including a glutamate from the this compound motif itself, which forms a salt bridge with a lysine in the active site, a critical step in kinase activation.[1][4]

The interaction between the this compound motif and the cyclin is multifaceted, involving a combination of hydrophobic interactions and hydrogen bonds. For instance, in the CDK2-cyclin A complex, specific residues within the this compound helix, such as Isoleucine 49 and Isoleucine 52, engage in van der Waals forces with hydrophobic pockets on the cyclin surface.[1] This extensive interaction network not only stabilizes the complex but also contributes to the specificity of cyclin binding to different CDKs.[1][5]

Quantitative Analysis of CDK-Cyclin Binding

The affinity between CDKs and cyclins is a key determinant of their biological activity. Various biophysical techniques have been employed to quantify these interactions, providing valuable insights into the stability of different CDK-cyclin complexes. The following table summarizes representative dissociation constants (Kd) for various CDK-cyclin pairs.

CDK PartnerCyclin PartnerMethodDissociation Constant (Kd)Reference
CDK1Cyclin BBiolayer InterferometryHigh Affinity (Specific value not provided)[6]
CDK2Cyclin ABiolayer InterferometryHigh Affinity (Specific value not provided)[6]
CDK2Cyclin EBiolayer InterferometryHigh Affinity (Specific value not provided)[6]
CDK4Cyclin DBiolayer InterferometryHigh Affinity (Specific value not provided)[6]
CDK2 (P45L mutant)Cyclin A/ENot specifiedConsiderably impaired stable association[7]

Note: While specific Kd values for the wild-type interactions were not explicitly stated in the initial search results, the study on the P45L mutation within the this compound motif of CDK2 demonstrates a significant reduction in cyclin binding stability, underscoring the critical role of this motif in the interaction.[7]

Experimental Protocols for Studying this compound-Cyclin Interactions

The investigation of the this compound motif's role in cyclin binding relies on a variety of robust experimental techniques. Below are detailed methodologies for three key assays.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo CDK-Cyclin Interaction

This method is used to isolate a specific protein (the "bait," e.g., a CDK) from a cell lysate and identify its binding partners (the "prey," e.g., a cyclin).[8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody specific to the bait protein (e.g., anti-CDK2)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cells and lyse them on ice using cold lysis buffer to release cellular proteins.

  • Pre-clearing: Incubate the cell lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected prey protein (e.g., anti-cyclin A) to confirm the interaction.[8]

Yeast Two-Hybrid (Y2H) Assay for Screening Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.[9]

Materials:

  • Yeast expression vectors (one containing a DNA-binding domain, BD, and the other an activation domain, AD)

  • Competent yeast strain with reporter genes (e.g., HIS3, lacZ)

  • Appropriate selective media

Procedure:

  • Plasmid Construction: Clone the cDNA of the bait protein (e.g., CDK) into the BD vector and the cDNA of the prey protein (e.g., cyclin) or a cDNA library into the AD vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast cells.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells containing both plasmids will grow.

  • Reporter Gene Assay: If the bait and prey proteins interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor. This will activate the expression of reporter genes, leading to growth on selective media (e.g., lacking histidine) and/or a colorimetric change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).[9][10][11]

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time.[12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified recombinant CDK (ligand) and cyclin (analyte) proteins

  • Running buffer

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified CDK protein onto the surface of the sensor chip.

  • Analyte Injection: Flow a solution containing the purified cyclin protein (analyte) at various concentrations over the chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the chip surface in real-time as the cyclin binds to the immobilized CDK (association phase) and then as buffer flows over the chip to wash off the bound cyclin (dissociation phase).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), which provides a quantitative measure of the binding affinity.[12][13]

Signaling Pathways and the Role of the this compound Motif

The interaction between CDKs and cyclins, mediated by the this compound motif, is a cornerstone of cell cycle progression, particularly at the G1/S and G2/M checkpoints.

G1/S Transition

The transition from the G1 to the S phase is a critical commitment point in the cell cycle.[14] The binding of D-type cyclins to CDK4/6 and E-type cyclins to CDK2, facilitated by the this compound motif, leads to the phosphorylation of the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[15][16][17]

G1_S_Transition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 (this compound) CDK46->CDK46_CyclinD Binds (via this compound) Rb_E2F Rb-E2F Complex (Inactive) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->E2F Releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: G1/S transition pathway highlighting this compound-mediated CDK4/6 activation.

G2/M Transition

The entry into mitosis is controlled by the activation of the CDK1-Cyclin B complex.[18] The binding of Cyclin B to CDK1, again dependent on the this compound motif, is a prerequisite for the activating phosphorylation of CDK1 by CDK-activating kinase (CAK). The active CDK1-Cyclin B complex then phosphorylates a multitude of substrates to drive the cell into mitosis.[19][20][21]

G2_M_Transition CyclinB Cyclin B Synthesis CDK1_CyclinB_inactive CDK1-Cyclin B (Inactive) CyclinB->CDK1_CyclinB_inactive CDK1 CDK1 (this compound) CDK1->CDK1_CyclinB_inactive Binds (via this compound) CAK CAK CDK1_CyclinB_inactive->CAK Activating Phosphorylation Wee1 Wee1/Myt1 CDK1_CyclinB_inactive->Wee1 Inhibitory Phosphorylation Cdc25 Cdc25 CDK1_CyclinB_inactive->Cdc25 Dephosphorylation CAK->CDK1_CyclinB_inactive CDK1_CyclinB_active CDK1-Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB_active->Mitosis Drives Wee1->CDK1_CyclinB_inactive Cdc25->CDK1_CyclinB_active

Caption: G2/M transition pathway showing the central role of this compound in CDK1 activation.

Conclusion and Future Directions

The this compound motif is an indispensable element in the regulation of the cell cycle, serving as the primary docking site for cyclins on their CDK partners. The structural integrity and specific sequence of this motif are critical for the formation of stable and active CDK-cyclin complexes, which in turn govern the timely progression through cell cycle checkpoints. Understanding the nuances of the this compound-cyclin interaction at a quantitative and molecular level provides a solid foundation for the development of novel therapeutic strategies that target the cell cycle machinery. Future research focused on developing small molecules or peptides that specifically disrupt the this compound-cyclin interface could offer a new class of highly selective anti-cancer agents with the potential for improved efficacy and reduced off-target effects.

References

The PSTAIR Motif: An In-depth Technical Guide to its Core Conservation and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PSTAIR sequence, canonically EGVPSTAIREISLLKE , is a highly conserved 16-amino acid motif that serves as a hallmark of a specific class of cyclin-dependent kinases (CDKs).[1][2] These kinases are pivotal regulators of the eukaryotic cell cycle, orchestrating the progression through its distinct phases.[3] The profound conservation of the this compound motif across a vast evolutionary landscape, from single-celled yeasts to complex mammals, underscores its fundamental importance in cellular function. This technical guide provides a comprehensive overview of the this compound sequence's conservation, the experimental methodologies used to study it, and its critical role in cellular signaling pathways.

Data Presentation: this compound Sequence Conservation Across Species

The this compound motif is remarkably stable across diverse eukaryotic lineages. While minor variations exist, the core sequence remains largely intact, highlighting a strong selective pressure to maintain its structure and function. The following table summarizes the this compound sequence in the primary cell cycle-regulating CDK from several key model organisms.

SpeciesProteinUniProt IDThis compound SequenceSequence LengthPercent Identity to Human
Homo sapiens (Human)CDK1P06493EGVPSTAIREISLLKE16100%
Mus musculus (Mouse)Cdk1P11440EGVPSTAIREISLLKE16100%
Saccharomyces cerevisiae (Budding Yeast)CDC28P00546EGVPSTAIREISLLKE16100%
Arabidopsis thaliana (Thale Cress)CDKA;1P43027EGVPSTAIREISLLKE16100%
Drosophila melanogaster (Fruit Fly)Cdk1P23531EGVPSTAIREISLLKE16100%
Caenorhabditis elegans (Nematode)cdk-1P34556EGVPSTAIREISLLKE16100%

Table 1: Conservation of the this compound Sequence in Key Eukaryotic Species. The canonical 16-amino acid this compound sequence from the primary cell cycle-regulating CDK in each organism is shown. Data was compiled from the UniProt database.

Experimental Protocols

The study of this compound sequence conservation and the function of this compound-containing proteins relies on a combination of molecular biology, biochemistry, and bioinformatics techniques.

Protocol 1: Multiple Sequence Alignment of this compound-Containing Proteins

This protocol outlines the steps to perform a multiple sequence alignment to visualize the conservation of the this compound motif.

Objective: To align the full-length protein sequences of CDK1 orthologs from various species to highlight the conservation of the this compound motif.

Materials:

  • FASTA-formatted protein sequences of CDK1 orthologs obtained from a protein database (e.g., UniProt, NCBI).

  • Multiple sequence alignment software, such as Clustal Omega.[4][5][6][7][8]

Procedure:

  • Sequence Retrieval: a. Navigate to a public protein database (e.g., UniProt). b. Search for "CDK1" or the specific ortholog name for each species of interest (e.g., "CDC28" for S. cerevisiae). c. Download the FASTA-formatted sequence for each protein.

  • Sequence Alignment using Clustal Omega (Web Interface): a. Open the Clustal Omega web server. b. Select "Protein" as the sequence type. c. Paste the retrieved FASTA sequences into the input window. Each sequence must be in the correct FASTA format (a single-line description beginning with ">" followed by lines of sequence data). d. Leave the output format and other parameters at their default settings for a standard alignment. e. Click the "Submit" button to run the alignment.

  • Analysis of Results: a. The results will display the aligned sequences. b. Locate the this compound motif within the alignment. A consensus line below the alignment will indicate the degree of conservation at each position. An asterisk (*) denotes a fully conserved residue, a colon (:) indicates conservation between groups of strongly similar properties, and a period (.) signifies conservation between groups of weakly similar properties.

Protocol 2: Immunodetection of this compound-Containing Proteins by Western Blotting

This protocol describes the use of a this compound-specific antibody to detect CDK proteins in cell lysates.[1][9][10][11]

Objective: To identify and compare the expression levels of this compound-containing CDKs in different cell or tissue samples.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-PSTAIR monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Protein Extraction: a. Lyse cells or tissues in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-PSTAIR primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

Protocol 3: Immunoprecipitation of this compound-Containing Protein Complexes

This protocol details the isolation of this compound-containing CDKs and their interacting partners.[12][13][14][15][16]

Objective: To enrich for this compound-containing CDKs and co-immunoprecipitate their binding partners (e.g., cyclins) for subsequent analysis.

Materials:

  • Cell lysate

  • Anti-PSTAIR antibody or an antibody against a specific CDK

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Antibody-Bead Conjugation (Pre-binding method): a. Incubate the antibody with Protein A/G beads to allow for binding. b. Wash the antibody-bead complexes to remove unbound antibody.

  • Immunoprecipitation: a. Add the antibody-bead complexes to the cell lysate. b. Incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.

  • Washing: a. Pellet the beads (by centrifugation or using a magnetic rack). b. Discard the supernatant. c. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins from the beads using elution buffer. b. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Signaling Pathways and Logical Relationships

The this compound motif is a critical component of the CDK-cyclin signaling axis, which governs cell cycle progression.

CDK-Cyclin signaling pathway in the cell cycle.

The this compound helix within CDK1 is essential for its interaction with mitotic cyclins, such as Cyclin B. This binding event is a prerequisite for the activation of CDK1 kinase activity, which in turn phosphorylates a plethora of downstream substrates to drive the cell into mitosis.

Experimental_Workflow start Start: Obtain Protein Sequences (e.g., from UniProt) msa Multiple Sequence Alignment (e.g., Clustal Omega) start->msa conservation_analysis Analyze Conservation of This compound Motif msa->conservation_analysis lysate_prep Prepare Cell/Tissue Lysates western Western Blot with anti-PSTAIR Antibody lysate_prep->western ip Immunoprecipitation with anti-PSTAIR or anti-CDK Antibody lysate_prep->ip western_analysis Analyze Protein Expression western->western_analysis ip_analysis Analyze Protein Interactions (Western Blot or Mass Spec) ip->ip_analysis

Workflow for this compound conservation and function analysis.

Functional Significance of this compound Conservation

The stringent conservation of the this compound sequence is a direct reflection of its indispensable role in mediating the interaction between CDKs and their cyclin partners. The this compound helix forms a major part of the interface between the CDK and the cyclin box of the cyclin protein. Even minor alterations to this sequence can have profound functional consequences.

  • Altered Cyclin Binding: Mutations within the this compound motif can weaken or abolish the interaction with cyclins, leading to a loss of CDK activation and subsequent cell cycle arrest.

  • Cancer Implications: Dysregulation of the cell cycle is a hallmark of cancer. While mutations directly within the this compound sequence of major CDKs are not commonly reported as primary cancer drivers, alterations in the expression or function of this compound-containing CDKs and their cyclin partners are frequent in tumorigenesis.[17] Targeting the cyclin-binding groove, which encompasses the this compound interaction site, is an active area of research for the development of novel cancer therapeutics.

  • Beyond the Cell Cycle: Recent evidence suggests that this compound-containing CDKs may have roles outside of cell cycle regulation. For instance, in plants, a this compound-type CDK has been implicated in controlling light-induced responses.[18] This highlights the potential for this conserved motif to be involved in a broader range of cellular processes than previously appreciated.

Conclusion

The this compound sequence represents a master key in the lock of cell cycle regulation. Its extraordinary conservation across eukaryotes is a testament to its critical role in the fundamental process of cell division. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of this compound-mediated interactions and to leverage this knowledge for therapeutic benefit. The continued exploration of this conserved motif and its associated signaling pathways will undoubtedly yield further insights into the complex orchestration of cellular life.

References

The Cornerstone of Cell Cycle Control: An In-depth Technical Guide to the PSTAIR Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PSTAIR motif, a highly conserved amino acid sequence that lies at the heart of cyclin-dependent kinase (CDK) function and, consequently, cell cycle regulation. We will delve into the structural and functional significance of this compound, its critical role in mediating protein-protein interactions, and its regulation within the intricate signaling networks that govern cellular proliferation. This document is intended to be a valuable resource, providing not only a deep understanding of the core concepts but also practical experimental details for researchers in the field.

The this compound Motif: A Universal CDK Signature

The this compound motif is a 16-amino-acid sequence, EGVPSTAIREISLLKE, that is a hallmark of several members of the cyclin-dependent kinase family, most notably CDK1 (also known as cdc2) and CDK2.[1][2][3] Its remarkable conservation across eukaryotes, from yeast to humans, underscores its fundamental importance in cell cycle control.[4] This motif is located in the α1 helix (also known as the C-helix) of the kinase domain and serves as a primary interface for the binding of cyclins, the regulatory subunits of CDKs.[5][6]

Conservation of the this compound Sequence Across Human CDKs

The this compound sequence and its variants are found in several human CDKs, reflecting their shared ancestry and conserved function in cyclin binding. While the canonical this compound sequence is most closely associated with CDK1 and CDK2, other CDKs possess related motifs that contribute to their specific cyclin partnerships.

CDK Family MemberThis compound Motif VariantPrimary Cyclin Partners
CDK1 (cdc2) EGVPSTAIREISLLKE Cyclin A, Cyclin B
CDK2 EGVPSTAIREISLLKE Cyclin A, Cyclin E
CDK3 QGVPSTAIREISLLKECyclin E
CDK4 PLSTIREISLLKECyclin D
CDK5 NQVPSTAIREISLLKEp35, p39
CDK6 PLSTIREVALLRCyclin D

The Role of this compound in CDK-Cyclin Interaction and Kinase Activation

The interaction between the this compound motif of a CDK and its partner cyclin is a critical prerequisite for the activation of the kinase. This binding induces a cascade of conformational changes that ultimately lead to the phosphorylation of substrate proteins and the progression of the cell cycle.

Structural Basis of Interaction

Upon cyclin binding, the this compound-containing C-helix of the CDK undergoes a significant conformational shift. This movement repositions key residues within the catalytic cleft of the kinase, facilitating the binding of ATP and the substrate protein.[5] The interaction is extensive, involving a large surface area on both the CDK and the cyclin.[7]

A Signaling Hub: The CDK1 Activation Pathway

The activation of the CDK1-Cyclin B complex, a key driver of mitosis, is a tightly regulated process involving a network of upstream kinases and phosphatases. The this compound motif is central to the initial formation of this complex, which is then subject to further regulatory modifications.

CDK1_Activation_Pathway cluster_upstream Upstream Regulators cluster_cdk1_complex CDK1 Complex Formation and Activation cluster_downstream Downstream Effects Cyclin_B Cyclin B Synthesis (G2 Phase) CDK1_inactive Inactive CDK1 Cyclin_B->CDK1_inactive Binding via this compound CAK CDK-Activating Kinase (CAK) (CDK7/Cyclin H) CDK1_CyclinB_inhibited Inhibited CDK1-Cyclin B (Phosphorylated Thr14/Tyr15) CAK->CDK1_CyclinB_inhibited Activating Phosphorylation (Thr161) Wee1_Myt1 Wee1/Myt1 Kinases CDK1_CyclinB_inactive Inactive CDK1-Cyclin B (this compound Mediated) Wee1_Myt1->CDK1_CyclinB_inactive Inhibitory Phosphorylation (Thr14, Tyr15) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB_inhibited Dephosphorylation (Thr14, Tyr15) CDK1_inactive->CDK1_CyclinB_inactive CDK1_CyclinB_inactive->CDK1_CyclinB_inhibited CDK1_CyclinB_active Active CDK1-Cyclin B (MPF) CDK1_CyclinB_inhibited->CDK1_CyclinB_active Mitotic_Substrates Phosphorylation of Mitotic Substrates CDK1_CyclinB_active->Mitotic_Substrates Mitosis Mitotic Entry Mitotic_Substrates->Mitosis

CDK1-Cyclin B Activation Pathway

This pathway illustrates the sequential steps leading to the activation of the Maturation Promoting Factor (MPF). The initial binding of Cyclin B to CDK1, facilitated by the this compound motif, is followed by both inhibitory and activating phosphorylations. The phosphatase Cdc25 ultimately removes the inhibitory phosphates, leading to full kinase activation and entry into mitosis.[5][8][9][10]

Quantitative Analysis of this compound-Mediated Interactions

While the qualitative importance of the this compound motif is well-established, quantitative data on its binding affinity and the inhibitory potential of this compound-mimetic peptides are crucial for therapeutic development.

Inhibition of CDK Activity by Peptides Targeting the Cyclin Binding Groove

Peptides derived from natural CDK inhibitors or the this compound sequence itself can be potent inhibitors of CDK-cyclin activity. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these peptides.

Peptide/CompoundTarget CDK/Cyclin ComplexIC50 (µM)Reference
p21-derived pentapeptide (RRLIF)CDK2/Cyclin A1.01[7]
p21-derived pentapeptide (RRLIF)CDK4/Cyclin D25.12[7]
3-Thienylalanine-substituted p21 octapeptideCDK2/Cyclin A0.02[7]
3-Thienylalanine-substituted p21 octapeptideCDK4/Cyclin D0.18[7]
Guanidinomethyl-substituted benzoic acid mimeticCDK2/Cyclin A0.69[11]

Note: These IC50 values represent the inhibition of the entire CDK/cyclin complex and are influenced by more than just the this compound interaction. However, they provide a valuable measure of the potential for targeting the cyclin binding interface.

Experimental Protocols for Studying this compound Function

Investigating the role of the this compound motif requires a combination of biochemical and cell-based assays. Below are detailed protocols for two fundamental techniques: immunoprecipitation using anti-PSTAIR antibodies and in vitro kinase assays.

Immunoprecipitation of this compound-Containing CDKs

This protocol allows for the specific isolation of CDKs containing the this compound motif from cell lysates.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

  • Anti-PSTAIR Antibody: Monoclonal or polyclonal antibody specific for the this compound sequence.

  • Protein A/G Agarose or Magnetic Beads.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins using Elution Buffer. For subsequent Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

References

PSTAIR: A Highly Conserved Motif as a Powerful Tool for the Identification and Study of Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunits called cyclins. The precise and sequential activation of different CDK-cyclin complexes drives the cell through the various phases of division. Given their central role in cell proliferation, CDKs are critical targets for both basic research and the development of novel therapeutics, particularly in oncology. A key tool in the study of CDKs is the exploitation of a highly conserved amino acid sequence, the PSTAIR motif, which has become a hallmark for the identification and characterization of this kinase family.

This technical guide provides an in-depth overview of the this compound motif as a marker for CDKs. It will cover the molecular basis of its utility, present quantitative data on its interactions, detail experimental protocols for its use, and visualize the cellular pathways and experimental workflows in which it is central.

The this compound Motif: A Signature of CDKs

The this compound motif is a 16-amino acid sequence, EGVPSTAIREISLLKE , that is remarkably conserved in several members of the CDK family across all eukaryotes, from yeast to humans.[1] This sequence is located in the α1-helix of the N-terminal lobe of the kinase, a region crucial for the interaction with cyclins.[2] The binding of a cyclin to this region induces a conformational change in the CDK, which is a prerequisite for its catalytic activity. The high degree of conservation of the this compound motif makes it an ideal target for generating reagents that can recognize multiple CDKs.

Antibodies raised against a synthetic peptide corresponding to the this compound sequence have proven to be invaluable tools for the detection, localization, and functional analysis of CDKs.[3] These reagents, available as both polyclonal and monoclonal antibodies, are widely used in a variety of immunochemical techniques.

Data Presentation: Specificity and Applications of this compound-based Reagents

The utility of this compound-based reagents is underscored by their ability to recognize several key CDKs. While the primary target is often considered to be CDK1 (also known as Cdc2), cross-reactivity with other CDKs, such as CDK2, has been observed. This broad specificity can be advantageous for studies aiming to capture a range of CDKs but requires careful interpretation of results.

Table 1: Specificity of Commercially Available Anti-PSTAIR Antibodies

Antibody TypeTarget CDKs DetectedSpecies ReactivityKey Applications
Polyclonal (Rabbit)CDK1 (Cdc2)Human, Mouse, Rat, Amphibian, Chicken, Canine, Drosophila, Monkey, SheepWestern Blotting (WB), Immunoprecipitation (IP), Immunocytochemistry (ICC)
Monoclonal (Mouse)CDKs containing the this compound motif (primarily CDK1/Cdc2)Human, Mouse, Rat, Japanese quail, amago salmon, eel, starfish, lily, carp, onion, goldfish, monkey, Xenopus, ciliatesWestern Blotting (WB), Immunoprecipitation (IP), ELISA

Table 2: Recommended Dilutions for Anti-PSTAIR Antibodies in Various Applications

ApplicationPolyclonal (Rabbit) DilutionMonoclonal (Mouse) Dilution
Western Blotting1:1,000 - 1:10,0001:100 - 1:500
Immunoprecipitation2-5 µg per 500 µg of lysate1-10 µg per 500 µg of lysate
Immunocytochemistry1:100 - 1:500Not specified
ELISANot specified1:500 - 1:1,000

Note: The optimal dilution should be determined experimentally by the end-user.

Signaling Pathways Involving this compound-Containing CDKs

This compound-containing CDKs, particularly CDK1 and CDK2, are master regulators of the cell cycle. Their sequential activation drives the transitions between different cell cycle phases.

G2/M Transition: The Role of CDK1/Cyclin B

The entry into mitosis is triggered by the activation of the CDK1/Cyclin B complex. During the G2 phase, this complex is held in an inactive state through inhibitory phosphorylation of CDK1 by the kinases Wee1 and Myt1. At the onset of mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of CDK1 and the subsequent phosphorylation of a multitude of substrates that orchestrate the events of mitosis.[3]

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase CyclinB Cyclin B (Accumulates) CDK1_inactive CDK1 (Inactive) CyclinB->CDK1_inactive forms complex CDK1_active CDK1/Cyclin B (Active MPF) CDK1_inactive->CDK1_active Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CDK1_inactive Inhibitory Phosphorylation CDK1_active->Wee1_Myt1 Inhibition Cdc25 Cdc25 CDK1_active->Cdc25 Positive Feedback Mitosis Mitotic Events CDK1_active->Mitosis Phosphorylates Substrates Cdc25->CDK1_inactive Dephosphorylation

CDK1/Cyclin B signaling at the G2/M transition.
G1/S Transition: The Role of CDK2/Cyclin E

Progression from the G1 to the S phase, where DNA replication occurs, is primarily controlled by the CDK2/Cyclin E complex. The activation of this complex leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E (Expression Induced) CDK2 CDK2 CyclinE->CDK2 binds CDK2_active CDK2/Cyclin E (Active) CDK2->CDK2_active Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) pRb pRb E2F E2F (Active) Rb_E2F->E2F releases CDK2_active->Rb_E2F Phosphorylates Rb DNA_Replication DNA Replication E2F->DNA_Replication Activates Transcription

CDK2/Cyclin E signaling at the G1/S transition.

Experimental Protocols

The following are detailed protocols for key experiments utilizing anti-PSTAIR antibodies.

Western Blotting

This technique is used to detect this compound-containing CDKs in a protein lysate.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Sample Preparation (Cell Lysis) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (Non-specific sites) C->D E 5. Primary Antibody Incubation (Anti-PSTAIR) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis G->H

Workflow for Western blotting using anti-PSTAIR antibody.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-PSTAIR antibody (see Table 2 for dilution)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-PSTAIR antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

Immunoprecipitation

This technique is used to isolate this compound-containing CDKs and their binding partners from a complex mixture.

IP_Workflow cluster_workflow Immunoprecipitation Workflow A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clearing (with Protein A/G beads) A->B C 3. Antibody Incubation (Anti-PSTAIR) B->C D 4. Immunocomplex Capture (with Protein A/G beads) C->D E 5. Washing (Remove non-specific binders) D->E F 6. Elution (of CDK complexes) E->F G 7. Analysis (e.g., Western Blot, Kinase Assay) F->G

Workflow for immunoprecipitation using anti-PSTAIR antibody.

Materials:

  • Cell lysate (prepared in a non-denaturing lysis buffer)

  • Anti-PSTAIR antibody

  • Protein A or Protein G agarose/magnetic beads

  • Wash buffer (e.g., lysis buffer without detergent)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the anti-PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. For subsequent Western blot analysis, elution can be done by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or proceed to a kinase assay.

Kinase Assay

This assay measures the enzymatic activity of immunoprecipitated CDKs using a model substrate like Histone H1.

Materials:

  • Immunoprecipitated CDK complex (on beads)

  • Kinase assay buffer

  • Histone H1 (substrate)

  • [γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents

  • Stop solution (e.g., phosphoric acid for radioactive assays)

Procedure:

  • Immunoprecipitation: Perform immunoprecipitation as described above, but do not elute the CDK complex from the beads.

  • Washing: After the final wash of the immunoprecipitation, wash the beads twice with kinase assay buffer.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with occasional mixing.

  • Stopping the Reaction: Stop the reaction by adding a stop solution or by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography (for radioactive assays) or by other detection methods for non-radioactive assays.

Conclusion

The this compound motif is a cornerstone for the study of cyclin-dependent kinases. Its high degree of conservation provides a universal handle to identify and isolate these crucial cell cycle regulators. The availability of high-quality antibodies targeting this sequence has empowered researchers to dissect the intricate signaling pathways governed by CDKs and to explore their roles in both normal physiology and disease. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to leverage the power of this compound as a marker for advancing our understanding of CDK biology and its therapeutic potential.

References

The PSTAIR Amino Acid Sequence: A Cornerstone of Cell Cycle Regulation and a Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The precise control of the cell cycle is fundamental to the life of eukaryotic organisms. At the heart of this intricate regulatory network lies a family of protein kinases known as Cyclin-Dependent Kinases (CDKs). The activity of these kinases is governed by their association with regulatory subunit proteins called cyclins. A key molecular determinant of this critical interaction is the highly conserved PSTAIR amino acid sequence, a motif that has become a hallmark of a major class of CDKs. This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of the this compound sequence, with a focus on its role in CDK-cyclin interactions and its potential as a target for therapeutic intervention.

Discovery of the this compound Sequence

The discovery of the this compound sequence is intrinsically linked to the pioneering work of Sir Paul Nurse on the cell cycle control in the fission yeast Schizosaccharomyces pombe. In the 1970s and 1980s, Nurse and his colleagues identified a gene, cdc2, that was crucial for the progression of the cell cycle.[1] Through genetic and molecular analyses, they demonstrated that the protein product of the cdc2 gene, now known as CDK1, is a key regulator of the G1/S and G2/M transitions.[2]

Subsequent sequencing of the cdc2 gene and its homologs in other species, including humans, revealed a highly conserved region.[3] A particularly noteworthy feature within this region was the amino acid sequence EGVPSTAIREISLLKE .[4] The central part of this sequence, this compound (Proline-Serine-Threonine-Alanine-Isoleucine-Arginine), gave the motif its name. This discovery was a landmark in cell cycle research, as it provided a molecular signature for a critical family of cell cycle regulators and highlighted the evolutionary conservation of the cell cycle machinery.

Significance of the this compound Sequence in Cell Cycle Regulation

The this compound sequence is located within the α1-helix (also known as the PSTAIRE helix) of the N-terminal lobe of the CDK kinase domain.[5] This region is a critical interface for the binding of cyclins. The interaction between the PSTAIRE helix of the CDK and the cyclin box of the cyclin subunit induces a series of conformational changes in the CDK that are essential for its catalytic activity.[6]

Upon cyclin binding, the PSTAIRE helix rotates and moves into the catalytic cleft of the kinase.[6] This movement repositions key residues, including a glutamate in the this compound sequence, which is crucial for coordinating the ATP molecule required for the phosphotransfer reaction.[6] This structural rearrangement, along with the phosphorylation of a conserved threonine residue in the activation loop (T-loop) by a CDK-activating kinase (CAK), leads to the full activation of the CDK-cyclin complex.[5]

The this compound sequence and its surrounding region also contribute to the specificity of CDK-cyclin interactions. While the core this compound motif is highly conserved in CDKs like CDK1 and CDK2, variations in this region in other CDKs contribute to their selective binding to different classes of cyclins.

Quantitative Analysis of this compound-Containing CDK-Cyclin Interactions

The affinity between CDKs and their cognate cyclins is a key parameter governing the formation and activity of these regulatory complexes. Recent advances in biophysical techniques have enabled the precise measurement of these interactions. The following table summarizes the dissociation constants (Kd) for various human CDK-cyclin pairs, highlighting the high-affinity interactions of this compound-containing CDKs.

CDKCyclinDissociation Constant (Kd) in µM
CDK1 Cyclin A20.02
Cyclin B1 0.004
Cyclin D1>10
Cyclin D2>10
Cyclin D3>10
Cyclin E10.16
Cyclin E20.13
CDK2 Cyclin A2 0.003
Cyclin B10.1
Cyclin D1>10
Cyclin D2>10
Cyclin D3>10
Cyclin E1 0.004
Cyclin E20.005
CDK4Cyclin D10.02
Cyclin D20.02
Cyclin D30.02
Cyclin E1>10
Cyclin E2>10
CDK6Cyclin D10.008
Cyclin D20.007
Cyclin D30.007
Cyclin E1>10
Cyclin E2>10

Data adapted from "Quantification of Cyclin-CDK dissociation constants in living cells using fluorescence cross-correlation spectroscopy with green and near-infrared fluorescent proteins" (2024). Note: Lower Kd values indicate higher binding affinity. Bolded values highlight the canonical high-affinity interactions for CDK1 and CDK2.

Experimental Protocols for Studying the this compound Sequence

A variety of experimental techniques are employed to investigate the discovery and function of the this compound sequence. Below are detailed methodologies for three key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate CDK-Cyclin Interaction

This protocol describes the co-immunoprecipitation of a this compound-containing CDK (e.g., CDK1) and its partner cyclin (e.g., Cyclin B1) from cell lysates.

Materials:

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the CDK or cyclin (e.g., anti-CDK1 or anti-Cyclin B1)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies for Western blot detection (anti-CDK1 and anti-Cyclin B1)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer.[7]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C.[8] Remove the beads.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-CDK1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9][10]

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[8]

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.[7]

  • Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Perform a Western blot analysis using antibodies against both the CDK and the cyclin to confirm their co-immunoprecipitation.[9]

Yeast Two-Hybrid (Y2H) Assay to Identify Protein-Protein Interactions

The Y2H system is a powerful genetic method to screen for protein-protein interactions. This protocol outlines the steps to test the interaction between a this compound-containing CDK and a cyclin.

Materials:

  • Yeast expression vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)

  • Competent yeast strain (e.g., AH109 or Y2HGold)

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Plasmid Construction: Clone the coding sequence of the CDK (e.g., CDK2) into the bait vector to create a fusion with a DNA-binding domain (DBD). Clone the coding sequence of the cyclin (e.g., Cyclin E) into the prey vector to create a fusion with an activation domain (AD).[11]

  • Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast strain.[11]

  • Selection for Transformants: Plate the transformed yeast on medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Screening: Replica-plate the colonies from the SD/-Trp/-Leu plate onto a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).[12]

  • Reporter Gene Assay: If the selective medium also contains X-α-Gal, interacting proteins will activate the lacZ reporter gene, resulting in blue colonies.

  • Analysis: Growth on the high-stringency medium and the development of blue color indicate a positive interaction between the CDK and the cyclin.[12]

In Vitro Kinase Assay to Measure CDK Activity

This protocol describes a method to measure the kinase activity of a purified or immunoprecipitated this compound-containing CDK complex.

Materials:

  • Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A) or immunoprecipitated complex

  • Kinase buffer (e.g., containing MgCl2, DTT)

  • Substrate protein or peptide (e.g., Histone H1 or a specific peptide substrate)[13]

  • [γ-³²P]ATP or a non-radioactive ATP analog for detection

  • SDS-PAGE gels and autoradiography film or luminescence detector

  • Kinase inhibitors for control experiments (e.g., Roscovitine)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the substrate, and the CDK/cyclin complex.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[13]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

  • Separation: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity. Alternatively, non-radioactive methods that measure ADP production can be used with a luminescence-based readout.[14]

  • Quantification: Quantify the band intensity using densitometry. To determine the specific activity, the amount of phosphate incorporated per unit of enzyme per unit of time is calculated.

Signaling Pathways and Experimental Workflows

CDK1/Cyclin B Signaling Pathway at the G2/M Transition

The activation of the CDK1/Cyclin B complex, also known as Maturation Promoting Factor (MPF), is the key trigger for entry into mitosis. The following diagram illustrates the core regulatory pathway.

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase Cyclin B Synthesis Cyclin B Synthesis Cyclin B Cyclin B Cyclin B Synthesis->Cyclin B Mitotic Events Mitotic Events CDK1_CyclinB_inactive CDK1-Cyclin B (inactive) Cyclin B->CDK1_CyclinB_inactive binds CDK1_CyclinB_active CDK1-Cyclin B (active MPF) CDK1_CyclinB_inactive->CDK1_CyclinB_active CDK1 CDK1 CDK1->CDK1_CyclinB_inactive Wee1 Wee1 Wee1->CDK1_CyclinB_inactive phosphorylates (inhibits) Cdc25 Cdc25 Cdc25->CDK1_CyclinB_active dephosphorylates (activates) CDK1_CyclinB_active->Mitotic Events CDK1_CyclinB_active->Wee1 inhibits

Caption: The CDK1/Cyclin B activation pathway at the G2/M transition.

CDK2/Cyclin E Signaling Pathway at the G1/S Transition

The activation of the CDK2/Cyclin E complex is a critical step for the commitment to DNA replication and entry into the S phase. This pathway involves the phosphorylation of the Retinoblastoma protein (Rb).

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD Rb_E2F Rb-E2F Complex CDK4/6_CyclinD->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases Rb Rb Rb->E2F further releases DNA Replication DNA Replication E2F->DNA Replication Cyclin E Cyclin E E2F->Cyclin E transcribes CDK2_CyclinE CDK2-Cyclin E Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb hyperphosphorylates

Caption: The CDK2/Cyclin E pathway promoting the G1/S transition.

Experimental Workflow for Characterizing the this compound Motif

The following diagram outlines a logical workflow for the comprehensive characterization of the this compound motif's function.

PSTAIR_Workflow cluster_Interaction Interaction Studies cluster_Functional Functional Assays cluster_Structural Structural Analysis Start Start Identify this compound motif in a protein of interest Identify this compound motif in a protein of interest Start->Identify this compound motif in a protein of interest Hypothesize its role in protein-protein interaction Hypothesize its role in protein-protein interaction Identify this compound motif in a protein of interest->Hypothesize its role in protein-protein interaction Design Experiments Design Experiments Hypothesize its role in protein-protein interaction->Design Experiments Yeast Two-Hybrid Yeast Two-Hybrid (Y2H) Design Experiments->Yeast Two-Hybrid Co-Immunoprecipitation Co-Immunoprecipitation (Co-IP) Design Experiments->Co-Immunoprecipitation Pull-down Assay Pull-down Assay Design Experiments->Pull-down Assay In Vitro Kinase Assay In Vitro Kinase Assay Design Experiments->In Vitro Kinase Assay Site-directed Mutagenesis of this compound Site-directed Mutagenesis of this compound Design Experiments->Site-directed Mutagenesis of this compound Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Design Experiments->Cell Cycle Analysis (FACS) X-ray Crystallography X-ray Crystallography Design Experiments->X-ray Crystallography Cryo-EM Cryo-EM Design Experiments->Cryo-EM Data Analysis & Interpretation Data Analysis & Interpretation Yeast Two-Hybrid->Data Analysis & Interpretation Co-Immunoprecipitation->Data Analysis & Interpretation Pull-down Assay->Data Analysis & Interpretation In Vitro Kinase Assay->Data Analysis & Interpretation Site-directed Mutagenesis of this compound->In Vitro Kinase Assay Site-directed Mutagenesis of this compound->Cell Cycle Analysis (FACS) X-ray Crystallography->Data Analysis & Interpretation Cryo-EM->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: A logical workflow for the characterization of the this compound motif.

Significance in Drug Development

The central role of CDKs in cell cycle progression has made them attractive targets for cancer therapy.[15] However, the high degree of conservation in the ATP-binding pocket across different CDKs has posed a significant challenge for the development of selective inhibitors. This has led to an increased interest in targeting the protein-protein interaction between CDKs and cyclins, a surface that offers greater potential for specificity.

The this compound helix and the surrounding cyclin-binding groove represent a promising alternative target site.[16] Inhibitors designed to disrupt the CDK-cyclin interaction by binding to this region could offer higher selectivity compared to ATP-competitive inhibitors.

Strategies for Targeting the this compound-Cyclin Interface:

  • Peptidomimetics: Small molecules that mimic the structure and function of a peptide. Peptidomimetics derived from the cyclin box of cyclins or from natural CDK inhibitors (CKIs) like p21 and p27 could be designed to bind to the this compound region of CDKs and prevent cyclin association.[17]

  • Fragment-Based Drug Discovery: This approach involves screening libraries of small chemical fragments to identify those that bind to the target protein. Fragments that bind to the this compound helix or the cyclin-binding groove can be identified and then optimized into more potent lead compounds.

  • Structure-Based Drug Design: High-resolution structures of CDK-cyclin complexes provide a detailed map of the interaction surface. This information can be used to computationally design small molecules that fit into specific pockets within the this compound-cyclin interface and disrupt the interaction.[18]

While the development of drugs that directly target the this compound sequence is still in its early stages, the concept holds significant promise for the future of selective CDK inhibition and cancer therapy.

Conclusion

The this compound amino acid sequence, from its discovery in yeast to its characterization as a key mediator of CDK-cyclin interactions, has been central to our understanding of cell cycle control. Its high degree of conservation underscores its fundamental importance in eukaryotic life. As a critical component of the CDK activation mechanism, the this compound helix and the broader cyclin-binding interface present a compelling target for the development of novel and more selective anti-cancer therapeutics. The continued application of advanced biochemical, genetic, and structural biology techniques will undoubtedly further illuminate the multifaceted roles of this pivotal motif and pave the way for innovative drug discovery efforts.

References

An In-depth Technical Guide on the Core Relationship Between PSTAIR and Cdc28 in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate regulatory network of the eukaryotic cell cycle, the cyclin-dependent kinases (CDKs) stand as master orchestrators. In the budding yeast Saccharomyces cerevisiae, the quintessential CDK, Cdc28, governs the timely progression through different cell cycle phases. The activity of Cdc28 is exquisitely controlled through its association with various cyclins and other regulatory proteins. A key element in this regulation is the highly conserved PSTAIR motif, a signature sequence within Cdc28 that plays a pivotal role in its interactions and function. This technical guide provides a comprehensive exploration of the relationship between the this compound motif and Cdc28, delving into the structural basis of their interaction, the functional consequences, and the experimental methodologies used to elucidate this critical aspect of cell cycle control. Furthermore, we will examine the role of Cks1, a key Cdc28-interacting protein, and its relationship to the this compound-mediated regulation of Cdc28.

The this compound Motif: A Conserved Hallmark of CDKs

The this compound sequence (EGVPSTAIREISLLKE) is a 16-amino acid motif that is remarkably conserved in CDK family members across diverse eukaryotic species.[1] In Cdc28, this motif is located in the N-terminal lobe of the kinase and forms a crucial part of the interface for cyclin binding.[2][3] The this compound helix, the secondary structure containing this motif, undergoes a significant conformational change upon cyclin association, a prerequisite for kinase activation.[4] The interaction between the this compound helix of Cdc28 and the cyclin box of its cognate cyclins (Cln and Clb) is a cornerstone of cell cycle regulation.

Cks1: A Key Interactor of Cdc28

Cks1 is an essential protein in Saccharomyces cerevisiae that physically and genetically interacts with Cdc28, playing a critical role in both the G1/S and G2/M transitions of the cell cycle.[5][6] Cks1 acts as an adaptor protein, mediating the interaction of Cdc28 with some of its substrates and regulatory proteins.[7] For instance, Cks1 is required for the efficient phosphorylation and subsequent degradation of the CDK inhibitor Sic1, a crucial step for the initiation of DNA replication.[7] Furthermore, Cks1 facilitates the interaction between Cdc28 and the anaphase-promoting complex (APC), a key regulator of mitotic progression.[4]

While Cks1 does not possess a canonical this compound sequence, a sequence alignment reveals a region with some similarity, which may contribute to its interaction with Cdc28.

Sequence Alignment: this compound vs. S. cerevisiae Cks1

SequenceAlignment
Canonical this compoundE G V P S T A I R E I S L L K E
S. cerevisiae Cks1M S K Q H P N I A F R Q L F D P H F N D

A manual alignment highlights some conserved residues (in bold) which may facilitate a "this compound-like" interaction, although the overall homology is low.

Quantitative Analysis of this compound-Cdc28 Interaction

Table 1: Representative Binding Affinities of Cdc28 Complexes

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Cdc28/Clb5Not SpecifiedHigh Affinity (qualitative)[10]
Cdc28/Cln2Not SpecifiedHigh Affinity (qualitative)[10]
Cks1/Cdc28Not SpecifiedHigh Affinity (qualitative)[11]

Note: Specific Kd values for the direct interaction of a this compound peptide with Cdc28 are not available in the cited literature. The table reflects the high-affinity nature of the complexes where the this compound motif is centrally involved.

Signaling Pathways and Logical Relationships

The interaction between the this compound motif of Cdc28 and its binding partners is a central node in the complex signaling network that governs the yeast cell cycle.

PSTAIR_Cdc28_Signaling Cln3 Cln3 Cdc28 Cdc28 Cln3->Cdc28 binds Cln1_2 Cln1/2 Cln1_2->Cdc28 binds Sic1 Sic1 (CDK Inhibitor) Clb5_6 Clb5/6 Sic1->Clb5_6 inhibits Clb5_6->Cdc28 binds Clb1_4 Clb1-4 Clb1_4->Cdc28 binds APC Anaphase-Promoting Complex (APC) Cdc28->Sic1 phosphorylates for degradation Cdc28->APC phosphorylates This compound This compound motif Cks1 Cks1 Cdc28->Cks1 interacts Cks1->APC targets Cdc28 to

This compound-Cdc28 signaling network in the yeast cell cycle.

This diagram illustrates how different cyclins (Cln and Clb) bind to Cdc28, a process mediated by the this compound motif, to regulate key cell cycle transitions. The Cdc28-Cks1 interaction is also shown to be crucial for targeting Cdc28 to specific substrates like the APC.

Experimental Protocols

The study of the this compound-Cdc28 relationship relies on a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Detect Cdc28-Cks1 Interaction

This protocol is designed to determine if Cdc28 and Cks1 physically associate in vivo.[12][13]

Workflow:

CoIP_Workflow start Yeast Cell Culture (expressing tagged proteins) lysis Cell Lysis (e.g., glass bead disruption) start->lysis clarification Clarification of Lysate (centrifugation) lysis->clarification incubation Incubation with Antibody (e.g., anti-tag antibody) clarification->incubation capture Capture of Immune Complexes (Protein A/G beads) incubation->capture wash Washing Steps (remove non-specific binding) capture->wash elution Elution of Proteins wash->elution analysis Analysis (SDS-PAGE and Western Blot) elution->analysis end Detection of Co-precipitated Protein analysis->end Y2H_Workflow start Construct Plasmids (Bait: DB-Cdc28, Prey: AD-Cks1) transform Co-transform Yeast Reporter Strain start->transform selection Select for Transformants (e.g., on SD/-Leu/-Trp plates) transform->selection reporter_assay Assay for Reporter Gene Activation (e.g., growth on SD/-His, β-galactosidase assay) selection->reporter_assay end Interaction Confirmed reporter_assay->end Kinase_Assay_Workflow start Purify Components (Cdc28, Cyclin, Cks1, Substrate) reaction Set up Kinase Reaction (with [γ-32P]ATP) start->reaction incubation Incubate at Optimal Temperature reaction->incubation stop Stop Reaction (e.g., add SDS-PAGE buffer) incubation->stop analysis Analysis (SDS-PAGE and Autoradiography) stop->analysis end Quantify Phosphorylation analysis->end

References

A Technical Guide to the Application of PSTAIR Antibodies in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles of PSTAIR Antibodies

This compound antibodies are invaluable tools for studying a fundamental class of proteins that govern the cell cycle: Cyclin-Dependent Kinases (CDKs). These monoclonal antibodies do not recognize an entire protein, but rather a highly conserved amino acid sequence, EGVPSTAIREISLLKE , known as the "this compound" motif.[1][2] This sequence is a hallmark of many members of the CDK family, making the this compound antibody a "pan-CDK" antibody, capable of recognizing multiple CDKs across a vast range of eukaryotic species.[1]

Specificity and Binding Targets

The this compound motif is centrally located within the catalytic core of key CDKs and is crucial for their interaction with regulatory cyclin proteins.[1][2][3] The antibody specifically recognizes an epitope within this sequence.[1] This allows for the detection of several key cell cycle kinases, including:

  • Cdk1 (p34cdc2): A master regulator of the M-phase (mitosis).[1]

  • Cdk2: Essential for the G1/S phase transition.[1]

  • Cdk3: Also implicated in the G1/S transition.[1]

  • Cdc28: The Cdk1 homolog in budding yeast (S. cerevisiae).[1]

The broad cross-reactivity is a significant advantage, with demonstrated binding to CDKs from humans, mice, rats, chickens, fish, frogs, plants, and yeast.[1] This makes the this compound antibody a versatile reagent for comparative cell cycle studies across different model organisms. In Western blotting, this typically results in the detection of one to four distinct bands in the 31-34 kDa range, corresponding to the various CDK homologs present in the sample.[1][4]

It is critical to note a key limitation: the this compound antibody may not efficiently immunoprecipitate CDKs when they are in an active complex with cyclins (e.g., Cdk1/Cyclin B).[1][4][5] This suggests the this compound epitope can be masked by the cyclin subunit, a crucial consideration when designing immunoprecipitation experiments to study active kinase complexes.[4]

Key Research Applications and Data

The pan-specificity of this compound antibodies lends them to a variety of applications aimed at characterizing the overall CDK profile within a biological sample.

Quantitative Application Guidelines

Quantitative data for this compound antibodies are primarily provided as recommended dilution ranges for specific applications. These serve as a critical starting point for experimental optimization.

ApplicationRecommended Starting Dilution (v/v)TargetNotes
Western Blot (WB) 1:100 - 1:4,000[1][2][6]Denatured CDKs (31-34 kDa)Optimal concentration is highly dependent on cell/tissue type and lysate concentration. A 1:4000 dilution has been cited for COS-7 cell extracts.[1][6]
Immunoprecipitation (IP) 1:10 - 1:500[1]Native CDKsInefficient for precipitating active CDK-cyclin complexes.[1][4] Best for pulling down monomeric or non-cyclin-bound CDKs.
ELISA 1:100 - 1:2,000[1][2]Native or Denatured CDKsUseful for quantifying total CDK levels in a sample.
Immunofluorescence (IF/ICC) Assay-dependentNative CDKs in situAllows for the subcellular localization of the CDK pool.[1]

Table 1: Summary of recommended starting dilutions for common applications using this compound antibodies. End-users must optimize dilutions for their specific experimental conditions.

Visualizing Principles and Workflows

The this compound Antibody Recognition Principle

The utility of the this compound antibody stems from its ability to recognize a conserved motif across multiple CDK family members, which are the core engines of the cell cycle.

cluster_Ab Antibody cluster_Target Recognition Motif cluster_Proteins Target Proteins (CDKs) Ab This compound Antibody (Monoclonal) Motif This compound Motif (EGVPSTAIREISLLKE) Ab->Motif Recognizes Cdk1 Cdk1 / cdc2 Motif->Cdk1 Cdk2 Cdk2 Motif->Cdk2 Cdk3 Cdk3 Motif->Cdk3 Cdc28 Cdc28 (Yeast) Motif->Cdc28 Others Other Homologs Motif->Others

Caption: Logical diagram of this compound antibody binding principle.

CDK Signaling in the Cell Cycle

This compound antibodies are used to study the family of kinases that, in complex with cyclins, drive the progression of the cell cycle through distinct phases.

G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 Drives G1 Progression CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 Initiates S Phase Entry CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Controls S Phase CDK1_CycA CDK1-Cyclin A CDK1_CycA->G2 Controls G2/M CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Drives Mitosis

Caption: Simplified diagram of cell cycle regulation by CDKs.

Experimental Workflow: Immunoprecipitation (IP)

A common use for this compound antibodies is to enrich the total CDK population from a cell lysate for subsequent analysis, such as identifying interacting proteins by mass spectrometry.

Start Start: Cell Lysate (Contains CDKs & other proteins) Preclear Step 1: Pre-clear Lysate (Remove non-specific binders) Start->Preclear AddAb Step 2: Add this compound Antibody (Incubate to form Ab-CDK complexes) Preclear->AddAb AddBeads Step 3: Add Protein A/G Beads (Capture Ab-CDK complexes) AddAb->AddBeads Wash Step 4: Wash Beads (Remove unbound proteins) AddBeads->Wash Elute Step 5: Elute Proteins (Release CDKs from beads) Wash->Elute Analysis Step 6: Analyze Eluate (Western Blot or Mass Spectrometry) Elute->Analysis

Caption: Workflow for CDK immunoprecipitation using this compound antibody.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required for specific cell types, tissues, and antibody lots.

Western Blotting Protocol

This protocol is for detecting CDKs in a total cell lysate.

  • Lysate Preparation:

    • Wash 1-5 x 10^6 cells with ice-cold PBS and centrifuge.

    • Lyse the cell pellet in 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with this compound antibody diluted 1:1,000 to 1:4,000 in blocking buffer overnight at 4°C with gentle agitation.[1][6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected bands will appear between 31-34 kDa.

Immunoprecipitation Protocol

This protocol details the enrichment of CDKs from a cell lysate.[7][8][9]

  • Lysate Preparation:

    • Prepare a non-denaturing cell lysate as described above, but use a lysis buffer without SDS (e.g., a Triton X-100 or NP-40 based buffer).

    • Use at least 500 µg to 1 mg of total protein for each IP reaction.

  • Pre-Clearing:

    • To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate.[8]

    • Incubate for 1-2 hours at 4°C on a rotator.[8]

    • Pellet the beads by centrifugation (~1,000 x g for 1 minute) and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the this compound antibody to the pre-cleared lysate at a pre-optimized dilution (e.g., 1:100 - 1:500).[1]

    • Incubate for at least 2 hours or overnight at 4°C on a rotator.

    • Add 30-40 µL of fresh Protein A/G agarose bead slurry to capture the antibody-antigen complexes.

    • Incubate for an additional 1-2 hours at 4°C on a rotator.[8]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After the final wash, use PBS to remove residual detergent.

    • Elute the bound proteins by resuspending the beads in 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.

Immunofluorescence (IF) Protocol for Adherent Cells

This protocol is for visualizing the subcellular localization of the CDK pool.[10][11][12]

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.

    • Rinse the cells briefly with PBS.

  • Fixation and Permeabilization:

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]

    • Wash the cells three times for 5 minutes each with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[11] This step is crucial for allowing the antibody to access intracellular targets.

    • Wash the cells three times for 5 minutes each with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.[11][12]

    • Dilute the this compound antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[11]

    • Wash the coverslips three times for 5 minutes each in PBS.

    • Incubate with a fluorescently-conjugated anti-mouse secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]

    • Wash the coverslips three times for 5 minutes each in PBS, protected from light.

  • Mounting and Visualization:

    • (Optional) Counterstain nuclei by incubating with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]

    • Seal the edges with nail polish and allow to dry.

    • Visualize using a fluorescence or confocal microscope.

References

Methodological & Application

Application Notes: Detection of Cyclin-Dependent Kinases using the PSTAIR Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PSTAIR antibody is a valuable tool for the detection of several members of the cyclin-dependent kinase (CDK) family. This antibody recognizes the highly conserved "this compound" amino acid sequence (EGVPSTAIREISLLKE) found in the catalytic domain of key cell cycle regulators, including CDK1 (also known as cdc2) and CDK2.[1][2][3] These kinases are pivotal in orchestrating the progression of the cell cycle, and their dysregulation is frequently implicated in proliferative diseases such as cancer.[1][4] The this compound antibody allows for the specific detection of these CDKs, which typically migrate at approximately 31-34 kDa in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

This document provides a detailed protocol for the use of the this compound antibody in Western blotting applications, including sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it includes a summary of quantitative data and a diagram of the relevant signaling pathway to aid in experimental design and data interpretation.

Signaling Pathway of Key CDKs

Cyclin-dependent kinases are serine/threonine kinases that require association with a cyclin regulatory subunit for their activation.[5] The activity of CDK-cyclin complexes is further regulated by phosphorylation events.[5] CDK1 and CDK2, the primary targets of the this compound antibody, play crucial roles at different stages of the cell cycle. CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase, initiating DNA replication.[4][6] Subsequently, CDK2-cyclin A complexes are active during the S and G2 phases.[6] CDK1, complexed with cyclin A and later cyclin B, governs the entry into and progression through mitosis (M phase).[4][6]

CDK_Signaling_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G1_S_edge G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2_M_edge M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_edge Initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Promotes Progression CDK1_CyclinA CDK1-Cyclin A CDK1_CyclinA->G2 Prepares for Mitosis CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M_edge Triggers Mitosis G1_S_edge->S G2_M_edge->M

Caption: Simplified diagram of the cell cycle and the roles of key CDKs.

Quantitative Data Summary

The following table summarizes recommended starting dilutions for various commercially available this compound antibodies. It is important to note that the optimal dilution should be determined experimentally by the end-user.

SupplierCatalog NumberAntibody TypeRecommended Dilution (Western Blot)
Merck Millipore06-923Rabbit Polyclonal1:10,000
Novus BiologicalsNB120-10345Mouse Monoclonal1:100 - 1:2,000
Sigma-AldrichP7962Mouse Monoclonal1:4,000 (indirect blotting)
Abbiotec250591Mouse Monoclonal1:100 - 1:500
Boster BioMA1087Mouse Monoclonal0.5 - 1 µg/ml

Experimental Protocol: Western Blotting

This protocol provides a comprehensive procedure for the detection of this compound-containing CDKs in cell lysates.

Sample Preparation (Cell Lysis)
  • Culture cells to the desired confluency. For positive controls, cell lines such as COS-7, A431, NIH 3T3, or 293T can be used.[7]

  • Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • For adherent cells, add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. A typical volume is 100-200 µL for a 6 cm dish.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a suitable method, such as the BCA protein assay.

  • To prepare samples for electrophoresis, mix an equal amount of protein (typically 20-50 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

SDS-PAGE
  • Prepare a 10% or 12% SDS-polyacrylamide gel, which is suitable for resolving proteins in the 30-40 kDa range.[1][8]

  • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

  • Load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Following electrophoresis, carefully remove the gel from the cassette.

  • Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer for 10-15 minutes. A common transfer buffer is Towbin buffer (25 mM Tris, 192 mM glycine, pH 8.3) with 20% methanol.[9][10]

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure there are no air bubbles between the gel and the membrane.

  • Perform the protein transfer. For a wet transfer, conditions are typically 100V for 1-2 hours at 4°C.[10] For a semi-dry transfer, follow the manufacturer's recommendations.

Immunodetection
  • After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer. A common blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[2][11]

  • Incubate the membrane with the this compound primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Refer to the table above for recommended starting dilutions.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

Western Blotting Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (this compound) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection

Caption: Overview of the Western blotting experimental workflow.

References

Application Notes and Protocols for Immunoprecipitation of Cyclin-Dependent Kinases (CDKs) using PSTAIR Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PSTAIR antibody is a widely utilized tool for the immunoprecipitation (IP) of cyclin-dependent kinases (CDKs). This antibody recognizes the highly conserved "this compound" amino acid sequence (EGVPSTAIREISLLKE) found within the catalytic domain of several key members of the CDK family, most notably CDK1 (also known as CDC2) and CDK2.[1][2] This broad specificity makes the this compound antibody an excellent choice for isolating a population of CDKs to study their activity, binding partners, and post-translational modifications.

These application notes provide detailed protocols and supporting data for the effective use of the this compound antibody in immunoprecipitation experiments.

Data Presentation

The efficiency of immunoprecipitation using the this compound antibody can be influenced by the relative abundance of different CDK family members within the chosen cell line. While the this compound antibody recognizes the conserved motif, variations in protein expression levels will impact the final yield of each CDK. The following tables provide an overview of the relative abundance of major CDKs in commonly used human cell lines to aid in experimental design and interpretation.

Table 1: Relative Abundance of CDKs in Common Human Cell Lines

Cell LineCDK1 (CDC2) AbundanceCDK2 AbundanceCDK4 AbundanceCDK6 AbundanceReference
HeLaHighHighModerateLow[3][4]
MCF-7ModerateHighHighModerate[3][4]
A549ModerateHighLowHigh[4]
U2OSHighHighModerateModerate[4]

Note: Abundance levels are qualitative summaries from multiple sources and can vary based on cell culture conditions and cell cycle phase.

Table 2: this compound Antibody Specificity and Recommended Dilutions

ApplicationSpecies ReactivityPredicted ReactivityRecommended DilutionReference
ImmunoprecipitationHuman, Mouse, Rat, Amphibian, DrosophilaChicken, Canine, Monkey, Sheep1-5 µg of antibody per 1 mg of lysate[5]
Western BlottingHuman, Mouse, RatChicken, Canine, Monkey, Sheep1:1,000 - 1:10,000[6]
ImmunocytochemistryHumanNot specified1:500[6]

Experimental Protocols

I. Preparation of Cell Lysates

The choice of lysis buffer is critical for preserving the integrity of CDK-cyclin complexes. Non-denaturing lysis buffers are recommended.

Recommended Lysis Buffer (RIPA buffer - Modified)

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-401%Non-ionic detergent for cell lysis
Sodium deoxycholate0.25%Ionic detergent to aid in solubilization
EDTA1 mMChelates divalent cations
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate PBS completely and add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

II. Immunoprecipitation of CDKs

Materials:

  • Cleared cell lysate (1-2 mg total protein)

  • This compound antibody (see Table 2 for recommended amount)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (same as lysis buffer but with a lower detergent concentration, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 2X Laemmli sample buffer or Glycine-HCl, pH 2.5)

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. This is the pre-cleared lysate.

  • Antibody Incubation:

    • Add the recommended amount of this compound antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand.

    • Carefully remove and discard the supernatant.

    • Add 1 mL of ice-cold wash buffer and resuspend the beads.

    • Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution:

    • For Western Blot Analysis (Denaturing Elution):

      • After the final wash, remove all supernatant.

      • Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.

      • Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.

      • Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.

    • For Activity Assays (Non-denaturing Elution):

      • After the final wash, add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads.

      • Incubate for 5-10 minutes at room temperature with gentle agitation.

      • Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.5).

Visualization of Workflows and Pathways

immunoprecipitation_workflow Immunoprecipitation Workflow using this compound Antibody cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture Cell Culture cell_lysis Cell Lysis (Non-denaturing buffer) cell_culture->cell_lysis clarification Centrifugation (Clarify Lysate) cell_lysis->clarification pre_clearing Pre-clearing (with Protein A/G beads) clarification->pre_clearing antibody_incubation Antibody Incubation (this compound Antibody) pre_clearing->antibody_incubation bead_capture Immune Complex Capture (Protein A/G beads) antibody_incubation->bead_capture washing Washing Steps (Remove non-specific proteins) bead_capture->washing elution Elution washing->elution western_blot Western Blotting (Detect specific CDKs and cyclins) elution->western_blot activity_assay Kinase Activity Assay elution->activity_assay mass_spec Mass Spectrometry (Identify binding partners) elution->mass_spec

Caption: A flowchart of the immunoprecipitation workflow.

cdk_pathway Simplified CDK-Cyclin Regulatory Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE CDK2_S CDK2 CyclinE->CDK2_S binds CyclinA_S Cyclin A CyclinA_S->CDK2_S binds DNA_rep DNA Replication CDK2_S->DNA_rep CyclinA_M Cyclin A CDK1 CDK1 (CDC2) CyclinA_M->CDK1 binds CyclinB Cyclin B CyclinB->CDK1 binds Mitosis Mitosis CDK1->Mitosis This compound This compound Antibody Immunoprecipitates This compound->CDK46 weaker interaction This compound->CDK2_S This compound->CDK1

References

Application Notes and Protocols for Determining the Subcellular Localization of CDKs Using PSTAIR Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Their activity is tightly controlled by association with regulatory subunits called cyclins and by their specific subcellular localization. The dynamic shuttling of CDKs between the cytoplasm and the nucleus is a critical mechanism for controlling their access to substrates and, consequently, their biological function.

The PSTAIR sequence (EGVPSTAIREISLLKE) is a highly conserved 16-amino acid motif found in several members of the CDK family, including CDK1, CDK2, and CDK3. Antibodies targeting this this compound motif are invaluable tools for the broad detection and localization of these key cell cycle regulators. This document provides detailed application notes and protocols for utilizing this compound antibodies to investigate the subcellular localization of CDKs.

Data Presentation: Subcellular Localization of this compound-Reactive CDKs

The subcellular distribution of CDKs recognized by this compound antibodies is dynamic and varies depending on the specific CDK, its associated cyclin partner, and the stage of the cell cycle. While precise quantitative data from studies exclusively using this compound antibodies is limited, a comprehensive summary based on studies using both this compound and specific CDK antibodies is presented below.

CDK TargetPrimary LocalizationSecondary/Transient LocalizationCell Cycle Dependence & Notes
CDK1 (Cdc2) Cytoplasm (Interphase)Nucleus (Prophase/Mitosis)Translocates to the nucleus upon binding to Cyclin B1 at the G2/M transition, which is essential for initiating mitosis.[1][2]
CDK2 Nucleus & CytoplasmCajal Bodies (G1/S Phase)Accumulates in Cajal bodies in a Cyclin E-dependent manner, where it is thought to be involved in the activation of histone gene transcription.[3]
CDK3 Nucleus & Cytoplasm-Associates with Cyclin C to promote exit from the G0 resting phase.[4][5]
CDK6 CytoplasmNucleusWhile predominantly cytoplasmic, a nuclear fraction of CDK6 possesses kinase activity and is important for its roles in both cell division and differentiation.[6][7]

Experimental Protocols

Immunofluorescence Staining for CDK Subcellular Localization

This protocol describes the use of this compound antibodies for the in-situ visualization of CDK localization in cultured cells.

Materials:

  • This compound antibody

  • Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG Alexa Fluor 488)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to sub-confluent levels.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cellular membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the this compound antibody in the blocking solution (typically 1:200 - 1:1000, but should be optimized). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the subcellular localization of this compound-reactive CDKs using a fluorescence microscope.

Cell Fractionation and Western Blotting for Quantitative Analysis

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to quantify the relative abundance of CDKs in each compartment.

Materials:

  • Cell scraper

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)

  • Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

  • This compound antibody

  • Antibodies for nuclear (e.g., Histone H3) and cytoplasmic (e.g., GAPDH) markers

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Harvest: Harvest cells by scraping and wash them with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Extraction: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Resuspend the nuclear pellet in nuclear extraction buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Isolation of Nuclear Fraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • Western Blotting: a. Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel. b. Include molecular weight markers. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour. f. Incubate the membrane with the primary this compound antibody (typically 1:500 - 1:2000) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using a chemiluminescent substrate. k. Analyze the band intensities to quantify the relative amounts of CDKs in the nuclear and cytoplasmic fractions. Use the nuclear and cytoplasmic markers to verify the purity of the fractions.[8][9]

Visualizations

CDK1_Nuclear_Import cluster_cytoplasm Cytoplasm (Interphase) cluster_nucleus Nucleus (Prophase) CDK1_cyto CDK1 CDK1_CyclinB1_cyto CDK1-Cyclin B1 (Inactive) CDK1_cyto->CDK1_CyclinB1_cyto Binding CyclinB1_cyto Cyclin B1 CyclinB1_cyto->CDK1_CyclinB1_cyto CDK1_CyclinB1_nuc CDK1-Cyclin B1 (Active) CDK1_CyclinB1_cyto->CDK1_CyclinB1_nuc Nuclear Import (G2/M Transition) Substrates Nuclear Substrates (e.g., Lamins) CDK1_CyclinB1_nuc->Substrates Phosphorylation

Caption: CDK1-Cyclin B1 Nuclear Import Pathway.

CDK2_Localization_Workflow Start Start: Asynchronous Cell Population Sync Synchronize Cells at G1/S Boundary (e.g., Hydroxyurea block) Start->Sync IF Immunofluorescence Staining - this compound Antibody (CDK2) - Coilin Antibody (Cajal Body Marker) - DAPI (Nucleus) Sync->IF Image Fluorescence Microscopy IF->Image Analysis Analyze Colocalization of CDK2 and Coilin Image->Analysis Result Result: CDK2 enrichment in Cajal Bodies during G1/S phase Analysis->Result

Caption: Experimental Workflow for CDK2 Localization in Cajal Bodies.

Cell_Fractionation_Workflow Start Start: Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Plasma Membrane (Hypotonic Buffer) Harvest->Lyse Centrifuge1 Centrifuge to Pellet Nuclei Lyse->Centrifuge1 Supernatant Supernatant: Cytoplasmic Fraction Centrifuge1->Supernatant Collect Pellet Pellet: Nuclear Fraction Centrifuge1->Pellet Isolate WB Western Blot Analysis - this compound Antibody - Nuclear/Cytoplasmic Markers Supernatant->WB Extract Extract Nuclear Proteins Pellet->Extract Extract->WB

Caption: Workflow for Nuclear and Cytoplasmic Fractionation.

References

Application Notes for PSTAIR Antibody in the Detection of p34cdc2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The PSTAIR antibody is a valuable tool for researchers studying the cell cycle, specifically for the detection of Cyclin-Dependent Kinase 1 (CDK1), also known as p34cdc2. This antibody targets the highly conserved 16-amino acid this compound sequence (EGVPSTAIREISLLKE), which is a hallmark of CDKs and distinguishes them from other protein kinases.[1] p34cdc2 is a catalytic subunit that, when complexed with regulatory proteins called cyclins, forms the Maturation-Promoting Factor (MPF).[2][3] MPF is a key regulator of the cell cycle, driving the transition from the G2 phase to the M phase (mitosis).[4][5]

The anti-PSTAIR antibody recognizes a 31-34 kDa protein and is known for its broad cross-reactivity across a wide range of species, including human, mouse, rat, and Xenopus, making it a versatile reagent for various experimental models.[2][3][6] It is suitable for multiple immunochemical applications, including Western Blotting (WB), Immunoprecipitation (IP), and Immunofluorescence (IF)/Immunocytochemistry (ICC).[6][7]

p34cdc2 (CDK1) Activation Pathway

The activity of p34cdc2 is tightly regulated throughout the cell cycle. Its activation requires binding to Cyclin B, forming a complex that is then activated through a series of phosphorylation and dephosphorylation events. This active complex phosphorylates downstream targets to initiate mitosis.

p34cdc2_Activation Simplified p34cdc2/CDK1 Activation Pathway p34_inactive p34cdc2 (Inactive) preMPF Inactive p34cdc2-Cyclin B (Pre-MPF) p34_inactive->preMPF cyclinB Cyclin B cyclinB->preMPF cdc25 Cdc25 Phosphatase (Activation) preMPF->cdc25 Dephosphorylation (Thr14, Tyr15) MPF Active MPF Complex cdc25->MPF mitosis M-Phase Entry MPF->mitosis Phosphorylates Substrates

Caption: Simplified pathway of p34cdc2 activation for mitotic entry.

Recommended Starting Dilutions

Quantitative data from various sources have been compiled to provide recommended starting dilutions for the this compound antibody. Researchers should note that the optimal dilution may vary depending on the specific experimental conditions, cell type, and antibody lot. Titration is recommended to determine the optimal working concentration.

ApplicationRecommended DilutionCell/Tissue TypeReference
Western Blot (WB) 1:4,000COS-7 cell extract[8]
1:10,000A431, NIH 3T3, L6 cell lysates[6]
0.5-1.0 µg/mLCOS-7 cell extracts[1]
Immunocytochemistry (ICC) 1:500A431 cells[6]
Immunoprecipitation (IP) Assay DependentA431 cell lysate[6]

Experimental Workflow Overview

The detection of p34cdc2 using the this compound antibody follows a standard immunodetection workflow. The major steps include sample preparation, the chosen immunoassay (Western Blot, Immunoprecipitation, or Immunofluorescence), and subsequent data analysis.

experimental_workflow General Workflow for p34cdc2 Detection start Cell/Tissue Sample Collection lysis Cell Lysis & Protein Extraction start->lysis IF Immunofluorescence (IF) start->IF quant Protein Quantification (e.g., BCA Assay) lysis->quant WB Western Blot (WB) quant->WB IP Immunoprecipitation (IP) quant->IP analysis Data Analysis & Interpretation WB->analysis IP->analysis IF->analysis

Caption: High-level overview of experimental workflows.

Detailed Experimental Protocols

Western Blotting Protocol

This protocol outlines the detection of p34cdc2 from cell lysates.

  • Cell Lysate Preparation:

    • Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cell pellet in cold RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.[9]

    • Incubate on ice for 30 minutes with periodic vortexing.[10]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted in blocking buffer (e.g., 1:4,000 to 1:10,000) overnight at 4°C with gentle agitation.[6]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the this compound primary) diluted in blocking buffer for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. p34cdc2 should appear as a band at approximately 34 kDa.[6]

Immunoprecipitation (IP) Protocol

This protocol is for isolating p34cdc2 from cell lysates.

  • Note: The this compound antibody may not efficiently precipitate p34cdc2 when it is in an active complex with Cyclin B, as the this compound epitope might be masked.[2][3][8]

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., NP-40 based buffer) to preserve protein-protein interactions.[9]

    • Adjust the protein concentration to 1-2 mg/mL.[10]

  • Pre-Clearing Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with Protein A/G-coupled agarose or magnetic beads for 30-60 minutes at 4°C.[9][11]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the this compound antibody (use datasheet recommendation, typically 1-5 µg) to the pre-cleared lysate.

    • Incubate for 2 hours to overnight at 4°C with gentle rotation.[10]

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[9]

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step is critical for removing non-specifically bound proteins.[9]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute and denature the protein complexes.[9]

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western Blotting.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol details the visualization of p34cdc2 within cells.

  • Cell Preparation:

    • Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.[12]

  • Fixation and Permeabilization:

    • Rinse the cells twice with PBS.

    • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[13][14]

    • Wash the cells three times with PBS for 5 minutes each.[13]

    • Permeabilization: Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[12]

  • Blocking and Staining:

    • Wash the cells three times with PBS.

    • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes.[12][15]

    • Primary Antibody Incubation: Dilute the this compound antibody in blocking buffer (e.g., 1:500) and incubate with the cells in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[6][12]

    • Washing: Decant the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[12]

    • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[14]

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[12]

    • (Optional) Counterstain nuclei with DAPI for 1-5 minutes.

    • Rinse briefly with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]

    • Seal the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from light, until imaging.[13]

    • Visualize the cells using a fluorescence microscope.

References

Application of PSTAIR Antibody in Flow Cytometry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The PSTAIR antibody is a valuable tool for cell biology research, particularly in the study of the cell cycle. This monoclonal or polyclonal antibody recognizes the highly conserved this compound amino acid sequence (EGVPSTAIREISLLKE) found in cyclin-dependent kinases (CDKs), most notably CDK1 (also known as CDC2) and CDK2.[1][2] These kinases are pivotal regulators of cell cycle progression, making the this compound antibody an excellent marker for identifying and characterizing cells in various phases of the cell cycle. This document provides detailed application notes and protocols for the use of the this compound antibody in flow cytometry, aimed at researchers, scientists, and drug development professionals.

Principle of Application

Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population. When used for intracellular staining, the this compound antibody can quantify the expression levels of CDK1 and CDK2. Since the expression of these kinases fluctuates throughout the cell cycle, with a notable increase during the G2/M phase, the this compound antibody, in conjunction with a DNA stain, can be used to accurately dissect cell cycle distribution.

Signaling Pathway and Experimental Workflow

To visualize the role of the this compound target proteins (CDK1/CDK2) in the cell cycle and the general workflow for a flow cytometry experiment, the following diagrams are provided.

digraph "Cell_Cycle_Regulation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

subgraph "cluster_G1" { label="G1 Phase"; style="rounded"; bgcolor="#F1F3F4"; G1 [label="G1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_S_checkpoint [label="G1/S Checkpoint", shape="diamond", fillcolor="#FBBC05"]; }

subgraph "cluster_S" { label="S Phase\n(DNA Replication)"; style="rounded"; bgcolor="#F1F3F4"; S [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_G2" { label="G2 Phase"; style="rounded"; bgcolor="#F1F3F4"; G2 [label="G2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2_M_checkpoint [label="G2/M Checkpoint", shape="diamond", fillcolor="#FBBC05"]; }

subgraph "cluster_M" { label="M Phase\n(Mitosis)"; style="rounded"; bgcolor="#F1F3F4"; M [label="M", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

CDK4_6_CyclinD [label="CDK4/6-Cyclin D", fillcolor="#FFFFFF"]; CDK2_CyclinE [label="CDK2-Cyclin E\n(this compound target)", fillcolor="#FFFFFF"]; CDK2_CyclinA [label="CDK2-Cyclin A\n(this compound target)", fillcolor="#FFFFFF"]; CDK1_CyclinA [label="CDK1-Cyclin A\n(this compound target)", fillcolor="#FFFFFF"]; CDK1_CyclinB [label="CDK1-Cyclin B\n(this compound target)", fillcolor="#FFFFFF"];

G1 -> CDK4_6_CyclinD [style=invis]; CDK4_6_CyclinD -> G1_S_checkpoint; G1_S_checkpoint -> CDK2_CyclinE; CDK2_CyclinE -> S; S -> CDK2_CyclinA; CDK2_CyclinA -> G2; G2 -> CDK1_CyclinA; CDK1_CyclinA -> G2_M_checkpoint; G2_M_checkpoint -> CDK1_CyclinB; CDK1_CyclinB -> M; M -> G1; }

Figure 1: Simplified diagram of the cell cycle, highlighting the involvement of this compound-recognized CDKs.

digraph "Flow_Cytometry_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

start [label="Start:\nSingle-cell suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="1. Fixation\n(e.g., 70% Ethanol)"]; permeabilization [label="2. Permeabilization\n(Included in ethanol fixation)"]; pstair_staining [label="3. This compound Antibody Incubation\n(Primary Antibody)"]; secondary_staining [label="4. Secondary Antibody Incubation\n(Fluorochrome-conjugated)"]; dna_staining [label="5. DNA Staining\n(e.g., Propidium Iodide)"]; acquisition [label="6. Data Acquisition\n(Flow Cytometer)"]; analysis [label="7. Data Analysis\n(Cell Cycle Modeling)"]; end [label="End:\nCell Cycle Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> fixation; fixation -> permeabilization; permeabilization -> pstair_staining; pstair_staining -> secondary_staining; secondary_staining -> dna_staining; dna_staining -> acquisition; acquisition -> analysis; analysis -> end; }

Figure 2: General experimental workflow for cell cycle analysis using this compound antibody and flow cytometry.

Quantitative Data Summary

The optimal concentrations and conditions for flow cytometry experiments using the this compound antibody should be empirically determined. The following tables provide a starting point for optimization and typical values observed in such experiments.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended Range/ValueNotes
Cell Number 0.5 - 1 x 10^6 cells per sampleEnsure a single-cell suspension to avoid clumps.
Fixation 70% ice-cold ethanolAdded dropwise while vortexing to prevent cell aggregation.
This compound Primary Antibody Dilution 1:100 - 1:500This is a starting range; optimal dilution must be titrated.[3]
Secondary Antibody Dilution 1:500 - 1:2000Dependent on the specific antibody and fluorochrome.
Primary Antibody Incubation 1 hour at room temperature or overnight at 4°CLonger incubation at 4°C may improve signal-to-noise ratio.
Secondary Antibody Incubation 30-60 minutes at room temperature, protected from light
DNA Stain (Propidium Iodide) 20-50 µg/mLRNase A (50-100 µg/mL) should be included to prevent staining of double-stranded RNA.[4]

Table 2: Typical Data Acquisition and Analysis Parameters

ParameterTypical Setting/ValueNotes
Flow Cytometer Lasers 488 nm (Blue) for PI, appropriate laser for secondary Ab fluorochrome
Emission Filters ~617 nm for PI (e.g., PE-Texas Red channel), appropriate filter for secondary Ab
Data Acquisition Mode Linear for DNA content (PI)Logarithmic scale may be used for this compound fluorescence.
Number of Events Collected 10,000 - 50,000 events per sample
Gating Strategy 1. Gate on single cells using FSC-A vs FSC-H. 2. Gate on the cell population of interest using FSC vs SSC. 3. Analyze DNA content (PI) vs this compound fluorescence.
Cell Cycle Analysis Software e.g., ModFit LT™, FlowJo™, FCS Express™Used to deconvolute DNA histograms into G0/G1, S, and G2/M phases.[5]

Experimental Protocols

Protocol 1: Cell Preparation and Fixation

This protocol is suitable for suspension cell lines such as Jurkat or K562.[6] For adherent cells like HeLa or A549, detach cells using a gentle method such as trypsin-EDTA, followed by quenching with complete media, before proceeding.[7][8]

  • Cell Harvest : Collect 0.5 - 1 x 10^6 cells per sample by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • Washing : Wash the cell pellet once with 1-2 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge as in step 1 and discard the supernatant.

  • Fixation : Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise.

  • Incubation : Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.

Protocol 2: Intracellular Staining for this compound and DNA Content
  • Rehydration : Pellet the fixed cells by centrifugation at 400-500 x g for 5 minutes. Discard the ethanol and wash the cells twice with 1-2 mL of PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer).

  • Blocking (Optional) : To reduce non-specific antibody binding, incubate the cells in Staining Buffer containing an Fc block reagent for 10-15 minutes at room temperature.

  • Primary Antibody Staining : Resuspend the cell pellet in 100 µL of Staining Buffer containing the appropriately diluted this compound primary antibody.

  • Incubation : Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing : Wash the cells twice with 1-2 mL of Staining Buffer.

  • Secondary Antibody Staining : Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.

  • Incubation : Incubate for 30-60 minutes at room temperature in the dark.

  • Washing : Wash the cells twice with 1-2 mL of Staining Buffer.

  • DNA Staining : Resuspend the cell pellet in 500 µL of PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the samples on a flow cytometer. It is recommended to acquire data soon after staining, although fixed and stained cells can often be stored at 4°C in the dark for up to 24 hours.

Data Analysis and Interpretation

The primary output of this experiment will be a bivariate plot of this compound fluorescence intensity versus DNA content (Propidium Iodide fluorescence).

  • G0/G1 Phase : Cells in the G0/G1 phase will have a 2N DNA content and typically show the lowest level of this compound staining.

  • S Phase : As cells progress through the S phase, their DNA content will increase from 2N to 4N, and a corresponding increase in this compound fluorescence is expected.

  • G2/M Phase : Cells in the G2/M phase will have a 4N DNA content and should exhibit the highest intensity of this compound staining, reflecting the peak expression of CDK1.

By gating on the different cell cycle phases based on DNA content, the mean fluorescence intensity (MFI) of this compound staining can be quantified for each phase, providing insights into the regulation of CDK expression and cell cycle progression.

Troubleshooting

  • High Background Staining : This can be due to insufficient washing, non-specific antibody binding, or the presence of dead cells. Ensure thorough washing, consider including a blocking step, and use a viability dye if analyzing live cells prior to fixation.

  • Weak Signal : The primary or secondary antibody concentration may be too low, or the incubation times may be too short. Titrate the antibodies to determine the optimal concentration. The target protein may also have low expression in the chosen cell type.

  • Poor Resolution of Cell Cycle Peaks : This can result from improper fixation (cell clumping), a high flow rate during acquisition, or issues with the DNA stain. Ensure a single-cell suspension, use a low flow rate, and check the concentration and incubation time for the DNA stain.[5]

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the this compound antibody for in-depth cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for Studying CDK Protein-Protein Interactions Using the PSTAIR Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins and other interacting proteins. The interaction between CDKs and cyclins is fundamental for kinase activation. A highly conserved 16-amino acid sequence, known as the PSTAIR motif (EGVPSTAIREISLLKE), is present in many CDKs and is a key structural component of the cyclin-binding interface.[1][3]

The monoclonal this compound antibody specifically recognizes this conserved this compound motif, making it a powerful tool for the detection and functional analysis of several members of the CDK family, including CDK1, CDK2, and CDK3.[1] These application notes provide detailed protocols for utilizing the this compound antibody to study protein-protein interactions of CDKs, with a focus on co-immunoprecipitation (co-IP) followed by Western blotting.

Principle of the this compound Antibody in Protein Interaction Studies

The this compound antibody allows for the specific immunoprecipitation of CDK proteins from cell lysates. When a CDK is in a complex with its binding partners (e.g., cyclins), the entire complex is pulled down by the antibody. Subsequent analysis of the immunoprecipitated material by Western blotting with antibodies specific to suspected interacting proteins can confirm these associations. This technique is invaluable for elucidating the composition of CDK complexes under various cellular conditions.

Data Presentation: Analysis of CDK-Protein Interactions

Quantitative analysis of protein-protein interactions following co-immunoprecipitation can be achieved through densitometry of Western blot signals. The tables below provide a template for presenting such quantitative data. The relative interaction strength can be calculated by normalizing the signal of the co-immunoprecipitated protein to the amount of the immunoprecipitated CDK.

Table 1: Quantification of Cyclin Co-Immunoprecipitation with CDKs Using this compound Antibody

Cell Line/Treatment Immunoprecipitated CDK (this compound) (Relative Densitometry Units)Co-Immunoprecipitated Cyclin (e.g., Cyclin B1) (Relative Densitometry Units)Relative Interaction Strength (Co-IP Cyclin / IP CDK)
Asynchronous Cells (Control)1.001.001.00
Nocodazole Arrest (G2/M)1.201.801.50
Roscovitine Treatment (CDK inhibitor)0.950.300.32

Note: The data presented are hypothetical and serve as an example for data presentation. Researchers should generate their own data based on their specific experiments.

Table 2: this compound Antibody Specifications for Common Applications

Application Recommended Dilution Species Reactivity Notes
Western Blotting (WB)1:100 - 1:500Human, Mouse, Rat, Xenopus, Hamster, Chicken, ZebrafishRecognizes a band at ~34 kDa corresponding to CDK1/2.
Immunoprecipitation (IP)1:10 - 1:500Human, Mouse, Rat, Xenopus, Hamster, Chicken, ZebrafishOptimal concentration should be determined by the user.
ELISA1:500 - 1:1000Human, Mouse, Rat, Xenopus, Hamster, Chicken, ZebrafishAssay-dependent.

Note: These are general recommendations. Optimal dilutions should be determined experimentally by the end-user. Refer to the specific antibody datasheet for more detailed information.

Experimental Protocols

1. Cell Lysis for Co-Immunoprecipitation

This protocol is designed to gently lyse cells to maintain the integrity of protein complexes.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-Immunoprecipitation (Co-IP) Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Co-Immunoprecipitation of CDK Complexes using this compound Antibody

Materials:

  • Cleared cell lysate (from Protocol 1)

  • This compound antibody

  • Normal mouse IgG (as a negative control)

  • Protein A/G magnetic beads or agarose slurry

  • Co-IP Lysis Buffer

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 1X Laemmli sample buffer

  • Microcentrifuge tubes

  • Rotating platform at 4°C

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein from the cleared lysate, add 20 µL of Protein A/G bead slurry.

    • Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the recommended amount of this compound antibody (e.g., 2-5 µg). For the negative control, add an equivalent amount of normal mouse IgG to a separate tube of lysate.

    • Incubate on a rotator at 4°C for 4 hours to overnight to allow the antibody to bind to the target protein.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

3. Western Blot Analysis

Materials:

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • To confirm the immunoprecipitation of the CDK, the blot can be stripped and re-probed with an antibody against the specific CDK (e.g., CDK1) or the this compound antibody itself.

Visualizations

CDK-Cyclin Signaling Pathway

CDK_Cyclin_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRB pRB CDK46_CyclinD->pRB phosphorylates E2F E2F pRB->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE Cyclin E S_Phase_Genes->CyclinE CyclinA Cyclin A S_Phase_Genes->CyclinA CDK2_CyclinE CDK2-Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2_CyclinA CDK2-Cyclin A (Active) CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication initiates CDK2_CyclinA->DNA_Replication maintains CyclinB Cyclin B CDK1_CyclinB CDK1-Cyclin B (MPF - Active) CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis drives

Caption: Simplified overview of the core CDK-cyclin complexes driving the cell cycle.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Maintain Protein Complexes) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Add this compound Antibody preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elution (Denature and release proteins) wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: Step-by-step workflow for co-immunoprecipitation using the this compound antibody.

Logical Relationship of this compound Antibody in Co-IP

PSTAIR_CoIP_Logic cluster_complex Cell Lysate PSTAIR_Ab This compound Antibody CDK CDK Protein This compound Motif PSTAIR_Ab->CDK:f0 binds to Interactor Interacting Protein (e.g., Cyclin) CDK->Interactor forms complex with Bead Protein A/G Bead Bead->PSTAIR_Ab captures

Caption: The this compound antibody binds to the this compound motif on CDKs to immunoprecipitate the entire protein complex.

References

Application Notes: High-Throughput Detection of PSTAIR-Containing Cyclin-Dependent Kinases using a Monoclonal Anti-PSTAIR Antibody in an Indirect ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the detection and quantification of cyclin-dependent kinases (CDKs) containing the highly conserved PSTAIR motif using a specific monoclonal antibody in an indirect Enzyme-Linked Immunosorbent Assay (ELISA). The this compound sequence (EGVPSTAIREISLLKE) is a hallmark of key cell cycle regulators, including CDK1 and CDK2, making this antibody a valuable tool for cell cycle research and cancer drug development.[1][2][3] This document outlines the principles of the indirect ELISA, a comprehensive step-by-step protocol, guidelines for data interpretation, and a visual representation of the experimental workflow and the relevant signaling pathway.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that play a pivotal role in regulating the eukaryotic cell cycle.[4][5][6] Their activity is dependent on association with regulatory subunits called cyclins.[4][6] The monoclonal anti-PSTAIR antibody recognizes a highly conserved 16 amino acid sequence, this compound, found in several CDKs, most notably CDK1 (also known as p34cdc2) and CDK2.[1][2] This conserved motif is crucial for the interaction between CDKs and cyclins.[2][3][7] The ability to specifically detect and quantify these this compound-containing CDKs is essential for studying cell cycle progression, proliferation, and identifying potential therapeutic targets for various diseases, including cancer.[2]

The indirect ELISA is a highly sensitive and specific method for detecting an antigen of interest.[8] In this assay, the antigen (e.g., cell lysate containing this compound-CDKs) is immobilized on a microplate well. The plate is then incubated with the monoclonal anti-PSTAIR primary antibody, which binds specifically to the target protein. Subsequently, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and directed against the primary antibody is added.[8][9] Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal, typically a color change, the intensity of which is proportional to the amount of antigen present.[8]

Experimental Protocols

This section provides a detailed methodology for performing an indirect ELISA using the monoclonal anti-PSTAIR antibody.

Materials and Reagents
  • Monoclonal Anti-PSTAIR Antibody: (e.g., Clone this compound)

  • Antigen: Purified this compound-containing protein (for standard curve) or cell lysates

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • ELISA Plate: 96-well, high-binding polystyrene microplate

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6 (1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1000 ml distilled water).[9]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST) (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, 0.24 g KH₂PO₄ in 1000 ml distilled water, add 0.5 ml Tween-20).

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Diluent: 1% BSA in PBST.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.[9]

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

Assay Procedure
  • Antigen Coating:

    • Dilute the antigen (purified protein or cell lysate) to a final concentration of 1-10 µg/ml in Coating Buffer.[9]

    • Add 100 µl of the diluted antigen to each well of the 96-well plate.

    • Cover the plate and incubate overnight at 4°C.[10][11]

  • Washing:

    • Aspirate the coating solution from each well.

    • Wash the wells three times with 200 µl of Wash Buffer per well.[8][12] After the final wash, invert the plate and tap it firmly on a paper towel to remove any residual buffer.

  • Blocking:

    • Add 200 µl of Blocking Buffer to each well to block any remaining non-specific binding sites.[8]

    • Cover the plate and incubate for 1-2 hours at 37°C.[10]

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer as described in step 2.

    • Dilute the monoclonal anti-PSTAIR antibody in Antibody Diluent. The optimal dilution should be determined by titration (see Table 1), but a starting range of 1:100 to 1:2000 is recommended.[1]

    • Add 100 µl of the diluted primary antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C or 2 hours at room temperature.[11]

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Antibody Diluent according to the manufacturer's instructions. A common dilution range is 1:10,000 to 1:100,000.[10]

    • Add 100 µl of the diluted secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[10][11]

  • Signal Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µl of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[9][12]

    • Stop the reaction by adding 50 µl of 2 M H₂SO₄ to each well.[9] The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation

Optimization of Antibody Concentrations

To achieve the best signal-to-noise ratio, it is crucial to optimize the concentrations of both the primary (anti-PSTAIR) and secondary antibodies. This is typically done using a checkerboard titration.[13] A representative optimization table is shown below. The optimal combination will yield a high signal with the positive control and a low signal with the negative control (background).

Primary Antibody DilutionSecondary Antibody DilutionPositive Control (Absorbance at 450 nm)Negative Control (Absorbance at 450 nm)Signal-to-Noise Ratio
1:5001:5,0002.8500.15019.0
1:5001:10,0002.5000.10025.0
1:5001:20,0001.8000.08022.5
1:10001:5,0002.4000.12020.0
1:1000 1:10,000 2.100 0.075 28.0
1:10001:20,0001.5000.06025.0
1:20001:5,0001.9000.10019.0
1:20001:10,0001.6000.06524.6
1:20001:20,0001.1000.05022.0

Table 1: Example of a checkerboard titration for optimizing primary and secondary antibody concentrations. The bolded row indicates the optimal dilutions.

Visualizations

Experimental Workflow

ELISA_Workflow Indirect ELISA Workflow for this compound-CDK Detection cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection A Antigen Coating (1-10 µg/ml, 4°C, overnight) B Washing (3x with PBST) A->B C Blocking (5% non-fat milk, 37°C, 1-2h) B->C D Primary Antibody Incubation (Anti-PSTAIR, 37°C, 1h) C->D E Washing (3x with PBST) D->E F Secondary Antibody Incubation (HRP-conjugate, 37°C, 1h) E->F G Washing (5x with PBST) F->G H Substrate Addition (TMB, RT, 15-30 min) G->H I Stop Reaction (2M H₂SO₄) H->I J Read Absorbance (450 nm) I->J

Caption: Indirect ELISA workflow for this compound-CDK detection.

CDK Activation Signaling Pathway

CDK_Activation Canonical CDK Activation Pathway cluster_G1 G1 Phase cluster_S S Phase Entry CyclinD Cyclin D CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CDK46_CyclinD->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription E2F->CyclinE pRb_E2F->E2F Releases E2F pRb_E2F->E2F CDK2_CyclinE Active CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 (this compound-containing) CDK2->CDK2_CyclinE S_Phase_Substrates S Phase Substrates CDK2_CyclinE->S_Phase_Substrates Phosphorylates DNA Replication DNA Replication S_Phase_Substrates->DNA Replication

Caption: Canonical CDK activation pathway for G1/S transition.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with Anti-PSTAIR Antibody in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anti-PSTAIR antibody is a valuable tool for the detection of a conserved 16-amino acid sequence, EGVPSTAIREISLLKE, present in the catalytic subunit of several cyclin-dependent kinases (CDKs), most notably CDK1 (also known as cdc2), CDK2, and CDK3.[1] These kinases are pivotal regulators of the eukaryotic cell cycle, governing transitions from G1 to S phase and G2 to M phase.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making the assessment of PSTAIR-containing CDKs in tissue samples a critical aspect of cancer research and drug development.

These application notes provide a comprehensive guide to the use of anti-PSTAIR antibodies for immunohistochemical (IHC) analysis of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Included are detailed protocols, data on expected expression patterns in normal and cancerous tissues, and troubleshooting guidelines.

Biological Context and Signaling Pathway

This compound-containing CDKs are serine/threonine kinases that form active complexes with their regulatory partners, the cyclins. The this compound helix itself is a key structural motif involved in the interaction with cyclins.[1] The activity of these CDK-cyclin complexes is tightly regulated by phosphorylation and by CDK inhibitors (CKIs).

The central role of CDK1 in the G2/M transition is a key area of investigation using the anti-PSTAIR antibody. Upon binding to Cyclin B, the CDK1-Cyclin B complex, also known as the M-phase Promoting Factor (MPF), is activated, leading to the phosphorylation of numerous substrate proteins that orchestrate the events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[2]

CDK1_CyclinB_Pathway CDK1/Cyclin B Signaling Pathway in G2/M Transition CyclinB Cyclin B MPF_inactive Inactive MPF (CDK1/Cyclin B) CyclinB->MPF_inactive associates with CDK1_inactive CDK1 (inactive) CDK1_inactive->MPF_inactive MPF_active Active MPF (CDK1/Cyclin B) MPF_inactive->MPF_active activation CAK CAK (CDK7/CycH) CAK->MPF_inactive activating phosphorylation Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->MPF_inactive inhibitory phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->MPF_inactive removes inhibitory phosphates Mitotic_Substrates Mitotic Substrates (e.g., Lamins, Histone H1) MPF_active->Mitotic_Substrates phosphorylates Mitosis Mitotic Entry Mitotic_Substrates->Mitosis

CDK1/Cyclin B Signaling Pathway

Applications in Research and Drug Development

Immunohistochemical analysis with anti-PSTAIR antibodies can be utilized for:

  • Assessing Proliferation: The expression of this compound-containing CDKs is closely linked to cell proliferation. High levels of expression are often observed in rapidly dividing cells.

  • Cancer Diagnosis and Prognosis: Aberrant expression of CDKs is a common feature of many cancers. Studies have shown that high CDK1 expression is associated with a poor prognosis in several cancer types, including breast, lung, colon, and ovarian cancers.[4][5][6][7]

  • Evaluating Therapeutic Efficacy: For drugs targeting the cell cycle, IHC with anti-PSTAIR can be used to assess the on-target effects of the therapeutic by measuring changes in CDK expression or localization.

  • Biomarker Discovery: Identifying patient populations with high this compound/CDK expression may help in the development of targeted therapies.

Data Presentation: Quantitative Analysis of this compound/CDK1 Expression

The expression of this compound-containing CDKs, particularly CDK1, has been quantitatively assessed in numerous studies, often using tissue microarrays (TMAs). The data is typically presented as the percentage of positive cells and the intensity of staining. Below are summary tables of CDK1 expression in various normal and cancerous tissues.

Table 1: CDK1 Expression in Normal Human Tissues

Tissue TypeStaining IntensityCellular LocalizationPercentage of Positive Cells (Range)
TestisHighCytoplasmic and Nuclear50-80%
Lymph NodeModerate to HighCytoplasmic and Nuclear40-70%
TonsilModerate to HighCytoplasmic and Nuclear40-70%
Bone MarrowModerateCytoplasmic and Nuclear30-60%
ColonLowCytoplasmic<10%
BreastVery LowCytoplasmic<5%
LungVery LowCytoplasmic<5%

Data compiled from pan-cancer analyses and tissue-specific studies.[4]

Table 2: CDK1 Expression in Human Cancers

Cancer TypeStaining IntensityCellular LocalizationPercentage of Positive Cases (Range)Prognostic Significance of High Expression
Breast CancerModerate to HighCytoplasmic and Nuclear70-90%Poor Overall Survival
Colorectal CancerModerate to HighCytoplasmic and Nuclear60-80%Poor Overall Survival[6]
Lung Cancer (NSCLC)Moderate to HighCytoplasmic and Nuclear65-85%Poor Overall Survival
Ovarian CancerModerate to HighCytoplasmic and Nuclear70-90%Poor Prognosis[7]
Cervical CancerModerate to HighCytoplasmic and Nuclear75-95%Poor Prognosis[7]
Oral Squamous Cell CarcinomaModerate to HighCytoplasmic and Nuclear~68%Poor 5-year Survival Rate[8]
Glioblastoma (GBM)Moderate to HighCytoplasmic and NuclearHighPoor Prognosis

This table summarizes findings from multiple studies and databases. The exact percentages can vary based on the specific antibody, protocol, and patient cohort.[4][5][8]

Experimental Protocols

This section provides a detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with an anti-PSTAIR antibody.

Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow for Anti-PSTAIR Start Start: FFPE Tissue Section on Slide Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) Deparaffinization->AntigenRetrieval Blocking_Peroxidase 3. Blocking Endogenous Peroxidase (3% H2O2) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific 4. Blocking Non-specific Binding (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb 5. Primary Antibody Incubation (Anti-PSTAIR, e.g., overnight at 4°C) Blocking_Nonspecific->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Detection (DAB Substrate) SecondaryAb->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 10. Microscopic Analysis Dehydration_Mounting->Analysis

IHC Workflow for Anti-PSTAIR
Reagents and Materials

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Mouse monoclonal anti-PSTAIR antibody

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Detailed Protocol

1. Deparaffinization and Rehydration [9][10] a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 80% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval [11] a. Pre-heat antigen retrieval buffer to 95-100°C. b. Immerse slides in the pre-heated buffer and incubate for 20 minutes. A microwave, pressure cooker, or water bath can be used.[10] c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in PBS two times for 5 minutes each.

3. Blocking of Endogenous Peroxidase a. Immerse slides in 3% hydrogen peroxide for 10 minutes at room temperature. b. Rinse slides in PBS two times for 5 minutes each.

4. Blocking of Non-specific Binding a. Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation a. Dilute the anti-PSTAIR primary antibody in blocking buffer. The optimal dilution should be determined by the end-user, but a starting range of 1:100 to 1:500 is recommended. b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation a. Rinse slides in PBS three times for 5 minutes each. b. Apply HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature in a humidified chamber.

7. Detection a. Rinse slides in PBS three times for 5 minutes each. b. Prepare and apply the DAB substrate solution according to the manufacturer's protocol. c. Incubate for 2-10 minutes, monitoring for color development under a microscope. d. Stop the reaction by immersing the slides in deionized water.

8. Counterstaining a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse slides in running tap water. c. "Blue" the sections in a suitable buffer or tap water.

9. Dehydration and Mounting a. Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%). b. Clear in two changes of xylene. c. Apply a coverslip with mounting medium.

Quality Control
  • Positive Control: A tissue known to express high levels of this compound-containing CDKs, such as tonsil or a proliferating tumor cell line xenograft, should be included in each run.

  • Negative Control: A slide incubated with the primary antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.

Troubleshooting

Problem Possible Cause Suggested Solution
No Staining or Weak Staining Inadequate antigen retrievalOptimize antigen retrieval time, temperature, and buffer pH.
Primary antibody concentration too lowIncrease the concentration of the primary antibody.
Improper antibody storageEnsure antibodies are stored at the recommended temperature and have not expired.
High Background Staining Incomplete blocking of endogenous peroxidaseIncrease incubation time in hydrogen peroxide.
Non-specific antibody bindingIncrease the concentration of normal serum in the blocking buffer or increase the blocking time.
Primary antibody concentration too highDecrease the concentration of the primary antibody.
Non-specific Staining Cross-reactivity of the secondary antibodyUse a secondary antibody raised against the species of the primary antibody.
Drying of the tissue sectionKeep the tissue moist throughout the staining procedure.

Conclusion

The anti-PSTAIR antibody is a robust tool for the immunohistochemical analysis of key cell cycle regulators in tissue samples. Proper protocol optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in their investigation of this compound-containing CDKs in normal and pathological conditions.

References

Troubleshooting & Optimization

Optimizing PSTAIR antibody dilution for Western blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for optimizing the PSTAIR antibody dilution in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and what does it detect?

The this compound antibody recognizes a highly conserved 16-amino acid sequence (EGVPSTAIREISLLKE) known as the this compound motif.[1][2] This sequence is a hallmark of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The antibody is widely used to detect CDKs such as Cdk1 (also known as p34cdc2), Cdk2, and Cdk3.[1] In most cell lysates, it will detect one or more bands in the 31-34 kDa range, corresponding to these different CDK proteins.[2][3]

Q2: What is the recommended starting dilution for the this compound antibody?

The optimal dilution can vary significantly based on the antibody supplier, its format (e.g., purified vs. ascites fluid), and the experimental conditions. It is always best to start with the manufacturer's recommendation and then perform a titration. However, a general range can be established from various datasheets.

Table 1: Recommended Starting Points for this compound Antibody Dilution

Format/SourceRecommended Starting Dilution/Concentration
Monoclonal Ascites Fluid1:1,000 to 1:4,000
Purified Monoclonal Antibody0.25 µg/mL to 1.0 µg/mL[2][4]
General Recommendation (Unspecified)1:100 to 1:2,000[1]

Note: Always consult the product-specific datasheet for the most accurate starting point.

Q3: How do I determine the optimal antibody dilution for my specific experiment?

The best practice is to perform an antibody titration. This involves testing a series of dilutions to find the one that provides the strongest specific signal with the lowest background. A typical titration series might include dilutions of 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.[5][6] This can be done by running multiple identical Western blots or, more efficiently, by using a dot blot assay before proceeding to a full Western blot.[5][7][8]

Troubleshooting Guide

Use the following table to diagnose and resolve common issues related to this compound antibody dilution in Western blotting.

Table 2: Troubleshooting Western Blot Issues

ProblemObservationPossible Cause Related to DilutionRecommended Solution
High Background The entire membrane appears dark or grey, obscuring the specific bands.Primary antibody concentration is too high.[9][10][11]Increase the dilution of the primary antibody (e.g., from 1:1000 to 1:5000). Also, ensure blocking and washing steps are sufficient.[10][12][13]
Weak or No Signal The expected CDK band is faint or completely absent.Primary antibody is too dilute (over-titrated).[14]Decrease the dilution of the primary antibody (e.g., from 1:5000 to 1:1000).[12][14] Consider incubating the antibody overnight at 4°C.[6]
Non-Specific Bands Multiple unexpected bands appear on the blot in addition to the target band.Primary antibody concentration is too high, causing it to bind to other proteins.[14]Increase the primary antibody dilution. Ensure adequate blocking and increase the stringency of your wash steps.[12]

Experimental Protocols & Visualizations

Protocol 1: Antibody Titration via Dot Blot

This is a rapid method to determine the working range of your this compound antibody without running a full Western blot.[5][7]

Methodology:

  • Prepare Lysate Dilutions: Serially dilute your positive control cell lysate in a suitable buffer.

  • Spot Membrane: Carefully spot 1-2 µL of each lysate dilution onto several small strips of nitrocellulose or PVDF membrane. Let them dry completely.[5]

  • Block: Block the membrane strips in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[5][8]

  • Primary Antibody Incubation: Incubate each strip with a different dilution of the this compound antibody (e.g., 1:500, 1:1000, 1:2000, etc.) for 1 hour at room temperature.[8]

  • Wash: Wash the strips three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation & Detection: Incubate all strips with the same dilution of an appropriate HRP-conjugated secondary antibody. Wash again and apply a chemiluminescent substrate to visualize the results.[8]

  • Analysis: The optimal dilution is the one that gives a strong signal on the lysate spots with minimal background on the membrane itself.

Protocol 2: Optimized Western Blotting for this compound

This protocol outlines the key steps for a successful Western blot once the optimal this compound antibody dilution has been determined.

Methodology:

  • Sample Preparation: Prepare cell lysates and determine protein concentration. Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

  • SDS-PAGE: Separate proteins by electrophoresis. Use a gel percentage appropriate for the ~34 kDa size of CDKs.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[12]

  • Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) with gentle agitation.[5]

  • Primary Antibody Incubation: Incubate the membrane with the pre-determined optimal dilution of this compound antibody. This is typically done for 1-2 hours at room temperature or overnight at 4°C to increase signal for low-abundance targets.[6][15]

  • Washing: Wash the membrane thoroughly with TBST. Perform at least three washes of 5-10 minutes each to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody (since this compound is typically a mouse monoclonal antibody) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescent (ECL) substrate and capture the signal using an imager or X-ray film.[16]

Diagrams

WesternBlotWorkflow cluster_prep Preparation cluster_probing Probing & Detection SamplePrep Sample Prep & Quantification SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Ab (this compound) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Ab (Anti-Mouse HRP) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect ECL Detection & Imaging Wash2->Detect

Caption: Workflow for a typical Western blotting experiment.

TroubleshootingLogic Result Analyze WB Result HighBg High Background? Result->HighBg Start Here WeakSig Weak/No Signal? HighBg->WeakSig No IncreaseDil Action: Increase Primary Ab Dilution HighBg->IncreaseDil Yes NonSpec Non-Specific Bands? WeakSig->NonSpec No DecreaseDil Action: Decrease Primary Ab Dilution WeakSig->DecreaseDil Yes NonSpec->IncreaseDil Yes Optimal Signal is Optimal NonSpec->Optimal No CheckBlock Review Blocking & Wash Steps IncreaseDil->CheckBlock

Caption: Troubleshooting logic for optimizing antibody dilution.

PSTAIR_Pathway PSTAIR_Ab This compound Antibody PSTAIR_Motif Conserved this compound Motif (on CDK protein) PSTAIR_Ab->PSTAIR_Motif Binds To CDK CDK1 / CDK2 / etc. (~34 kDa) PSTAIR_Motif->CDK Is part of CellCycle Cell Cycle Regulation (G1/S, G2/M Transitions) CDK->CellCycle Regulates

Caption: Binding target of the this compound antibody.

References

Troubleshooting non-specific bands with PSTAIR antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PSTAIR antibody. Our aim is to help you resolve common issues, particularly the appearance of non-specific bands in your experiments.

Frequently Asked Questions (FAQs)

Q1: What does the this compound antibody recognize?

The this compound antibody recognizes a highly conserved 16 amino acid sequence, EGVPSTAIREISLLKE, known as the this compound motif.[1][2][3][4] This motif is present in several cyclin-dependent kinases (CDKs), including CDK1 (p34cdc2), CDK2, and CDK3.[4] Consequently, the antibody is expected to detect these proteins, which typically migrate at 31-34 kDa.[4] Due to this conserved motif, the antibody exhibits broad species cross-reactivity.[4]

Q2: I am seeing multiple bands in my Western blot. What are the possible causes?

The appearance of multiple or non-specific bands when using the this compound antibody can be due to several factors:

  • Detection of multiple CDKs: The antibody recognizes the this compound motif on several CDKs, which may migrate at slightly different molecular weights, potentially appearing as multiple distinct bands.[4]

  • Protein isoforms or splice variants: Different isoforms or splice variants of target CDKs can be present in your sample, leading to bands at various molecular weights.[5][6]

  • Post-translational modifications: CDKs are subject to various post-translational modifications, such as phosphorylation, which can alter their migration on an SDS-PAGE gel.

  • Protein degradation: If samples are not handled properly with protease inhibitors, the target proteins may degrade, resulting in lower molecular weight bands.[5][7]

  • Protein complexes or multimers: Incompletely denatured samples can lead to the formation of dimers or multimers, which will appear as higher molecular weight bands.[5][7]

  • Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate, a common issue in Western blotting.[5][8][9]

Q3: How can I reduce non-specific bands and improve the specificity of my Western blot?

Optimizing your Western blot protocol is key to reducing non-specific bands. Here are several steps you can take:

  • Optimize Antibody Concentrations: Using too high a concentration of the primary or secondary antibody is a frequent cause of non-specific binding.[8][10][11] It is crucial to titrate both antibodies to find the optimal dilution that provides a strong signal for the target protein with minimal background.[10][12]

  • Improve the Blocking Step: Incomplete blocking of the membrane allows for non-specific antibody binding.[8][10] Ensure you are using a suitable blocking agent and blocking for a sufficient amount of time.

  • Increase Washing Stringency: Inadequate washing will not effectively remove unbound and non-specifically bound antibodies. Increasing the number, duration, and volume of your washes can significantly reduce background noise.

  • Proper Sample Preparation: Ensure your protein samples are properly prepared. This includes using fresh protease and phosphatase inhibitors to prevent degradation and unwanted modifications. Also, ensure complete denaturation of your samples to avoid multimers.[5]

  • Run Appropriate Controls: Always include positive and negative controls in your experiment to validate your results.

Troubleshooting Guide: Non-Specific Bands

This section provides a more detailed breakdown of troubleshooting strategies for non-specific bands observed with the this compound antibody.

Optimization of Experimental Parameters
ParameterProblemRecommended Solution
Primary Antibody Concentration Concentration is too high, leading to off-target binding.[8][11]Perform a dilution series (e.g., 1:1000, 1:2000, 1:4000, 1:8000) to determine the optimal concentration.[12] Start with the dilution recommended on the antibody datasheet and adjust from there.
Secondary Antibody Concentration Excess secondary antibody can bind non-specifically to the membrane or other proteins.[5][13]Titrate the secondary antibody. Typical dilutions range from 1:5000 to 1:20,000.[13] Run a control lane with only the secondary antibody to check for non-specific binding.[5][11]
Blocking Incomplete blocking allows antibodies to bind non-specifically to the membrane.[8]Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11][14] Try different blocking agents; if using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), or vice versa.[10] For phosphorylated proteins, BSA is generally preferred.[13]
Washing Insufficient washing fails to remove unbound antibodies.Increase the number of washes (e.g., 3-5 washes) and the duration of each wash (e.g., 5-15 minutes).[10] Ensure the wash buffer volume is sufficient to completely cover the membrane.[7] Including a detergent like Tween-20 in the wash buffer is standard practice.[10]
Sample Loading Too much protein loaded per lane can lead to "ghost" bands and high background.Reduce the amount of protein loaded. For cell lysates, a typical range is 20-30 µg per well.
Incubation Conditions Incubation time and temperature can affect antibody binding.Consider reducing the primary antibody incubation time or performing the incubation at 4°C overnight, which can decrease non-specific binding.[8][10]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general framework. Optimal conditions for the this compound antibody should be determined experimentally.

  • Sample Preparation:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[13][15]

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[16]

  • SDS-PAGE:

    • Load 20-30 µg of protein lysate per lane onto an appropriate percentage polyacrylamide gel.[7]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] PVDF membranes generally have a higher binding capacity but may also lead to higher background.[11][14]

    • Ensure the membrane is activated (for PVDF) and that no air bubbles are trapped between the gel and the membrane.[9]

  • Blocking:

    • Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[11][17]

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[17]

  • Washing:

    • Wash the membrane three to five times for 5-15 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[18]

  • Final Washes:

    • Repeat the washing step (step 6) to remove unbound secondary antibody.[16]

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Signaling Pathway and Experimental Workflow

Western_Blot_Troubleshooting_Workflow start_node Start: Non-Specific Bands Observed decision_node decision_node start_node->decision_node Initial Check process_node process_node decision_node->process_node Optimize Antibody Concentration decision_node2 Bands Still Non-Specific? process_node->decision_node2 Re-Blot end_node End: Clean Blot decision_node2->end_node No process_node2 Improve Blocking & Washing decision_node2->process_node2 Yes decision_node3 Bands Still Non-Specific? process_node2->decision_node3 Re-Blot decision_node3->end_node No process_node3 Check Sample Prep & Controls decision_node3->process_node3 Yes process_node3->end_node Re-Blot

Caption: Troubleshooting workflow for non-specific bands in Western blotting.

References

Technical Support Center: Optimizing PSTAIR Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSTAIR immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality staining results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound sequence and why are antibodies targeting it used in research?

The this compound sequence is a highly conserved 16-amino-acid motif (EGVPSTAIREISLLKE) found in cyclin-dependent kinases (CDKs).[1][2][3] CDKs are crucial regulators of the cell cycle.[1][2][3] Antibodies targeting the this compound sequence are valuable tools for the subcellular detection and localization of various CDKs, enabling the study of cell cycle progression and its regulation.[1][2][3]

Q2: I am observing high background with my anti-PSTAIR antibody. What are the common causes?

High background in immunofluorescence can originate from several sources:

  • Autofluorescence: This is the natural fluorescence of the biological specimen. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[1][2]

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the sample. This can be due to hydrophobic interactions, ionic interactions, or binding to Fc receptors on cells.[4]

  • Issues with blocking: Inadequate or inappropriate blocking can leave non-specific binding sites exposed, leading to increased background.[5]

  • Antibody concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding and high background.[6]

  • Insufficient washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[6][7]

Q3: How can I distinguish between autofluorescence and non-specific antibody staining?

To determine the source of your background, it is essential to include proper controls in your experiment. A key control is a sample that is processed through the entire staining protocol but without the addition of the primary antibody. If you observe fluorescence in this sample, it is likely due to autofluorescence or non-specific binding of the secondary antibody.[8] Another helpful control is an unstained sample to assess the baseline autofluorescence of the tissue or cells.[9]

Troubleshooting Guide: Reducing High Background

This guide provides a systematic approach to troubleshooting and reducing high background in your this compound immunofluorescence experiments.

Problem 1: High Autofluorescence

Symptoms:

  • A generalized, diffuse fluorescence is observed across the entire tissue or cell sample, even in unstained controls.

  • The background fluorescence is present in multiple channels.

Solutions:

Method Description Considerations
Quenching Agents Treat samples with quenching agents like sodium borohydride, Sudan Black B, or commercial reagents.Sodium borohydride can help reduce aldehyde-induced autofluorescence.[2][3] Sudan Black B is effective for lipofuscin-related autofluorescence. Commercial quenching kits are also available.
Choice of Fixative Minimize fixation time with aldehyde-based fixatives. Consider using organic solvents like cold methanol or ethanol as an alternative for certain antigens.Glutaraldehyde tends to cause more autofluorescence than paraformaldehyde.[2] Organic solvents may not be suitable for all antigens.[10][11]
Perfusion For tissue samples, perfuse the animal with PBS before fixation to remove red blood cells, which are a source of autofluorescence.This is not always feasible, for example, with post-mortem tissue.[3]
Spectral Separation Use fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at longer wavelengths.Ensure your microscope is equipped with the appropriate filters for far-red fluorophores.[3][12]
Photobleaching Expose the sample to a light source to "bleach" the autofluorescence before staining.This method can be effective but may require optimization to avoid damaging the target epitope.[9][13]
Problem 2: Non-Specific Antibody Binding

Symptoms:

  • High background is observed in the experimental sample but is significantly lower or absent in the "secondary antibody only" control.

  • Staining appears in cellular compartments where the target protein is not expected to be localized.

Solutions:

Method Description Considerations
Optimize Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.Higher antibody concentrations increase the likelihood of non-specific binding.[6]
Blocking Strategy Use an appropriate blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.For an anti-PSTAIR antibody raised in mouse and a goat anti-mouse secondary, use normal goat serum for blocking.[10][14]
Antibody Diluent Dilute your antibodies in a buffer containing a small amount of the blocking agent (e.g., 1% BSA in PBS).This can help to further reduce non-specific interactions during incubation.[15][16]
Washing Steps Increase the number and duration of washes between antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., PBST).Thorough washing is critical to remove unbound antibodies.[6][7]
Use Pre-adsorbed Secondary Antibodies Use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to reduce cross-reactivity.This is particularly important in multiplex immunofluorescence experiments.[11]

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining

This protocol provides a general framework that can be adapted for use with an anti-PSTAIR antibody.

  • Sample Preparation:

    • For cultured cells: Grow cells on coverslips. Wash with PBS.

    • For tissue sections: Deparaffinize and rehydrate paraffin-embedded sections or use cryosections.

  • Fixation:

    • Incubate samples in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Alternatively, fix in ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-PSTAIR primary antibody to its optimal concentration in antibody diluent (e.g., 1% BSA in PBST).

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) in antibody diluent.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBST for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges with nail polish.

    • Store slides at 4°C, protected from light, until imaging.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps start Start: Cultured Cells or Tissue Sections fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-PSTAIR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting Mounting (Anti-fade medium) counterstain->mounting imaging Microscopy Imaging mounting->imaging

Caption: General immunofluorescence experimental workflow.

troubleshooting_logic cluster_autofluorescence Autofluorescence cluster_nonspecific Non-specific Binding start High Background Observed control_check Check Controls: - No Primary Ab - Unstained Sample start->control_check autofluorescence Fluorescence in Controls? control_check->autofluorescence nonspecific_binding Fluorescence in Controls? control_check->nonspecific_binding autofluorescence_yes Source: Autofluorescence autofluorescence->autofluorescence_yes Yes autofluorescence_solutions Solutions: - Quenching Agents - Change Fixative - Far-red Fluorophores autofluorescence_yes->autofluorescence_solutions nonspecific_no Source: Non-specific Antibody Binding nonspecific_binding->nonspecific_no No nonspecific_solutions Solutions: - Optimize Ab Dilution - Improve Blocking - Increase Washing nonspecific_no->nonspecific_solutions

Caption: Logic diagram for troubleshooting high background.

References

Technical Support Center: PSTAIR Antibody Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides detailed troubleshooting and protocols for researchers experiencing issues with PSTAIR antibodies in immunoprecipitation (IP) experiments.

Troubleshooting Guide

This section addresses the common issue of a this compound antibody failing to immunoprecipitate its target protein.

My this compound antibody isn't pulling down any protein. What should I do?

This is a frequent issue that can be resolved by systematically evaluating several key steps in your protocol. The this compound antibody recognizes a highly conserved amino acid sequence (this compound) found in several cyclin-dependent kinases (CDKs), such as Cdk1 and Cdk2.[1] This means your experimental conditions must be optimized to preserve the antibody's access to this epitope.

Follow the troubleshooting logic below to diagnose the problem.

TroubleshootingFlow start START: No Target Protein Detected in IP ab_check Is the antibody functional in Western Blot (WB)? start->ab_check lysate_check Is the target protein present in the input lysate? ab_check->lysate_check Yes sol_ab Solution: - Verify antibody with a positive control. - Consider a different antibody clone. ab_check->sol_ab No lysis_buffer Is your lysis buffer compatible with IP? lysate_check->lysis_buffer Yes sol_lysate Solution: - Confirm protein expression in your cell model. - Increase lysate concentration. - Add protease/phosphatase inhibitors. lysate_check->sol_lysate No binding_check Are antibody binding conditions optimal? lysis_buffer->binding_check Yes sol_lysis Solution: - Use a non-denaturing buffer (e.g., NP-40 based). - Avoid harsh detergents like SDS that can mask epitopes. lysis_buffer->sol_lysis No wash_check Are your wash steps too stringent? binding_check->wash_check Yes sol_binding Solution: - Titrate antibody concentration. - Optimize incubation time (e.g., 4°C overnight). - Ensure correct Protein A/G bead selection for your antibody isotype. binding_check->sol_binding No sol_wash Solution: - Reduce the number of washes. - Decrease salt or detergent concentration in the wash buffer. wash_check->sol_wash Yes, likely IP_Workflow cluster_prep Preparation cluster_capture Immunocapture cluster_analysis Analysis Harvest 1. Harvest & Wash Cells (Ice-cold PBS) Lyse 2. Cell Lysis (Non-denaturing buffer + inhibitors, on ice) Harvest->Lyse Clarify 3. Clarify Lysate (Centrifuge at >12,000 x g, 4°C) Lyse->Clarify Preclear 4. Pre-clear Lysate (Incubate with beads, 1 hr) Clarify->Preclear Bind_Ab 5. Antibody Incubation (Add this compound Ab to supernatant, overnight at 4°C) Preclear->Bind_Ab Bind_Beads 6. Bead Incubation (Add beads to lysate-Ab mix, 1-3 hrs) Bind_Ab->Bind_Beads Wash 7. Wash Beads (3-5 times with Wash Buffer) Bind_Beads->Wash Elute 8. Elute Protein (Resuspend beads in Laemmli buffer, boil 5-10 min) Wash->Elute Analyze 9. Analyze (SDS-PAGE / Western Blot) Elute->Analyze

References

Improving signal-to-noise ratio for PSTAIR Western blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PSTAIR antibodies in Western blotting experiments. Our goal is to help you improve your signal-to-noise ratio and obtain clear, reliable results.

Frequently Asked Questions (FAQs)

Q1: What does the this compound antibody recognize?

A1: The this compound antibody recognizes a highly conserved 16-amino acid sequence, EGVPSTAIREISLLKE, known as the this compound motif.[1] This sequence is a hallmark of cyclin-dependent kinases (CDKs).[1] The antibody is commonly used to detect cdk1 (also known as p34cdc2), cdk2, and cdk3.[2] Due to the conserved nature of this epitope, the antibody exhibits broad species reactivity, including human, mouse, rat, monkey, various fish, Xenopus, plants, and even yeast.[3]

Q2: What is the expected molecular weight of the protein detected by the this compound antibody?

A2: The this compound antibody typically detects proteins in the range of 31-34 kDa.[2] This corresponds to the molecular weight of cdk1/cdc2.[3][4] Depending on the sample and the presence of other this compound-containing CDKs, you may observe 1-4 bands.[2]

Q3: What are the recommended starting dilutions for the this compound primary antibody in a Western blot?

A3: The optimal dilution should always be determined empirically by the end-user.[2] However, a general starting range for the primary this compound antibody is between 1:100 and 1:4000. Some datasheets provide more specific starting recommendations, such as 1:4000 for extracts from COS-7 cells or 1:10,000 for A431 cell lysates.[3]

Q4: Can I use non-fat dry milk as a blocking agent for this compound Western blots?

A4: Yes, non-fat dry milk is a commonly used and effective blocking agent for general Western blotting and can be used for this compound blots to reduce non-specific antibody binding.[5] A 5% solution in TBST is a standard recommendation.[1][6] However, if you are detecting phosphorylated forms of CDKs, it is advisable to use Bovine Serum Albumin (BSA) instead, as milk contains phosphoproteins (like casein) that can interfere with the assay.[7]

Q5: Why is a loading control important for my this compound Western blot?

A5: A loading control is crucial to ensure that any observed differences in the this compound signal between lanes are due to actual changes in protein levels and not variations in the amount of sample loaded or transferred.[8][9][10] Loading controls are antibodies against ubiquitously expressed housekeeping proteins (e.g., GAPDH, β-actin, tubulin) that should show consistent expression levels across all your samples. This allows for normalization of the target protein signal.[10]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background and weak signals are common issues that can obscure results. Here’s how to troubleshoot these problems for a cleaner, more robust this compound Western blot.

High Background

High background can appear as a general darkening of the membrane, non-specific bands, or speckles, all of which can mask the specific signal of your target protein.[5][11]

Problem: Uniform High Background

  • Possible Cause: Insufficient or ineffective blocking.

    • Solution:

      • Increase the blocking incubation time to 1-2 hours at room temperature.[12]

      • Ensure your blocking agent is fresh and at the correct concentration (e.g., 5% non-fat milk or BSA in TBST).[5][7]

      • Try a different blocking agent. Some commercial, protein-free blocking buffers can be very effective at reducing background.[13][14]

  • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution:

      • Titrate your antibodies. Perform a dilution series to find the optimal concentration that provides a strong specific signal without increasing background.[11][15] A good starting point is to increase the dilution factor. For example, if you are using a 1:1000 dilution, try 1:2000, 1:5000, and 1:10,000.[11][12]

      • Run a control with only the secondary antibody to check for non-specific binding.[7][12] If this control shows high background, consider using a pre-adsorbed secondary antibody.[7]

  • Possible Cause: Inadequate washing.

    • Solution:

      • Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST).[5][12][16]

      • Ensure the Tween-20 concentration in your wash buffer is optimal (typically 0.1%).

Problem: Non-Specific Bands

  • Possible Cause: Primary antibody is binding to other proteins.

    • Solution:

      • Optimize the primary antibody concentration by increasing the dilution.[5]

      • Incubate the primary antibody at 4°C overnight, which can increase specificity.[13][17]

      • Ensure your lysis buffer contains protease inhibitors to prevent protein degradation, which can lead to smaller, non-specific bands.[7][12]

  • Possible Cause: Incorrect gel percentage for the target protein size.

    • Solution:

      • Use a polyacrylamide gel percentage that provides optimal resolution for proteins around 34 kDa. A 12% gel is generally suitable. Poor separation can make it difficult to distinguish the target band from other proteins.[5]

Weak or No Signal

A faint or absent signal can be frustrating after a long experiment. Here are the common culprits and their solutions.

  • Possible Cause: Inefficient protein transfer from the gel to the membrane.

    • Solution:

      • Confirm successful transfer by staining the membrane with Ponceau S after transfer.

      • Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.[5]

      • Optimize transfer time and voltage/current according to your specific equipment and the molecular weight of the target protein.[5]

  • Possible Cause: Low primary or secondary antibody concentration.

    • Solution:

      • Decrease the antibody dilution (i.e., use a higher concentration). If a 1:5000 dilution yielded a weak signal, try 1:2000 or 1:1000.[5]

      • Ensure the secondary antibody is compatible with the primary antibody's host species (the this compound monoclonal antibody is typically a mouse antibody).

  • Possible Cause: Issues with the detection reagent.

    • Solution:

      • Make sure your ECL substrate has not expired and has been stored correctly.

      • Use a more sensitive detection reagent if your target protein is of low abundance.[13]

      • Ensure excess wash buffer is removed from the membrane before adding the detection reagent, as this can dilute it.[12]

  • Possible Cause: Low abundance of the target protein in the sample.

    • Solution:

      • Increase the amount of total protein loaded per lane.

      • Use a positive control lysate from a cell line known to express high levels of CDKs (e.g., A431, NIH/3T3, HEK293T) to confirm that the protocol and reagents are working.[1][3]

Quantitative Data Summary

ParameterRecommendationNotes
Protein Loading 20-50 µg of total cell lysate per laneAdjust based on the abundance of the target protein.
Primary Antibody Dilution 1:1,000 - 1:10,000Start with the manufacturer's recommendation and optimize.[3]
Secondary Antibody Dilution 1:2,000 - 1:20,000Titrate to find the optimal signal-to-noise ratio.[18][19]
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTUse BSA for detecting phosphoproteins.
Blocking Time 1 hour at room temperatureCan be extended to overnight at 4°C.
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureOvernight incubation at 4°C may increase specificity.[17]
Secondary Antibody Incubation 1 hour at room temperature[17][18]
Wash Steps 3 x 5-10 minutes in TBSTPerform after both primary and secondary antibody incubations.[12]

Experimental Protocol: this compound Western Blot

This protocol provides a detailed methodology for detecting this compound-containing proteins in whole-cell lysates.

1. Sample Preparation

  • Culture and treat cells as required by the experimental design.
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
  • Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes.

2. SDS-PAGE

  • Load the prepared samples into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
  • Run the gel in 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
  • Assemble the transfer stack, ensuring no air bubbles are present between the layers.
  • Transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100V for 60-90 minutes is a common starting point.

4. Immunodetection

  • After transfer, wash the membrane briefly with TBST.
  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 5 minutes each with TBST.
  • Incubate the membrane with the primary this compound antibody, diluted in blocking buffer (e.g., 1:2000), overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
  • Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
  • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to maximize the signal-to-noise ratio without saturating the bands.[13]

Visualizations

Western_Blot_Workflow cluster_prep Preparation cluster_detection Immunodetection Lysate_Prep 1. Lysate Preparation SDS_PAGE 2. SDS-PAGE Lysate_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Ab (this compound) Blocking->Primary_Ab Secondary_Ab 6. Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging 8. Imaging & Analysis

Caption: A streamlined workflow for a this compound Western blot experiment.

CDK_Activation_Pathway Cyclin Cyclin (e.g., Cyclin B) Inactive_Complex Inactive Cyclin/CDK1 Complex Cyclin->Inactive_Complex Binds CDK1 CDK1 (this compound motif) CDK1->Inactive_Complex Binds Active_Complex Active Cyclin/CDK1 Complex Inactive_Complex->Active_Complex Dephosphorylation Downstream Downstream Targets (Mitosis) Active_Complex->Downstream Phosphorylates Wee1 Wee1/Myt1 Kinase Wee1->Inactive_Complex Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->Inactive_Complex

Caption: Simplified pathway of CDK1 activation and inhibition.

References

Best practices for storing and handling PSTAIR antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of the PSTAIR antibody. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and what does it recognize?

The this compound antibody is a monoclonal antibody that recognizes a highly conserved 16-amino acid sequence, EGVPSTAIREISLLKE, known as the this compound motif.[1][2][3][4] This motif is a hallmark of cyclin-dependent kinases (CDKs), which are key regulators of the eukaryotic cell cycle.[1][2][3][4] The antibody is known to react with several CDKs, including CDK1 (also known as p34cdc2), CDK2, and CDK3, which typically appear as bands between 31-34 kDa in Western blotting.[3][5]

Q2: How should I store the this compound antibody?

Proper storage is crucial for maintaining antibody activity. Upon receipt, it is recommended to aliquot the antibody into smaller, single-use volumes and store them at -20°C or -80°C.[3] This practice helps to avoid repeated freeze-thaw cycles, which can denature the antibody and reduce its effectiveness.[3] For short-term storage of a few weeks, 4°C is acceptable for some formulations, but always refer to the manufacturer's datasheet for specific instructions.[6] Avoid storing aliquots in frost-free freezers as the temperature fluctuations can damage the antibody.

Q3: Can I reuse diluted this compound antibody?

It is not recommended to reuse diluted antibody solutions. Antibodies are less stable at lower concentrations and are more susceptible to degradation and microbial contamination. For optimal and reproducible results, always prepare fresh dilutions of the this compound antibody for each experiment.

Q4: My this compound antibody is provided as a lyophilized powder. How should I reconstitute it?

For lyophilized antibodies, reconstitution should be done according to the product's datasheet. Generally, this involves adding a specified volume of sterile, deionized water to achieve a desired stock concentration. After adding the water, gently vortex the vial to ensure the antibody is fully dissolved. It is common practice to then add a cryoprotectant like glycerol to a final concentration of 50% for storage at -20°C, as this prevents freezing and damage from ice crystal formation.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature Long-term: -20°C or -80°C. Short-term (1-2 weeks): +4°C.[3][6]
Working Dilution (Western Blot) 1:100 - 1:4000[5]
Working Dilution (ELISA) 1:100 - 1:2000[5]
Working Dilution (Immunoprecipitation) 1:10 - 1:500[5]
Recognized Protein Size 31-34 kDa[3][5]

Signaling Pathway

The this compound antibody targets the this compound motif found in several cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The diagram below illustrates a simplified overview of the CDK signaling pathway, highlighting the role of CDKs in cell cycle progression.

CDK_Signaling_Pathway Simplified CDK Signaling Pathway cluster_G1 G1 Phase Control cluster_S S Phase Control cluster_M M Phase Control G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CyclinD Cyclin D CDK46 CDK4/6 (this compound-containing) CyclinD->CDK46 binds pRb pRb CDK46->pRb CyclinE Cyclin E CDK2_E CDK2 (this compound-containing) CyclinE->CDK2_E binds CDK2_E->pRb phosphorylates CyclinA Cyclin A CDK2_A CDK2 (this compound-containing) CyclinA->CDK2_A binds CDK2_A->S promotes DNA replication CyclinB Cyclin B CDK1 CDK1 (cdc2) (this compound-containing) CyclinB->CDK1 binds CDK1->M initiates mitosis E2F E2F pRb->E2F inhibits pRb->E2F E2F->CyclinE activates transcription of p21 p21/p27 (CDK Inhibitors) p21->CDK46 inhibits p21->CDK2_E inhibits

Caption: Simplified CDK signaling pathway in the cell cycle.

Experimental Protocols

Western Blotting Protocol

This protocol provides a general guideline for using the this compound antibody in Western blotting. Optimization may be required for specific experimental conditions.

1. Cell Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the this compound antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunoprecipitation Protocol

1. Lysate Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the this compound antibody (e.g., 1-2 µg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.

3. Elution and Analysis:

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Pellet the beads and collect the supernatant for analysis by Western blotting.

Immunofluorescence Protocol

1. Cell Preparation:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Wash the cells with PBS.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

3. Staining:

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with the this compound antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST in the dark.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Seal the coverslips and visualize using a fluorescence microscope.

Troubleshooting Guide

Troubleshooting_Guide This compound Antibody Troubleshooting NoSignal No or Weak Signal NoSignal_Ab Antibody Inactivity NoSignal->NoSignal_Ab NoSignal_Conc Insufficient Antibody NoSignal->NoSignal_Conc NoSignal_Target Low Target Expression NoSignal->NoSignal_Target NoSignal_Transfer Poor Transfer (WB) NoSignal->NoSignal_Transfer NoSignal_Secondary Secondary Antibody Issue NoSignal->NoSignal_Secondary HighBg High Background HighBg_Ab Antibody Too Concentrated HighBg->HighBg_Ab HighBg_Blocking Insufficient Blocking HighBg->HighBg_Blocking HighBg_Washing Inadequate Washing HighBg->HighBg_Washing HighBg_Secondary Secondary Ab Non-specificity HighBg->HighBg_Secondary MultiBands Multiple Bands MultiBands_CDKs Recognizes multiple CDKs (CDK1, CDK2, etc.) MultiBands->MultiBands_CDKs MultiBands_Degradation Protein Degradation MultiBands->MultiBands_Degradation MultiBands_Ab Antibody Concentration Too High MultiBands->MultiBands_Ab WrongSize Incorrect Band Size WrongSize_Mod Post-Translational Modifications WrongSize->WrongSize_Mod WrongSize_Splice Splice Variants WrongSize->WrongSize_Splice WrongSize_Degradation Protein Degradation WrongSize->WrongSize_Degradation Sol_CheckStorage Check antibody storage and handling NoSignal_Ab->Sol_CheckStorage Sol_IncreaseConc Increase antibody concentration or incubation time NoSignal_Conc->Sol_IncreaseConc Sol_UsePosControl Use a positive control lysate NoSignal_Target->Sol_UsePosControl Sol_OptimizeTransfer Optimize transfer conditions NoSignal_Transfer->Sol_OptimizeTransfer Sol_CheckSecondary Verify secondary antibody compatibility and activity NoSignal_Secondary->Sol_CheckSecondary Sol_DecreaseConc Decrease antibody concentration HighBg_Ab->Sol_DecreaseConc Sol_OptimizeBlocking Optimize blocking (time, agent) HighBg_Blocking->Sol_OptimizeBlocking Sol_IncreaseWashing Increase wash duration/number HighBg_Washing->Sol_IncreaseWashing Sol_RunSecControl Run secondary antibody only control HighBg_Secondary->Sol_RunSecControl Sol_ExpectedResult This is expected for this compound antibody MultiBands_CDKs->Sol_ExpectedResult Sol_ProteaseInhibitors Use fresh protease inhibitors MultiBands_Degradation->Sol_ProteaseInhibitors MultiBands_Ab->Sol_DecreaseConc Sol_CheckLiterature Consult literature for expected modifications/variants WrongSize_Mod->Sol_CheckLiterature WrongSize_Splice->Sol_CheckLiterature WrongSize_Degradation->Sol_ProteaseInhibitors

Caption: Troubleshooting guide for common this compound antibody issues.

References

Why does the PSTAIR antibody recognize multiple bands?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the use of the PSTAIR antibody, with a focus on understanding the appearance of multiple bands in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound antibody recognize multiple bands on a Western blot?

The this compound antibody is designed to recognize a highly conserved 16 amino acid sequence (EGVPSTAIREISLLKE) found in several members of the cyclin-dependent kinase (CDK) family.[1][2][3][4][5][6][7] The presence of this "this compound" motif in multiple proteins is the primary reason for the observation of multiple bands.

Key proteins recognized by the this compound antibody include:

  • CDK1 (Cdc2): Typically observed at ~34 kDa.[1][8]

  • CDK2: Also migrates in the 33-34 kDa range.[5]

  • CDK3: Another CDK that contains the this compound motif and has a similar molecular weight.

Therefore, it is expected to detect more than one band when probing with a this compound antibody in cell lysates where multiple CDKs are expressed.[4][5][7]

Beyond specific recognition of different CDKs, other factors can contribute to the appearance of multiple bands. These can be categorized as either biological variations of the target protein or technical artifacts of the Western blotting procedure.

Troubleshooting Guide: Multiple Bands with this compound Antibody

The observation of unexpected or numerous bands can be a common issue in Western blotting. This guide will help you distinguish between expected cross-reactivity and other potential causes.

Step 1: Distinguishing Between Specific CDK Isoforms and Non-Specific Bands

The first step is to determine if the observed bands correspond to known CDK proteins.

  • dot

    cluster_0 Initial Observation cluster_1 Potential Causes Multiple Bands Multiple Bands CDK Isoforms CDK Isoforms Multiple Bands->CDK Isoforms Expected Post-Translational Modifications Post-Translational Modifications Multiple Bands->Post-Translational Modifications Biological Protein Degradation Protein Degradation Multiple Bands->Protein Degradation Biological/Technical Protein Aggregation Protein Aggregation Multiple Bands->Protein Aggregation Technical Non-Specific Antibody Binding Non-Specific Antibody Binding Multiple Bands->Non-Specific Antibody Binding Technical Technical Errors Technical Errors Multiple Bands->Technical Errors Technical

    Initial Troubleshooting Logic for Multiple Bands.

Step 2: Addressing Biological and Technical Causes

If bands are present at molecular weights not corresponding to known CDKs, or if the banding pattern is unexpected, consider the following causes and solutions.

Table 1: Troubleshooting Multiple Bands in Western Blotting

Potential Cause Description Recommended Solution(s)
Protein Degradation Proteolytic breakdown of the target protein can result in lower molecular weight bands.[9] This is more likely if samples are not handled properly.- Prepare fresh cell or tissue lysates.[9][10] - Always keep samples on ice.[11] - Add a protease inhibitor cocktail to your lysis buffer.[10][12]
Post-Translational Modifications (PTMs) Modifications such as phosphorylation, glycosylation, or ubiquitination can cause shifts in the apparent molecular weight of the protein, leading to additional bands or smears at higher molecular weights.[9][11][12]- Consult protein databases like UniProt to check for known PTMs for your target CDKs.[12] - Treat samples with appropriate enzymes (e.g., phosphatases, glycosidases) to remove modifications and see if the bands collapse into a single band.[11]
Protein Aggregation or Dimers Incomplete denaturation of samples can lead to the formation of dimers or larger aggregates, which appear as higher molecular weight bands.[10][11]- Ensure your loading buffer is fresh and contains sufficient reducing agent (e.g., DTT, β-mercaptoethanol). - Increase the boiling time of your samples before loading (e.g., 5-10 minutes).
Non-Specific Antibody Binding The primary or secondary antibody may be binding to proteins other than the intended targets.[9][10][11]- Optimize the concentration of your primary and secondary antibodies; high concentrations can increase non-specific binding.[9][10][11] - Increase the stringency of your washes (e.g., increase the duration, number of washes, or Tween 20 concentration).[9] - Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).[9][12]
Excessive Protein Loading Loading too much protein onto the gel can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands.[9][12]- Perform a protein concentration assay and load a consistent, lower amount of protein (e.g., 10-30 µg of total lysate).[12]

Experimental Protocols

Standard Western Blotting Protocol for this compound Antibody

This protocol provides a general guideline. Always refer to the manufacturer's specific recommendations for your antibody.

  • dot

    Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE 1. Lysis & Quantitation Transfer Transfer SDS-PAGE->Transfer 2. Electrophoresis Blocking Blocking Transfer->Blocking 3. To Membrane Primary Ab Primary Ab Blocking->Primary Ab 4. Prevent Non-specific Binding Secondary Ab Secondary Ab Primary Ab->Secondary Ab 5. This compound Antibody Incubation Detection Detection Secondary Ab->Detection 6. HRP-conjugated Antibody Analysis Analysis Detection->Analysis 7. Chemiluminescence

    General Western Blotting Workflow.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 10-12% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.[12]

  • Blocking:

    • Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[13]

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in blocking buffer according to the manufacturer's datasheet (a common starting dilution is 1:1000 to 1:10,000).[8]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[13]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[14]

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the signal using a CCD imager or X-ray film.

Table 2: Molecular Weights of Common this compound-Containing CDKs

Protein UniProt Accession (Human) Calculated Molecular Weight (kDa) Observed Molecular Weight (kDa)
CDK1 (CDC2)P0649334.1~34
CDK2P2494133.9~34
CDK3Q0052635.0~35

Note: Observed molecular weights can vary slightly based on gel conditions and post-translational modifications.

Signaling Pathway Context

The this compound motif is crucial for the interaction of CDKs with their cyclin regulatory partners. This interaction is a key step in the activation of the kinase and the subsequent phosphorylation of target proteins that drive the cell cycle.

  • dot

    Cyclin Cyclin Cyclin_CDK_Complex Active Cyclin-CDK Complex Cyclin->Cyclin_CDK_Complex Binds to this compound region CDK CDK (with this compound motif) CDK->Cyclin_CDK_Complex Substrate Substrate Cyclin_CDK_Complex->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Drives

    Role of this compound Motif in Cyclin-CDK Complex Formation.

This simplified diagram illustrates that the binding of a cyclin to the this compound region of a CDK is a critical event for forming an active kinase complex, which in turn regulates cell cycle progression by phosphorylating specific substrates.[6][15]

References

Cross-reactivity issues with pan-CDK PSTAIR antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pan-CDK PSTAIR antibodies. The content is designed to address specific issues related to cross-reactivity and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are pan-CDK this compound antibodies and what do they detect?

Pan-CDK this compound antibodies are polyclonal or monoclonal antibodies that recognize the highly conserved 16-amino acid sequence "this compound" (EGVPSTAIREISLLKE).[1] This motif is a hallmark of several cyclin-dependent kinases (CDKs), most notably CDK1 (also known as cdc2), CDK2, and to a lesser extent, CDK3.[2] Consequently, these antibodies are not specific to a single CDK but are designed to detect multiple members of the CDK family, making them "pan-CDK" reagents. They are widely used to study the overall population of these key cell cycle regulators.

Q2: What is the expected molecular weight of proteins detected by this compound antibodies?

The primary targets of this compound antibodies, CDK1 and CDK2, have a molecular weight of approximately 34 kDa.[3] Therefore, in a Western blot, you should expect to see a prominent band or a doublet around this size. The presence of a doublet may indicate the detection of both CDK1 and CDK2, or post-translational modifications of a single CDK.

Q3: What is the nature of "cross-reactivity" with this compound antibodies?

The term "cross-reactivity" with pan-CDK this compound antibodies can be understood in two contexts:

  • Intended Cross-Reactivity: These antibodies are designed to cross-react with multiple CDK family members that contain the this compound motif. This is their intended function as a pan-CDK tool.

  • Unintended Cross-Reactivity: This refers to the binding of the antibody to proteins that are not the intended CDK targets. While the this compound motif is highly conserved within the CDK family, similar sequences may exist in other, unrelated proteins. However, well-documented cases of significant cross-reactivity with non-CDK proteins are not prevalent in the literature, suggesting that for the most part, these antibodies are quite specific to the this compound-containing CDKs. It is worth noting that other CDK family members possess similar motifs, such as the "PCTAIRE" sequence in CDK16, CDK17, and CDK18, which could potentially be recognized by some this compound antibodies, though this is not extensively documented.

Q4: How can I differentiate between CDK1 and CDK2 signals when using a pan-CDK this compound antibody?

Differentiating between CDK1 and CDK2, which often migrate closely on an SDS-PAGE gel, requires indirect methods when using a pan-CDK antibody. Here are two common strategies:

  • Cell Cycle Synchronization: CDK1 and CDK2 are maximally active at different phases of the cell cycle. CDK2 is primarily active during the G1/S transition and S phase, while CDK1 is the key mitotic kinase, active in G2 and M phases.[4] By synchronizing your cell population in specific cell cycle stages, you can infer the contribution of each CDK to the total this compound signal.

  • Specific Kinase Inhibitors: The use of small molecule inhibitors with relative specificity for CDK1 or CDK2 can help dissect their individual contributions. For example, RO-3306 is a potent and selective inhibitor of CDK1.[5] Treating cells with this inhibitor and observing a change in the this compound signal can indicate the proportion of the signal attributable to CDK1. Conversely, while less specific, compounds like CVT-313 show a preference for CDK2 over CDK1.[6]

Troubleshooting Guides

Western Blotting

Issue 1: Multiple bands are observed on the Western blot.

  • Possible Cause 1: Detection of multiple CDK isoforms.

    • Solution: This is expected with a pan-CDK antibody. The bands around 34 kDa likely represent CDK1 and CDK2. To confirm, you can use the cell synchronization or kinase inhibitor strategies described in Q4.

  • Possible Cause 2: Non-specific binding of the primary or secondary antibody.

    • Solution:

      • Optimize the antibody dilution. A titration experiment is recommended to find the optimal concentration that gives a strong signal with minimal background.[7]

      • Increase the stringency of the washing steps. Use a buffer containing a mild detergent like Tween-20 and increase the number and duration of washes.

      • Ensure adequate blocking. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat milk or 3-5% BSA in TBST.

  • Possible Cause 3: Protein degradation.

    • Solution: Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.

Issue 2: Weak or no signal.

  • Possible Cause 1: Low abundance of target proteins.

    • Solution: Increase the amount of protein loaded onto the gel. For cell lysates, 20-40 µg of total protein per lane is a good starting point.

  • Possible Cause 2: Suboptimal antibody concentration.

    • Solution: The primary antibody may be too dilute. Try a lower dilution (higher concentration). Refer to the data table below for recommended starting dilutions.

  • Possible Cause 3: Inefficient protein transfer.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Also, ensure the gel and membrane were in proper contact during transfer.

Immunoprecipitation (IP)

Issue 1: Low yield of immunoprecipitated protein.

  • Possible Cause 1: The this compound epitope is masked.

    • Solution: The this compound motif can be involved in the interaction between CDKs and cyclins.[2] In its active, cyclin-bound state, the epitope may be inaccessible to the antibody. Consider using denaturing conditions for the IP, although this will disrupt protein-protein interactions you may wish to study. Alternatively, try a different pan-CDK antibody that recognizes a different epitope.

  • Possible Cause 2: Insufficient antibody or lysate.

    • Solution: Increase the amount of primary antibody and/or the total amount of protein in the lysate.

  • Possible Cause 3: Inefficient capture by beads.

    • Solution: Ensure you are using the correct type of beads (Protein A or Protein G) for your primary antibody's isotype and host species. Pre-clear the lysate with beads alone to reduce non-specific binding.

Issue 2: High background or co-precipitation of non-specific proteins.

  • Possible Cause 1: Non-specific binding to the antibody or beads.

    • Solution:

      • Pre-clear the lysate by incubating it with beads before adding the primary antibody.

      • Increase the number and stringency of washes after immunoprecipitation.

      • Titrate the amount of primary antibody to use the minimal amount necessary for successful pulldown.

  • Possible Cause 2: The antibody is recognizing other proteins.

    • Solution: While less common with this compound antibodies, if you suspect off-target binding, perform a control IP with a non-specific IgG of the same isotype to identify proteins that bind non-specifically.

Data Presentation

Table 1: Recommended Starting Dilutions for Pan-CDK this compound Antibodies

ApplicationRecommended Starting Dilution/ConcentrationNotes
Western Blotting (WB)1:1,000 - 1:10,000Titration is highly recommended.[3][8]
Immunoprecipitation (IP)1 - 5 µg per 500 µg of lysateThe efficiency can be context-dependent.
Immunocytochemistry (ICC) / Immunofluorescence (IF)1:100 - 1:500Optimization is crucial to minimize background.

Experimental Protocols

Protocol 1: Western Blotting with Pan-CDK this compound Antibody
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane on a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the pan-CDK this compound antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imager or X-ray film.

Protocol 2: Differentiating CDK1 and CDK2 using Cell Synchronization and Western Blotting
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Synchronization:

    • G1/S Arrest (for enriched CDK2 activity): Treat cells with a double thymidine block.

    • G2/M Arrest (for enriched CDK1 activity): Treat cells with the CDK1 inhibitor RO-3306 (e.g., 9 µM) for 16-20 hours.[9]

  • Harvesting and Lysate Preparation: Harvest both synchronized and asynchronous (control) cells and prepare lysates as described in the Western Blotting protocol.

  • Western Blot Analysis: Perform Western blotting using the pan-CDK this compound antibody on all samples.

  • Data Interpretation: Compare the intensity of the ~34 kDa band(s) between the asynchronous, G1/S arrested, and G2/M arrested samples. An increased signal in G2/M arrested cells suggests a significant contribution from CDK1, while a prominent signal in G1/S arrested cells points to CDK2.

Visualizations

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->Rb phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase triggers CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase promotes CyclinA_CDK1 Cyclin A / CDK1 G2_Phase G2 Phase CyclinA_CDK1->G2_Phase promotes CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase triggers G1_Phase G1 Phase p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 p21_p27->CyclinA_CDK2

Caption: Core CDK signaling pathway in the cell cycle.

WB_Troubleshooting_Workflow Start Western Blot with This compound Antibody MultipleBands Multiple Bands Observed? Start->MultipleBands WeakSignal Weak or No Signal? MultipleBands->WeakSignal No ExpectedCDKs Bands at ~34 kDa are likely CDK1/CDK2 MultipleBands->ExpectedCDKs Yes OptimizeDilution Optimize Antibody Dilution (Titrate) MultipleBands->OptimizeDilution Yes, non-specific IncreaseProtein Increase Protein Load WeakSignal->IncreaseProtein Yes GoodResult Clear Band(s) at ~34 kDa WeakSignal->GoodResult No ExpectedCDKs->GoodResult IncreaseWashing Increase Washing Stringency OptimizeDilution->IncreaseWashing CheckTransfer Verify Protein Transfer (Ponceau S) OptimizeDilution->CheckTransfer CheckBlocking Check Blocking Procedure IncreaseWashing->CheckBlocking CheckBlocking->GoodResult IncreaseProtein->OptimizeDilution CheckTransfer->GoodResult

Caption: Troubleshooting workflow for Western blotting.

References

Technical Support Center: Optimizing PSTAIR Antibody Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their PSTAIR antibody staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and what does it recognize?

The this compound antibody recognizes a highly conserved 16-amino acid sequence (EGVPSTAIREISLLKE) found in cyclin-dependent kinases (CDKs).[1][2][3][4] This sequence is a hallmark of CDKs, which are key regulators of the cell cycle.[1][2][4] Therefore, the this compound antibody is a valuable tool for detecting and localizing various CDKs within cells and tissues.[1][2]

Q2: I am seeing high background in my this compound immunofluorescence staining. What are the common causes and how can I reduce it?

High background can obscure specific staining and make data interpretation difficult.[5] Common causes include insufficient blocking, improper antibody concentrations, and inadequate washing.[6][7][8]

Troubleshooting High Background:

  • Optimize Blocking: Insufficient blocking is a frequent cause of high background.[7][8] Consider the following:

    • Choice of Blocking Agent: The choice of blocking agent is critical. Common options include Normal Goat Serum (NGS), Bovine Serum Albumin (BSA), and non-fat dry milk. Using serum from the same species as the secondary antibody is often recommended.[9][10]

    • Blocking Incubation Time: Increase the blocking incubation time to ensure complete saturation of non-specific binding sites.[6][7][11]

  • Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[6][7][11] Titrate your this compound antibody to determine the optimal dilution that provides a strong signal with minimal background.

  • Washing Steps: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[6][11] Increase the number and duration of washes with an appropriate buffer like PBS-Tween 20.[12]

  • Autofluorescence: Tissues themselves can sometimes autofluoresce.[12] This can be checked by examining an unstained sample under the microscope. If autofluorescence is present, treatments like sodium borohydride or Sudan black B may be necessary.[12]

Q3: I am not getting any signal or only a very weak signal with my this compound antibody. What should I check?

Weak or absent signal can be frustrating. Here are several factors to investigate:

Troubleshooting Weak/No Signal:

  • Antibody Suitability: Ensure the this compound antibody you are using is validated for immunofluorescence applications.

  • Antibody Concentration: The primary antibody concentration may be too low.[13] Perform a titration to find the optimal concentration.

  • Fixation and Permeabilization: The fixation method can affect the antigen's availability. Over-fixation can mask the epitope.[14] Try different fixation methods (e.g., methanol vs. paraformaldehyde) or optimize the fixation time.[9] Permeabilization is also crucial for intracellular targets like CDKs; ensure your permeabilization step is adequate.

  • Primary and Secondary Antibody Compatibility: Confirm that your secondary antibody is appropriate for your primary this compound antibody (e.g., anti-mouse secondary for a mouse monoclonal this compound).[11]

  • Protein Expression Levels: The target CDK may not be highly expressed in your specific cell or tissue type.[9] It is good practice to include a positive control to confirm the antibody and protocol are working correctly.[15]

Troubleshooting Guides

Guide 1: Optimizing Blocking Conditions

Effective blocking is crucial for preventing non-specific antibody binding. This table summarizes common blocking agents and their recommended concentrations and incubation times.

Blocking AgentRecommended ConcentrationTypical Incubation TimeNotes
Normal Serum (from the same species as the secondary antibody)5-10% in PBS30-60 minutes at room temperatureHighly recommended for reducing non-specific binding of the secondary antibody.[9][10]
Bovine Serum Albumin (BSA) 1-5% in PBS30 minutes to 1 hour at room temperatureA common and effective general protein blocker.[11] Ensure it is high-purity and IgG-free.[7]
Non-fat Dry Milk 5% in PBS30-60 minutes at room temperatureCan be effective but may mask some antigens. Not recommended for protocols with biotin-based detection systems.
Commercial Blocking Buffers Varies by manufacturerAs per manufacturer's instructionsOften contain a proprietary mix of blocking agents for broad applicability.
Guide 2: this compound Staining Protocol - Key Methodologies

This section provides a detailed, optimized protocol for immunofluorescent staining with the this compound antibody.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • This compound primary antibody

  • Appropriate fluorescently-labeled secondary antibody

  • Blocking buffer (e.g., 5% Normal Goat Serum in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium with DAPI

Protocol:

  • Rehydration and Washing: If starting from paraffin-embedded sections, deparaffinize and rehydrate the tissue. Wash slides 3 times for 5 minutes each with wash buffer.

  • Blocking: Apply enough blocking buffer to completely cover the specimen. Incubate for 1 hour at room temperature in a humidified chamber to prevent drying.[11][16]

  • Primary Antibody Incubation: Dilute the this compound primary antibody to its optimal concentration in the blocking buffer. Drain the blocking buffer from the slides (do not wash) and apply the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[14][16]

  • Washing: Wash slides 3 times for 5 minutes each with wash buffer to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Apply to the slides and incubate for 1 hour at room temperature, protected from light.[14][16]

  • Washing: Wash slides 3 times for 5 minutes each with wash buffer, protected from light.

  • Counterstaining: If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Perform a final wash with PBS.

  • Mounting: Mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visual Guides

Below are diagrams to help visualize key processes and decision-making in your this compound antibody staining experiments.

G cluster_workflow This compound Staining Workflow prep Sample Preparation (Fixation & Permeabilization) block Blocking (1 hr at RT) prep->block p_ab Primary Antibody Incubation (this compound Ab, 4°C Overnight) block->p_ab wash1 Wash p_ab->wash1 s_ab Secondary Antibody Incubation (Fluorescent anti-IgG, 1 hr at RT) wash2 Wash s_ab->wash2 mount Mounting & Imaging wash1->s_ab wash2->mount wash3 Wash

Caption: A typical workflow for this compound antibody immunofluorescence staining.

G cluster_troubleshooting Troubleshooting High Background start High Background Observed check_blocking Is Blocking Sufficient? start->check_blocking optimize_blocking Increase blocking time Try different blocking agent check_blocking->optimize_blocking No check_ab_conc Is Antibody Concentration Too High? check_blocking->check_ab_conc Yes optimize_blocking->check_ab_conc titrate_ab Titrate Primary & Secondary Antibodies check_ab_conc->titrate_ab Yes check_washing Are Washes Adequate? check_ab_conc->check_washing No titrate_ab->check_washing increase_washes Increase number and duration of washes check_washing->increase_washes No check_autofluorescence Check for Autofluorescence check_washing->check_autofluorescence Yes increase_washes->check_autofluorescence autofluorescence_solution Use quenching agent (e.g., Sudan Black B) check_autofluorescence->autofluorescence_solution Yes end Problem Solved check_autofluorescence->end No autofluorescence_solution->end

Caption: A decision tree for troubleshooting high background in this compound staining.

G cluster_pathway CDK Regulation by Cyclins cyclin Cyclin Binds to CDK complex Active Cyclin-CDK Complex Phosphorylates target proteins cyclin->complex cdk CDK Contains this compound motif cdk->complex cell_cycle Cell Cycle Progression complex->cell_cycle Drives

Caption: The role of the this compound-containing CDKs in cell cycle progression.

References

Technical Support Center: Troubleshooting PSTAIR Chemiluminescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals in chemiluminescence detection, with a specific focus on experiments potentially involving the PSTAIR antibody.

Understanding "this compound" in Your Experiment

It is important to clarify that "this compound" refers to a specific clone of a monoclonal antibody that recognizes a conserved amino acid sequence (this compound) found in cyclin-dependent kinases (CDKs).[1][2] It is not a type of chemiluminescence detection technology itself. The troubleshooting advice provided here applies to standard chemiluminescence detection methods (like those using horseradish peroxidase (HRP) or alkaline phosphatase (AP) with enhanced chemiluminescence (ECL) substrates) that you would use to detect a primary antibody like the anti-PSTAIR antibody.

Troubleshooting Guide: Weak or No Signal

A weak or nonexistent signal is one of the most common issues encountered in chemiluminescent assays such as Western blotting. This guide will walk you through the most likely causes and their solutions.

Question: I am not seeing any signal, or the signal is very weak. What are the possible causes and how can I fix it?

Answer:

A weak or absent signal can stem from several factors throughout the experimental workflow, from sample preparation to signal detection. Here is a breakdown of potential issues and their corresponding solutions.

1. Issues with Antibodies

Problems with the primary or secondary antibodies are a frequent cause of weak signals.

Potential Cause Solution
Incorrect Antibody Concentration Optimize the concentration of both primary and secondary antibodies. Create a dilution series to determine the optimal concentration that yields a strong signal with low background.[3][4][5] A common starting point for primary antibodies is a 1:1000 dilution, and for secondary antibodies, 1:5000 to 1:20,000.
Inactive Antibody Antibodies can lose activity if stored improperly or if they are old. Test the activity of your primary antibody using a dot blot.[3][4] Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
Antibody Incompatibility Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-mouse secondary antibody if your primary antibody was raised in a mouse).[6]
Insufficient Incubation Time Increase the incubation time for the primary antibody. An overnight incubation at 4°C can sometimes enhance the signal.[3]

2. Problems with the Target Protein

The nature and amount of your target protein can significantly impact signal strength.

Potential Cause Solution
Low Protein Abundance Increase the amount of total protein loaded onto the gel.[3][4][5] Generally, 20-40 µg of total protein is a good starting point, but this may need to be optimized.[7] If the protein is of very low abundance, consider enriching your sample using immunoprecipitation.[4]
Sample Degradation Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[3][4]
Improper Sample Preparation Ensure your protein samples are properly denatured by heating them in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol before loading on the gel.[4]

3. Issues with the Blotting and Transfer Process

Inefficient transfer of the protein from the gel to the membrane will lead to a weak signal.

Potential Cause Solution
Inefficient Protein Transfer Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[5][8][9] If the transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, a longer transfer time or the addition of a small amount of SDS to the transfer buffer may be necessary.[10] For low molecular weight proteins, use a membrane with a smaller pore size and reduce the transfer time to prevent them from passing through the membrane.[4][10]
Air Bubbles Ensure there are no air bubbles between the gel and the membrane during the transfer setup, as these will block transfer.[3]

4. Issues with Blocking, Washing, and Substrate

The final steps of detection are critical for a strong and clean signal.

Potential Cause Solution
Over-Washing Excessive washing can strip the antibody from the membrane. Reduce the number or duration of wash steps.[4]
Blocking Agent Masking Epitope Some blocking agents can mask the epitope recognized by the primary antibody.[4][10] If you suspect this is the case, try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice-versa).[4]
Inactive or Depleted Substrate Ensure your chemiluminescent substrate has not expired and has been stored correctly. Prepare the substrate fresh just before use. Do not dilute the substrate unless the manufacturer's protocol specifies it, as this can weaken the signal.[11][12]
Insufficient Substrate Use enough substrate to completely cover the surface of the membrane.[7][11]
Incorrect Exposure Time The exposure time may be too short. Try multiple exposure times to capture the optimal signal.[3][11]

Experimental Protocols

Dot Blot Protocol to Test Primary Antibody Activity

A dot blot is a simple method to check if your primary antibody is active and binding to your protein of interest.

  • Prepare a dilution series of your protein lysate.

  • Spot 1-2 µL of each dilution directly onto a small piece of nitrocellulose or PVDF membrane.

  • Let the spots dry completely.

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate with your primary antibody at the desired concentration for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 5 minutes each with wash buffer.

  • Add the chemiluminescent substrate and image the blot.

A positive signal (dark spots) indicates that your primary antibody is active.

Visualizing the Process

To better understand the experimental steps and potential points of failure, here are some diagrams created using Graphviz.

cluster_pathway Chemiluminescence Reaction Pathway HRP HRP OxidizedLuminol 3-Aminophthalate (Oxidized Luminol) HRP->OxidizedLuminol H2O2 Luminol Luminol Luminol->OxidizedLuminol Light Light Signal OxidizedLuminol->Light emits cluster_workflow General Western Blot Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E G Washing E->G F Secondary Antibody Incubation F->G G->F H Substrate Incubation G->H I Signal Detection H->I cluster_troubleshooting Troubleshooting Weak Signal Start Weak or No Signal Q1 Check Protein Transfer (Ponceau S) Start->Q1 A1_Yes Transfer OK Q1->A1_Yes Bands Visible A1_No Optimize Transfer Protocol Q1->A1_No No Bands Q2 Check Antibody Activity (Dot Blot) A1_Yes->Q2 A2_Yes Antibody OK Q2->A2_Yes Signal Detected A2_No Use New/Different Antibody Q2->A2_No No Signal Q3 Optimize Antibody Concentrations A2_Yes->Q3 A3 Increase Protein Load Q3->A3 Q4 Check Substrate & Exposure A3->Q4 A4_Yes Use Fresh Substrate & Vary Exposure Q4->A4_Yes

References

Validation & Comparative

Validating PSTAIR Antibody Specificity: A Comparative Guide to Peptide Competition Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the peptide competition assay and other common techniques for validating the specificity of PSTAIR antibodies, which are crucial tools for studying cyclin-dependent kinases (CDKs).

The this compound sequence (EGVPSTAIREISLLKE) is a highly conserved motif found in several CDKs, including CDK1 and CDK2, making anti-PSTAIR antibodies valuable for detecting these key regulators of the cell cycle.[1][2][3] However, the very conservation of this epitope necessitates rigorous validation to confirm that the antibody specifically recognizes the intended target protein and not other off-target molecules.

The Peptide Competition Assay: A Classic Specificity Test

The peptide competition assay, also known as a blocking peptide assay, is a widely used method to demonstrate the specificity of an antibody for its target epitope.[4][5][6] The principle is straightforward: by pre-incubating the antibody with an excess of the peptide that was used as the immunogen (in this case, the this compound peptide), the binding sites of the antibody become saturated. This "blocked" antibody should then fail to detect the target protein in a subsequent application, such as a Western blot. A significant reduction in signal in the presence of the competing peptide is considered evidence of specificity.[6]

Experimental Workflow

The workflow for a peptide competition assay in the context of a Western blot is a multi-step process designed to compare the antibody's binding with and without the competing peptide.

Peptide_Competition_Workflow cluster_prep Antibody Preparation cluster_incubation Pre-incubation cluster_analysis Analysis Ab_prep Prepare Antibody Solution Ab_split Divide into Two Aliquots Ab_prep->Ab_split Control_Ab Control: Antibody Alone Ab_split->Control_Ab Aliquot 1 Blocked_Ab Blocked: Antibody + this compound Peptide Ab_split->Blocked_Ab Aliquot 2 WB_Control Incubate Membrane with Control Antibody Control_Ab->WB_Control WB_Blocked Incubate Separate Membrane with Blocked Antibody Blocked_Ab->WB_Blocked Develop Develop Blots WB_Control->Develop WB_Blocked->Develop Compare Compare Band Intensities Develop->Compare

Peptide Competition Assay Workflow
Hypothetical Performance Data

To illustrate the expected outcome, the following table summarizes hypothetical quantitative data from a peptide competition assay using a this compound antibody on a whole-cell lysate.

ConditionTarget Band Intensity (Arbitrary Units)Percent Reduction in SignalInterpretation
This compound Antibody Alone15,000N/AStrong signal indicates antibody binding to the target protein.
This compound Antibody + this compound Peptide1,20092%Significant reduction in signal suggests specific binding to the this compound motif.
This compound Antibody + Scrambled Peptide14,5003.3%Minimal reduction in signal indicates the competition is sequence-specific.

Comparative Analysis of Validation Methods

While the peptide competition assay is informative, it is not foolproof. For instance, it does not rule out the possibility that the antibody may cross-react with other proteins that share a similar epitope.[7] Therefore, employing alternative or complementary validation methods is highly recommended to build a stronger case for antibody specificity.

Validation MethodPrincipleAdvantagesDisadvantages
Peptide Competition Assay Pre-incubation of the antibody with its immunizing peptide to block the antigen-binding site.[4]Relatively simple and inexpensive to perform. Directly tests the antibody's interaction with its intended epitope.Does not exclude cross-reactivity with other proteins containing similar epitopes.[7] Can sometimes lead to the formation of immune complexes that cause non-specific background.
Dot Blot Immobilized peptides or proteins on a membrane are probed with the antibody.High-throughput and requires small amounts of sample. Useful for screening multiple antigens or antibody concentrations.Does not provide information on the molecular weight of the target. Prone to non-specific binding if not properly blocked.
Enzyme-Linked Immunosorbent Assay (ELISA) An antigen is immobilized on a plate, and the antibody binding is detected with a secondary antibody conjugated to an enzyme.Highly sensitive and quantitative. Can be used to determine antibody affinity and concentration.Can be more time-consuming to set up and optimize than a dot blot. The protein conformation may differ from its native state in a cell.
Knockout (KO) / Knockdown (KD) Validation The antibody is tested on cell lysates from which the target protein has been genetically removed (KO) or its expression reduced (KD).Considered the gold standard for specificity validation.[8] Provides definitive evidence that the antibody recognizes the intended target.Requires the availability of KO/KD cell lines, which may not be readily accessible for all targets. Can be expensive and time-consuming to generate.

Experimental Protocols

Detailed Protocol: Peptide Competition Assay for Western Blot

This protocol outlines the steps for validating a mouse monoclonal anti-PSTAIR antibody.

Materials:

  • Mouse anti-PSTAIR antibody

  • This compound peptide (e.g., EGVPSTAIREISLLKE)

  • Scrambled control peptide (optional)

  • Whole-cell lysate from a cell line known to express CDKs (e.g., HeLa, Jurkat)

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • HRP-conjugated anti-mouse secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare Antibody Solutions:

    • Determine the optimal working concentration of the anti-PSTAIR antibody for Western blotting.

    • Prepare two tubes of the antibody diluted in blocking buffer.

    • Tube 1 (Control): Antibody alone.

    • Tube 2 (Blocked): Add the this compound peptide to the antibody solution at a 100-fold molar excess.

    • (Optional) Tube 3 (Negative Control): Add a scrambled peptide at the same molar excess as the this compound peptide.

  • Pre-incubation:

    • Incubate the antibody solutions at room temperature for 1-2 hours with gentle agitation.

  • SDS-PAGE and Transfer:

    • Separate the whole-cell lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Cut the membrane if necessary to probe with the different antibody preparations.

    • Incubate one part of the membrane with the "Control" antibody solution and the other part with the "Blocked" antibody solution overnight at 4°C.

  • Washing and Secondary Antibody Incubation:

    • Wash the membranes three times for 10 minutes each with wash buffer.

    • Incubate the membranes with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membranes three times for 10 minutes each with wash buffer.

    • Apply the chemiluminescent substrate and image the blot.

  • Analysis:

    • Compare the band intensity of the target protein (typically around 34 kDa for CDK1) between the control and blocked lanes. A significant reduction or complete absence of the band in the blocked lane indicates specificity.

Protocol: Dot Blot for this compound Antibody Specificity

Materials:

  • Mouse anti-PSTAIR antibody

  • This compound peptide

  • Control protein/peptide (e.g., BSA or a non-related peptide)

  • Nitrocellulose or PVDF membrane

  • Dot blot apparatus (optional)

  • Blocking buffer, wash buffer, secondary antibody, and substrate as for Western blot

Procedure:

  • Sample Application:

    • Pipette 1-2 µL of the this compound peptide and the control peptide/protein at various concentrations (e.g., 100 ng, 50 ng, 25 ng) directly onto the membrane.

    • Allow the spots to dry completely.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-PSTAIR antibody at its optimal dilution for 1-2 hours at room temperature.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times and develop with the chemiluminescent substrate.

  • Analysis:

    • A strong signal should be observed for the this compound peptide spots, while no or minimal signal should be present for the control spots.

Protocol: Indirect ELISA for this compound Antibody Specificity

Materials:

  • This compound peptide

  • Control peptide

  • 96-well ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Mouse anti-PSTAIR antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated anti-mouse secondary antibody

  • TMB substrate and stop solution

Procedure:

  • Coating:

    • Dilute the this compound peptide and a control peptide in coating buffer (e.g., to 1-10 µg/mL).

    • Add 100 µL of each peptide solution to separate wells of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the anti-PSTAIR antibody (serially diluted) to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate until a blue color develops.

    • Add 50 µL of stop solution to stop the reaction.

  • Analysis:

    • Read the absorbance at 450 nm. A strong signal in the wells coated with the this compound peptide and a low signal in the control peptide wells confirms specificity.

The Role of this compound-Containing Proteins in Cell Cycle Signaling

This compound-containing proteins, primarily CDK1 and CDK2, are central to the regulation of the cell cycle. They form complexes with cyclins to phosphorylate a multitude of downstream substrates, thereby driving the transitions between different phases of the cell cycle. Validated this compound antibodies are indispensable for studying these intricate signaling pathways.

CDK_Signaling GF Growth Factors CyclinD Cyclin D GF->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CDK2 CDK2 (this compound) CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry CDK2->S_Phase Promotes CyclinA Cyclin A CyclinA->CDK2 Binds & Activates CDK1 CDK1 (this compound) CyclinA->CDK1 Binds & Activates CyclinB Cyclin B CyclinB->CDK1 Binds & Activates Mitosis Mitosis CDK1->Mitosis Promotes

Simplified CDK Signaling Pathway

Conclusion

Validating the specificity of this compound antibodies is a critical step to ensure the integrity of research findings in cell cycle regulation and cancer biology. The peptide competition assay is a valuable and accessible method for this purpose. However, a multi-pronged approach that includes alternative methods such as dot blots, ELISAs, and, when possible, knockout/knockdown models, provides the most robust and reliable validation. By carefully selecting and rigorously validating their tools, researchers can have greater confidence in their data and contribute to the advancement of their respective fields.

References

A Researcher's Guide to PSTAIR Antibodies: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell cycle regulation, oncology, and developmental biology, antibodies targeting the highly conserved PSTAIR motif of cyclin-dependent kinases (CDKs) are an indispensable tool. This guide provides a comparative analysis of this compound antibodies from various suppliers, supported by publicly available data, to assist in selecting the most suitable reagent for your experimental needs.

The this compound sequence, EGVPSTAIREISLLKE, is a hallmark of several key CDK family members, including CDK1, CDK2, and CDK3.[1][2] Antibodies raised against this peptide offer broad reactivity across numerous species, making them a versatile tool for detecting these crucial regulators of cell proliferation and other cellular processes.[1][2]

Performance Overview

To facilitate a direct comparison, the following table summarizes the key features and validated applications of this compound antibodies from prominent suppliers based on their product datasheets. This allows for an at-a-glance assessment of their suitability for various experimental setups.

SupplierCatalog NumberClonalityHostReactivityValidated Applications & Recommended Dilutions
Sigma-Aldrich P7962Monoclonal (this compound)MouseHuman, Mouse, Rat, Monkey, Chicken, Xenopus, Fish, Plants, and more.Western Blot (1:4,000), ELISA (suitable), Immunoprecipitation (suitable).
Novus Biologicals NB120-10345Monoclonal (this compound)MouseHuman, Mouse, Monkey, Japanese quail, Fish, Xenopus, Plants.Western Blot (1:100-1:2000), ELISA (1:100-1:2000), Immunoprecipitation (1:10-1:500).
Merck Millipore 06-923PolyclonalRabbitHuman, Mouse, Rat. Predicted to react with Amphibians, Chicken, Canine, Drosophila, Monkey, Sheep.[3]Western Blot (1:10,000), Immunocytochemistry (1:500), Immunoprecipitation (Validated).[3]
Boster Bio MA1087Monoclonal (this compound)MouseHuman, Mouse, Rat.[4]Western Blot (0.5-1µg/ml).[4]
Abcam ab10345Monoclonal (this compound)MouseHuman, Mouse, Rat, Bovine, Canine, Chicken, Fish, and more.[5][6]Western Blot (1:6000), ELISA, Immunoprecipitation, Immunocytochemistry/Immunofluorescence.[6]
Abbiotec 250597Monoclonal (IL-16)MouseHuman, Mouse, Rat, Zebrafish, Xenopus, Hamster, Chicken.[2]ELISA (1:500-1:1,000), Western Blot (1:100-1:500).[2]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental application of this compound antibodies, the following diagrams are provided.

CDK Activation and the Role of the this compound Motif CDK CDK (e.g., CDK1, CDK2) This compound This compound Motif CDK->this compound contains Cyclin Cyclin (e.g., Cyclin B) Active_Complex Active CDK-Cyclin Complex Cyclin->Active_Complex This compound->Active_Complex Interaction Site Substrate Substrate Protein Active_Complex->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Role of the this compound motif in CDK-Cyclin complex formation and substrate phosphorylation.

General Workflow for Antibody Validation start Start: Select this compound Antibody prep Sample Preparation (Cell Lysis / Tissue Homogenization) start->prep wb Western Blotting prep->wb ip Immunoprecipitation prep->ip if_icc Immunofluorescence / Immunocytochemistry prep->if_icc data Data Analysis and Comparison wb->data ip->data if_icc->data end Conclusion: Antibody Performance data->end

Caption: A generalized workflow for evaluating the performance of a this compound antibody.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of antibodies. Below are representative protocols for Western Blotting and Immunofluorescence using this compound antibodies.

Western Blotting Protocol

This protocol outlines the general steps for detecting CDKs using a this compound antibody in cell lysates.

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system. The expected band for most CDKs is around 34 kDa.[3][4]

Immunofluorescence Protocol

This protocol provides a framework for the immunofluorescent staining of CDKs in adherent cells.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][8]

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the cells with the primary this compound antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][9]

    • Wash three times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[8][9]

  • Mounting and Visualization:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[10]

    • Visualize the staining using a fluorescence microscope.

Disclaimer: The recommended dilutions and protocols provided are for guidance only. Optimal conditions should be determined by the end-user for their specific experimental setup. Always refer to the supplier's datasheet for the most accurate and up-to-date information.

References

Navigating Cell Cycle Analysis: A Comparative Guide to PSTAIR and CDK1-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of cell cycle regulation, the choice of antibody is paramount for generating accurate and reproducible data. This guide provides an objective comparison of two commonly used tools for studying Cyclin-Dependent Kinase 1 (CDK1): the pan-CDK PSTAIR antibody and the highly specific anti-CDK1 antibody. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.

At the heart of cell cycle control lies CDK1, a serine/threonine kinase that, in complex with its regulatory cyclin partners, orchestrates the progression through G2 phase and entry into mitosis.[1][2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention.[3] Accurate detection and quantification of CDK1 are therefore essential for both basic research and drug discovery. Two main classes of antibodies are employed for this purpose: those recognizing the conserved this compound sequence found in several CDKs, and those with specific epitopes unique to CDK1.

Performance Comparison: Specificity is Key

The primary distinction between this compound and CDK1-specific antibodies lies in their target recognition. The this compound antibody recognizes a highly conserved 16-amino acid sequence, "this compound," present in the alpha-1 helix of not only CDK1 but also other members of the CDK family, including CDK2.[4][5] This broad reactivity can be advantageous for studying the overall CDK landscape but poses a significant challenge when specific analysis of CDK1 is required.

In contrast, CDK1-specific antibodies are generated against unique epitopes on the CDK1 protein, ensuring high specificity and minimizing cross-reactivity with other CDKs.[6][7] This specificity is crucial for applications demanding precise identification and quantification of CDK1, such as monitoring its expression and activity throughout the cell cycle or evaluating the on-target effects of CDK1-specific inhibitors.

Table 1: Key Characteristics of this compound vs. CDK1-Specific Antibodies

FeatureThis compound AntibodyCDK1-Specific Antibody
Target Conserved this compound motif (e.g., EGVPSTAIREISLLKE)Unique epitope on CDK1
Specificity Recognizes CDK1, CDK2, and other CDKs containing the this compound sequenceSpecific to CDK1
Primary Advantage Broad detection of multiple CDKsHigh specificity for CDK1
Primary Limitation Lack of specificity for CDK1May not detect other relevant CDKs
Common Applications General CDK detection, screeningSpecific CDK1 analysis, cell cycle studies, inhibitor validation

Data Presentation: A Head-to-Head Look

While direct, side-by-side quantitative comparisons in published literature are limited, data from various sources consistently highlight the superior specificity of CDK1-specific antibodies. For instance, Western blot analysis using CDK1-specific antibodies typically shows a single, sharp band at the expected molecular weight for CDK1 (approximately 34 kDa).[8] In contrast, this compound antibodies can produce multiple bands, representing different CDK family members, which can complicate data interpretation.

Table 2: Application-Specific Performance and Recommended Dilutions

ApplicationThis compound AntibodyCDK1-Specific Antibody
Western Blotting (WB) 1:100 - 1:10,000. May detect multiple CDK bands.[9][10]1:500 - 1:2,000. Typically detects a single band for CDK1.[6][8]
Immunofluorescence (IF) 1:500. Can show broad CDK localization.[11]1:200 - 1:400. Allows for precise localization of CDK1.[8]
Flow Cytometry (FCM) Limited utility due to cross-reactivity.Enables specific analysis of CDK1 expression in different cell cycle phases.[3][12]
Immunoprecipitation (IP) Can pull down multiple CDKs.[11]Specifically isolates CDK1 and its binding partners.[3]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the CDK1 signaling pathway and a typical experimental workflow.

CDK1_Signaling_Pathway CDK1 Signaling Pathway in G2/M Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB Cyclin B Synthesis CDK1_CyclinB CDK1-Cyclin B (Inactive) CyclinB->CDK1_CyclinB Association CDK1_CyclinB_Active CDK1-Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Activation Mitotic_Events Mitotic Events (Chromosome Condensation, Nuclear Envelope Breakdown) CDK1_CyclinB_Active->Mitotic_Events Phosphorylation of Substrates Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Activating Dephosphorylation

Caption: Regulation of CDK1 activity at the G2/M transition.

Western_Blot_Workflow Western Blot Workflow for CDK1 Detection Start Cell Lysate Preparation Protein_Quant Protein Quantification Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CDK1 or this compound) Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Data Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

Experimental Protocols

To ensure the successful application of these antibodies, we provide detailed protocols for Western blotting and immunofluorescence.

Western Blotting Protocol (using CDK1-Specific Antibody)
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a CDK1-specific primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Immunofluorescence Protocol (using this compound or CDK1-Specific Antibody)
  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[15]

    • Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.[16]

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 30-60 minutes at room temperature.[17]

  • Antibody Incubation:

    • Incubate cells with the primary antibody (this compound or CDK1-specific, diluted in blocking buffer, e.g., 1:200-1:500) for 1-2 hours at room temperature or overnight at 4°C.[8][11]

    • Wash cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody, protected from light, for 1 hour at room temperature.

  • Mounting and Imaging:

    • Wash cells three times with PBS.

    • Mount coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

    • Image using a fluorescence or confocal microscope.[16]

Conclusion: Making an Informed Decision

The choice between a this compound and a CDK1-specific antibody ultimately depends on the specific research question. For studies requiring a broad overview of CDK presence, the this compound antibody may be a suitable initial screening tool. However, for the majority of cell cycle research, particularly studies focused on the G2/M transition, the effects of specific inhibitors, or the precise role of CDK1, the superior specificity of a CDK1-specific antibody is indispensable for generating clear, interpretable, and publishable data. By understanding the distinct characteristics and performance of each antibody, researchers can confidently select the optimal reagent to advance their scientific inquiries.

References

A Researcher's Guide to PSTAIR Antibody Cross-Reactivity with CDK2 and CDK3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for accurate experimental results. This guide provides a comprehensive comparison of the widely-used PSTAIR antibody's reactivity with Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 3 (CDK3), benchmarked against its primary target, CDK1.

The this compound antibody is a valuable tool for studying cyclin-dependent kinases, a family of protein kinases crucial for cell cycle regulation. Its epitope is the highly conserved "this compound" amino acid sequence (EGVPSTAIREISLLKE) found within the alpha-1 helix of CDK1 (also known as p34cdc2), which is essential for cyclin binding.[1] Due to the conserved nature of this motif among different CDKs, this antibody is expected to exhibit cross-reactivity with other members of the family, notably CDK2 and CDK3.

This guide delves into the sequence homology between these kinases, presents detailed protocols for experimentally verifying and quantifying this cross-reactivity, and provides visual workflows and pathway diagrams to support your research.

Sequence Homology: The Basis of Cross-Reactivity

The cross-reactivity of the this compound antibody is rooted in the high degree of sequence conservation of its target motif among CDK1, CDK2, and CDK3. An alignment of the canonical human sequences of these proteins reveals near-identical this compound regions.

ProteinUniProt Acc.This compound Motif and Flanking ResiduesConservation
CDK1 P06493EGVPThis compound EISLLKE100% Match
CDK2 P24941EGVPThis compound EISLLKE100% Match
CDK3 Q00526EGVPThis compound EVSLLKE93.75% Match (I->V)

Sequence data sourced from UniProt.

As the table indicates, the this compound sequence in human CDK1 and CDK2 is identical. Human CDK3 exhibits a highly similar sequence, with a single conservative substitution of Isoleucine (I) to Valine (V) within the flanking region of the core this compound motif. This high degree of similarity strongly suggests that the this compound antibody will recognize all three proteins, though potentially with varying affinities.

Experimental Performance Comparison

The expected outcome of a comparative Western blot would be the detection of bands corresponding to the molecular weights of CDK1 (~34 kDa), CDK2 (~33 kDa), and CDK3 (~35 kDa). The relative signal intensity of these bands will provide a semi-quantitative measure of the antibody's avidity for each kinase. Similarly, comparative immunoprecipitation will reveal the efficiency with which the antibody can pull down each of these proteins from a complex lysate.

Experimental Protocols

To facilitate the direct comparison of this compound antibody reactivity, detailed protocols for Comparative Western Blotting and Comparative Immunoprecipitation are provided below.

Comparative Western Blotting Protocol

This protocol is designed to assess the relative signal intensity of the this compound antibody against CDK1, CDK2, and CDK3.

1. Sample Preparation:

  • Culture appropriate cell lines and harvest by centrifugation.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

2. SDS-PAGE:

  • For each sample, prepare aliquots containing equal amounts of total protein (e.g., 20-30 µg).

  • Add Laemmli sample buffer to each aliquot and denature by heating at 95-100°C for 5 minutes.

  • Load the samples onto a 12% polyacrylamide gel, including a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • A wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.

  • Confirm transfer efficiency by Ponceau S staining.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the this compound primary antibody (at a starting dilution of 1:1000 to 1:4000) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the this compound antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

  • Perform densitometric analysis on the resulting bands to compare the relative signal intensities for CDK1, CDK2, and CDK3.

Comparative Immunoprecipitation Protocol

This protocol allows for the comparison of the efficiency of the this compound antibody in immunoprecipitating CDK1, CDK2, and CDK3.

1. Lysate Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol, ensuring the use of a non-denaturing lysis buffer to maintain protein integrity.

  • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

2. Immunoprecipitation:

  • To equivalent amounts of pre-cleared lysate, add the this compound antibody (typically 1-5 µg per 500-1000 µg of total protein).

  • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

  • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

  • Add protein A/G beads to each sample and incubate for another 1-4 hours at 4°C to capture the immune complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

4. Analysis by Western Blot:

  • Centrifuge the samples to pellet the beads and load the supernatant (the eluate) onto a polyacrylamide gel.

  • Perform SDS-PAGE, transfer, and immunoblotting as described in the Western Blotting protocol.

  • To confirm the identity of the immunoprecipitated bands, it is recommended to probe separate blots with specific antibodies for CDK1, CDK2, and CDK3 if available.

  • The relative band intensities in the eluates from the this compound IP will indicate the comparative efficiency of immunoprecipitation for each CDK.

Visualizing Workflows and Pathways

To further aid in experimental design and data interpretation, the following diagrams illustrate key processes.

G cluster_s S Phase cluster_g2m G2/M Phase cluster_m_exit M Phase Exit CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A CDK2 CyclinE_CDK2->CyclinA_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2->DNA_Replication continues CyclinA_CDK1 Cyclin A CDK1 CyclinA_CDK2->CyclinA_CDK1 CyclinB_CDK1 Cyclin B CDK1 CyclinA_CDK1->CyclinB_CDK1 Mitosis Mitosis CyclinA_CDK1->Mitosis prepares for CyclinB_CDK1->Mitosis triggers APC_C APC/C Mitosis->APC_C CyclinB_Deg Cyclin B Degradation APC_C->CyclinB_Deg G cluster_wb Comparative Western Blotting Workflow Lysate Cell Lysate (Equal Protein) SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Densitometry (Compare CDK1,2,3) Detection->Analysis G cluster_ip Comparative Immunoprecipitation Workflow Lysate Pre-cleared Cell Lysate PSTAIR_Ab Add this compound Ab Lysate->PSTAIR_Ab Isotype_Ctrl Add Isotype IgG Lysate->Isotype_Ctrl Beads Add Protein A/G Beads PSTAIR_Ab->Beads Isotype_Ctrl->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB_Analysis Western Blot Analysis (Detect CDK1, 2, 3) Elute->WB_Analysis

References

Validating PSTAIR Antibody Specificity: A Comparative Guide to siRNA Knockdown and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for reproducible and reliable experimental results. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown to confirm the target of the widely used PSTAIR antibody, alongside alternative validation methods. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate strategy for your research needs.

The this compound antibody is a valuable tool for studying cell cycle regulation, as it recognizes a highly conserved amino acid sequence (this compound) found in the catalytic subunit of several cyclin-dependent kinases (CDKs), most notably Cyclin-Dependent Kinase 1 (Cdk1), also known as Cell Division Cycle protein 2 (Cdc2).[1][2] Due to this conserved binding motif, it is crucial to validate that the signal observed in an experiment is specific to the intended CDK target, primarily Cdk1.[3]

Confirming this compound Antibody Target with siRNA Knockdown

One of the most definitive methods to validate antibody specificity is to use siRNA to silence the expression of the target protein.[4][5] By comparing the antibody's signal in control cells versus cells treated with siRNA targeting Cdk1, a significant reduction in signal in the treated cells confirms that the antibody is indeed recognizing Cdk1.[6][7]

Experimental Data: Cdk1 Knockdown Reduces Antibody Signal

The following table summarizes representative quantitative data from a Western blot experiment designed to validate a Cdk1-specific antibody using siRNA. While this data does not use the this compound antibody directly, a similar significant reduction in the ~34 kDa band corresponding to Cdk1 would be expected when a specific this compound antibody is used.

Treatment GroupCdk1 Protein Level (Normalized to Loading Control)Percent Reduction in Signal
Scrambled siRNA (Control)1.000%
Cdk1 siRNA0.2575%

Data is representative and compiled from typical results seen in siRNA validation experiments.

Experimental Workflow: siRNA Knockdown and Western Blot Analysis

The following diagram illustrates the key steps involved in validating antibody specificity using siRNA knockdown followed by Western blot analysis.

siRNA_Workflow cluster_transfection siRNA Transfection cluster_western_blot Western Blot Analysis cell_culture Cell Culture transfection Transfect with Cdk1 siRNA or Scrambled siRNA cell_culture->transfection incubation Incubate for 48-72 hours transfection->incubation lysis Cell Lysis incubation->lysis Harvest Cells sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with This compound Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

siRNA knockdown and Western blot workflow.
Detailed Experimental Protocol: siRNA Knockdown and Western Blotting

Materials:

  • Cell line expressing Cdk1 (e.g., HeLa, HEK293)

  • Cdk1-specific siRNA and scrambled control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20-30 pmol of siRNA (Cdk1-specific or scrambled control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the Cdk1 band intensity to a loading control (e.g., β-actin or GAPDH).

Comparison of this compound Antibody Target Validation Methods

While siRNA knockdown is a powerful technique, other methods can also be employed to validate the target of the this compound antibody or to quantify Cdk1 levels. The choice of method will depend on the specific experimental question, available resources, and the level of validation required.

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown with Western Blot Reduction of Cdk1 protein expression via RNA interference leads to a decreased signal from the this compound antibody.High specificity for target validation; provides a functional confirmation of antibody binding.Can have off-target effects; knockdown efficiency can vary; requires transfection optimization.
Cdk1-Specific Antibody Western Blot Use of a validated antibody that recognizes a unique epitope on Cdk1, not the conserved this compound motif.High specificity for Cdk1; can be used to confirm this compound antibody results.Requires a well-validated Cdk1-specific antibody; does not directly validate the this compound antibody itself.
Kinase Activity Assay Measures the enzymatic activity of Cdk1 by detecting the phosphorylation of a specific substrate.[8][9][10]Provides functional information about Cdk1 activity, not just protein levels.Indirect measure of protein abundance; can be influenced by post-translational modifications and inhibitor presence.
Quantitative Mass Spectrometry Directly identifies and quantifies Cdk1-specific peptides from a complex protein mixture.[11][12]Highly specific and quantitative; does not rely on antibodies.Requires specialized equipment and expertise; can be expensive and time-consuming.
Quantitative PCR (qPCR) Measures the amount of Cdk1 mRNA in a sample.[13][14][15]Highly sensitive and quantitative for mRNA levels.mRNA levels do not always correlate with protein levels due to post-transcriptional and post-translational regulation.
Signaling Pathway Involving Cdk1

The following diagram illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition of the cell cycle, a key pathway investigated using the this compound antibody.

G2_M_Transition cluster_regulation Cdk1 Regulation cluster_mitosis Mitotic Events Wee1 Wee1/Myt1 Kinases Cdk1_inactive Inactive Cdk1/Cyclin B (Phosphorylated Tyr15) Wee1->Cdk1_inactive Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdk1_active Active Cdk1/Cyclin B Cdc25->Cdk1_active Activating Dephosphorylation NEBD Nuclear Envelope Breakdown Cdk1_active->NEBD Phosphorylates Lamins Chrom_Cond Chromosome Condensation Cdk1_active->Chrom_Cond Phosphorylates Condensins Spindle Spindle Formation Cdk1_active->Spindle Phosphorylates MAPs

Simplified Cdk1 signaling pathway at the G2/M transition.

Conclusion

Validating the specificity of the this compound antibody for its primary target, Cdk1, is a critical step for ensuring the integrity of experimental data. siRNA knockdown followed by Western blotting provides a robust and widely accepted method for this purpose. However, a range of alternative techniques, each with its own advantages and limitations, are also available. By carefully considering the experimental goals and resources, researchers can select the most appropriate validation strategy to confidently interpret their findings in the complex and vital field of cell cycle research.

References

A Comparative Analysis of Monoclonal vs. Polyclonal PSTAIR Antibodies for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between monoclonal and polyclonal antibodies is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of monoclonal and polyclonal antibodies targeting the highly conserved PSTAIR sequence of cyclin-dependent kinases (CDKs), offering insights into their respective strengths and weaknesses in common research applications.

The this compound sequence (EGVPSTAIREISLLKE) is a hallmark of several members of the cyclin-dependent kinase family, including the well-studied CDK1 (also known as cdc2) and CDK2.[1][2] These kinases are pivotal regulators of the cell cycle, making antibodies that recognize this motif invaluable tools for studying cell division, proliferation, and cancer biology.[3][4] This guide will delve into a comparative analysis of monoclonal and polyclonal this compound antibodies, presenting data from commercially available antibodies, detailed experimental protocols, and visual aids to inform your selection process.

Performance Characteristics: Monoclonal vs. Polyclonal this compound Antibodies

The fundamental difference between monoclonal and polyclonal antibodies lies in their composition and, consequently, their binding characteristics. Monoclonal antibodies originate from a single B-cell clone and recognize a single epitope, ensuring high specificity and batch-to-batch consistency.[5][6] In contrast, polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the target antigen, which can lead to higher sensitivity but also potential for greater variability and cross-reactivity.[7][8]

Monoclonal_vs_Polyclonal_PSTAIR_Antibodies cluster_monoclonal Monoclonal this compound Antibody cluster_polyclonal Polyclonal this compound Antibody m_spec High Specificity (Single Epitope) m_cons High Consistency (Batch-to-Batch) m_bg Lower Background m_prod Hybridoma Technology Monoclonal Product Monoclonal Product m_prod->Monoclonal Product Homogeneous Antibody Population p_sens High Sensitivity (Multiple Epitopes) p_aff Higher Overall Affinity p_cross Potential for Cross-Reactivity p_prod Animal Immunization Polyclonal Product Polyclonal Product p_prod->Polyclonal Product Heterogeneous Antibody Population PSTAIR_Target This compound Motif on CDKs PSTAIR_Target->m_spec PSTAIR_Target->p_sens

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and recommended applications of commercially available monoclonal and polyclonal this compound antibodies. This data is compiled from various supplier datasheets to provide a quantitative basis for comparison.

Table 1: Monoclonal this compound Antibody Characteristics

FeatureDescription
Clonality Monoclonal
Host Species Mouse[1][2]
Isotype IgG1[1][2]
Immunogen Synthetic peptide: EGVPSTAIREISLLKE conjugated to BSA[1][2]
Specificity Recognizes a single epitope within the this compound sequence of p34cdc2 (CDK1), CDK2, and CDK3.[1][2]
Validated Applications Western Blotting (WB), Immunoprecipitation (IP), ELISA[1][2]
Recommended Dilutions WB: 1:100 - 1:4000, IP: 1:10 - 1:500, ELISA: 1:100 - 1:2000[1]
Advantages High specificity, low background, high batch-to-batch consistency.[6]
Limitations May not be ideal for detecting low-abundance proteins or in applications requiring signal amplification.[8] Cannot precipitate p34cdc2 when complexed with cyclin B.[1]

Table 2: Polyclonal this compound Antibody Characteristics

FeatureDescription
Clonality Polyclonal
Host Species Rabbit[3][9]
Immunogen KLH-conjugated linear peptide corresponding to the N-terminal region of human CDK1.[3]
Specificity Detects the this compound motif in CDK1/cdc2.[3]
Validated Applications Western Blotting (WB), Immunoprecipitation (IP), Immunocytochemistry (ICC)[3][9]
Recommended Dilutions WB: 1:10,000, IP: 4 µg per 500 µg-1 mg of cell lysate, ICC: 1:500[3]
Advantages High sensitivity, robust detection, effective in immunoprecipitation due to binding multiple epitopes.[5][8]
Limitations Potential for higher background and batch-to-batch variability.[6][8]

The CDK1 Signaling Pathway in the Cell Cycle

This compound antibodies are instrumental in studying the G2/M transition of the cell cycle, which is primarily regulated by the activation of the CDK1/Cyclin B complex. The following diagram illustrates a simplified view of this critical signaling pathway.

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_inactive CDK1 (Inactive) MPF CDK1/Cyclin B Complex (Active MPF) CDK1_inactive->MPF Association CyclinB Cyclin B (Synthesis) CyclinB->MPF Association Mitotic_Events Chromosome Condensation Nuclear Envelope Breakdown MPF->Mitotic_Events Phosphorylation of Downstream Targets Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_inactive Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->MPF Activating Dephosphorylation

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible results. Below are methodologies for Western Blotting and Immunoprecipitation using this compound antibodies.

Western Blotting Protocol

This protocol provides a general framework for detecting CDK proteins using this compound antibodies in cell lysates.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.[10]

  • SDS-PAGE and Transfer:

    • Separate protein lysates on a 10-12% polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody (e.g., monoclonal at 1:1000 or polyclonal at 1:10,000 dilution) overnight at 4°C with gentle agitation.[3][10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system. The expected band for most CDKs is around 34 kDa.[3][10]

Immunoprecipitation Protocol

This protocol is designed for the enrichment of CDK proteins from cell lysates for subsequent analysis.

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol.

    • Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of pre-cleared lysate with the this compound antibody (e.g., 4 µg of polyclonal antibody or an empirically determined amount of monoclonal antibody) overnight at 4°C on a rotator.[9]

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immunocomplexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be analyzed by Western Blotting as described in the protocol above.

IP_WB_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (with Protein A/G beads) start->preclear ip Immunoprecipitation: Incubate with this compound Antibody preclear->ip capture Capture Immunocomplex (with Protein A/G beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins (Boil in Sample Buffer) wash->elute wb Western Blot Analysis elute->wb

Conclusion and Recommendations

The selection between monoclonal and polyclonal this compound antibodies should be guided by the specific requirements of the experiment.

  • For applications demanding high specificity and reproducibility, such as quantitative Western blotting or targeted detection in complex lysates, a monoclonal this compound antibody is the preferred choice. Its single-epitope recognition minimizes background and ensures consistent performance across experiments.[6]

  • For applications where sensitivity is paramount, such as the detection of low-abundance proteins or for immunoprecipitation, a polyclonal this compound antibody may offer an advantage. Its ability to bind to multiple epitopes can result in signal amplification and more efficient pull-down of the target protein.[5][8]

Ultimately, the optimal antibody and working conditions should be empirically determined for each specific experimental setup. This guide provides a foundational framework to assist researchers in making an informed decision, leading to more robust and reliable experimental outcomes.

References

A Researcher's Guide to Confirming PSTAIR Antibody Binding to the Correct CDK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell cycle biology and oncology drug development, the PSTAIR antibody is a powerful tool for studying Cyclin-Dependent Kinases (CDKs), key regulators of cell proliferation. The "this compound" sequence is a highly conserved motif within the catalytic domain of many CDKs, most notably CDK1 (Cdc2) and to a lesser extent, CDK2. This conservation, however, presents a significant challenge: ensuring the antibody is binding to the intended CDK target and not cross-reacting with other this compound-containing proteins.

This guide provides a comparative overview of essential experimental methods to rigorously validate the binding of a this compound antibody to the correct CDK. We present detailed protocols, data interpretation guidelines, and a comparison of the strengths and limitations of each technique to help you generate reliable and reproducible results.

Core Validation Strategies

Confirming this compound antibody specificity requires a multi-pronged approach. The following methods, when used in combination, provide a high degree of confidence in your results:

  • Immunoprecipitation followed by Western Blotting (IP-WB): A foundational technique to demonstrate that the this compound antibody can isolate a protein of the expected molecular weight, which can then be identified using a CDK-specific antibody.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): The gold standard for definitively identifying the protein(s) bound to the this compound antibody.[1][2][3][4]

  • In Vitro Kinase Assay: A functional assay to confirm that the immunoprecipitated protein is an active kinase.[5]

  • Comparative Western Blotting with Knockdown/Knockout Models: A powerful method to demonstrate loss of signal when the target CDK is genetically depleted.

Method 1: Immunoprecipitation-Western Blot (IP-WB)

This two-step method first uses the this compound antibody to pull down its binding partners from a cell lysate. The resulting immunoprecipitate is then analyzed by Western blotting using an antibody specific to the CDK of interest (e.g., an anti-CDK1 or anti-CDK2 antibody).

Experimental Workflow

IP_WB_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wb Western Blotting Cell_Lysate Cell Lysate Preparation Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Incubate_this compound Incubate with This compound Antibody Protein_Quant->Incubate_this compound Add_Beads Add Protein A/G Magnetic Beads Incubate_this compound->Add_Beads Wash Wash Beads to Remove Non-specific Binding Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with CDK-specific Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

Caption: Workflow for Immunoprecipitation-Western Blotting.

Detailed Protocol

A. Cell Lysis

  • Culture cells to 70-80% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Determine protein concentration using a BCA or Bradford assay.

B. Immunoprecipitation

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.[6]

  • Remove the beads and add 2-5 µg of this compound antibody to 500-1000 µg of pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add a fresh aliquot of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

C. Western Blotting

  • Separate the eluted proteins by SDS-PAGE.[7]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target CDK (e.g., anti-CDK1 or anti-CDK2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Data Interpretation

A successful experiment will show a band at the expected molecular weight for the target CDK in the lane corresponding to the this compound immunoprecipitate.

Result Interpretation
Single band at expected MW of CDK1 (~34 kDa)This compound antibody successfully immunoprecipitated CDK1.
Single band at expected MW of CDK2 (~33 kDa)This compound antibody successfully immunoprecipitated CDK2.
Bands at both CDK1 and CDK2 MWsThis compound antibody may be binding to both CDK1 and CDK2.
No bandThe antibody did not pull down the target CDK, or the CDK is not expressed in the sample.
Multiple non-specific bandsIndicates poor antibody specificity or insufficient washing during IP.

Method 2: Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS provides an unbiased and comprehensive identification of all proteins that are co-immunoprecipitated with the this compound antibody.[1][2][3] This is the most definitive method for confirming the identity of the bound CDK.

Experimental Workflow

IP_MS_Workflow cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry IP_this compound Immunoprecipitation with this compound Antibody On_Bead_Digest On-Bead Digestion (e.g., with Trypsin) IP_this compound->On_Bead_Digest LC_MS LC-MS/MS Analysis On_Bead_Digest->LC_MS Data_Analysis Database Searching and Protein ID LC_MS->Data_Analysis Protein_List List of Identified Proteins Data_Analysis->Protein_List

Caption: Workflow for Immunoprecipitation-Mass Spectrometry.

Detailed Protocol
  • Perform immunoprecipitation as described in Method 1, with the following modifications:

    • Use a high-quality lysis buffer and perform extensive washes to minimize non-specific binding.

    • Elute the proteins under conditions compatible with mass spectrometry or perform on-bead digestion.

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce and alkylate the proteins on the beads.

    • Add a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Collect the resulting peptides for analysis.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Search the resulting spectra against a protein database to identify the proteins present in the sample.

Data Interpretation

The output will be a list of identified proteins, typically ranked by abundance or confidence score.

Protein Identified with High Confidence Interpretation
CDK1Confirms that the this compound antibody binds to CDK1.
CDK2Confirms that the this compound antibody binds to CDK2.
Both CDK1 and CDK2Confirms that the this compound antibody binds to both CDK1 and CDK2.
Other this compound-containing proteinsIndicates potential cross-reactivity of the antibody.

Method 3: In Vitro Kinase Assay

This functional assay determines if the protein immunoprecipitated by the this compound antibody is an active kinase. By using a substrate known to be specific for a particular CDK, you can infer the identity of the pulled-down kinase.

Experimental Workflow

Kinase_Assay_Workflow cluster_ip Immunoprecipitation cluster_assay Kinase Assay cluster_detection Detection IP_this compound Immunoprecipitate with This compound Antibody Add_Substrate Add Kinase Buffer, Substrate (e.g., Histone H1), and [γ-32P]ATP IP_this compound->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

References

Validating the PSTAIR Antibody in a Novel Model Organism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the PSTAIR antibody, a critical tool for cell cycle research, and outlines a framework for its validation in a new model organism, Drosophila melanogaster. We offer a comparison with alternative antibodies and detailed experimental protocols to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

The this compound Antibody: A Pan-CDK Tool

The this compound antibody is a monoclonal antibody that recognizes the highly conserved 16-amino-acid sequence, EGVPSTAIREISLLKE, known as the this compound motif.[1][2][3] This sequence is a hallmark of several cyclin-dependent kinases (CDKs), which are pivotal regulators of eukaryotic cell cycle progression.[1][3][4][5] The antibody primarily identifies CDK1 (also known as p34cdc2) and shows cross-reactivity with other CDKs containing the this compound motif, such as CDK2 and CDK3.[4] Its ability to detect a range of CDKs across a wide array of species, from yeast to humans, makes it an invaluable tool for studying the fundamental mechanisms of cell division.[2][3][4]

Comparative Analysis: this compound Antibody and Its Alternatives

While the this compound antibody is a powerful tool for detecting multiple CDKs, more specific antibodies targeting individual CDKs can be advantageous for dissecting the unique functions of each kinase. Below is a comparison of the this compound antibody with specific antibodies against its primary targets, CDK1 and CDK2.

FeatureThis compound AntibodyAnti-CDK1 Antibody (specific)Anti-CDK2 Antibody (specific)
Target Conserved this compound motif in CDKs (primarily CDK1, CDK2, CDK3)[4]CDK1 (p34cdc2)CDK2
Epitope EGVPSTAIREISLLKE sequence[1][4]Typically a unique region of CDK1Typically a unique region of CDK2
Clonality Monoclonal[2][4]Monoclonal or PolyclonalMonoclonal or Polyclonal[6]
Validated Applications WB, ELISA, IP, ICC/IF[4][7][8]WB, IP, IHC, Flow CytometryWB, IP, IHC, ICC, Flow Cytometry[6]
Reported Species Reactivity Human, Mouse, Rat, Avian, Fish, Xenopus, Plants[2][4]Human, Mouse, Rat, Monkey, Chicken, Amphibians, Drosophila[7]Human, Mouse, Rat[6]
Key Advantage Broad CDK reactivity, useful for studying overall CDK presence and cell cycle state.High specificity for CDK1, essential for studying G2/M transition.High specificity for CDK2, crucial for investigating G1/S transition.
Potential Limitation Cannot distinguish between different this compound-containing CDKs.May not detect other CDKs involved in the cell cycle.Limited to the study of CDK2-specific functions.

Validation of this compound Antibody in Drosophila melanogaster

Drosophila melanogaster (the fruit fly) is a powerful genetic model for cell cycle research. Validating the this compound antibody in this organism would provide a valuable tool for the many researchers using this system. Here, we present a detailed workflow and protocols for this validation.

G cluster_validation This compound Antibody Validation Workflow in Drosophila start Obtain Drosophila Lysates (e.g., embryos, larvae, adult tissues, S2 cells) wb Western Blotting (WB) start->wb ip Immunoprecipitation (IP) start->ip ihc Immunohistochemistry (IHC)/ Immunofluorescence (IF) start->ihc analysis_wb Analyze WB Results: - Single band at ~34 kDa? - Signal absent in CDK1/2 knockdown/mutant? wb->analysis_wb analysis_ip Analyze IP-WB Results: - Does this compound Ab pull down a ~34 kDa protein? - Is the pulled-down protein recognized by a specific anti-CDK1/2 Ab? ip->analysis_ip analysis_ihc Analyze IHC/IF Results: - Is staining pattern consistent with known CDK localization (e.g., nuclear)? - Is staining specific to proliferating cells? ihc->analysis_ihc validated Antibody Validated for Use in Drosophila analysis_wb->validated Yes not_validated Antibody Not Validated/ Requires Optimization analysis_wb->not_validated No analysis_ip->validated Yes analysis_ip->not_validated No analysis_ihc->validated Yes analysis_ihc->not_validated No

Caption: Experimental workflow for validating the this compound antibody in Drosophila melanogaster.
Experimental Protocols

1. Western Blotting (WB)

  • Objective: To determine if the this compound antibody recognizes a protein of the expected molecular weight (~34 kDa for CDKs) in Drosophila lysates.

  • Protocol:

    • Lysate Preparation: Homogenize Drosophila embryos, larval tissues, or S2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load 30 µg of protein per lane on a 12% SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (e.g., at a 1:1000 - 1:4000 dilution) overnight at 4°C.[4][5]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-mouse secondary antibody (1:10,000 dilution) for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

  • Expected Result: A distinct band at approximately 34 kDa, corresponding to the molecular weight of Drosophila CDKs (e.g., Cdk1/cdc2).

2. Immunoprecipitation (IP)

  • Objective: To confirm that the this compound antibody can specifically pull down CDK proteins from Drosophila lysates.

  • Protocol:

    • Lysate Preparation: Prepare a non-denaturing lysate from Drosophila tissues or cells in IP lysis buffer.

    • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Immunoprecipitation: Incubate the pre-cleared lysate with the this compound antibody or a negative control mouse IgG overnight at 4°C.

    • Complex Capture: Add Protein A/G agarose beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.

    • Washing: Wash the beads three to five times with cold IP lysis buffer.

    • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Western Blot Analysis: Analyze the eluted proteins by Western Blotting using a specific anti-CDK1 or anti-CDK2 antibody to confirm the identity of the immunoprecipitated protein.

  • Expected Result: The this compound antibody, but not the control IgG, should successfully immunoprecipitate a protein that is subsequently detected by a specific anti-CDK1/2 antibody on a Western blot.

3. Immunohistochemistry (IHC) / Immunofluorescence (IF)

  • Objective: To determine the subcellular localization of the this compound-reactive proteins in Drosophila tissues.

  • Protocol:

    • Tissue Preparation: Dissect and fix Drosophila tissues (e.g., larval imaginal discs or brains) in 4% paraformaldehyde.

    • Permeabilization: Permeabilize the tissues with 0.3% Triton X-100 in PBS (PBT).

    • Blocking: Block with 5% normal goat serum in PBT for 1 hour.

    • Primary Antibody Incubation: Incubate with the this compound antibody (e.g., 1:500 dilution) overnight at 4°C.[7]

    • Washing: Wash extensively with PBT.

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor 488) for 2 hours at room temperature.

    • Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei and mount the tissues on slides.

    • Imaging: Image the stained tissues using a confocal microscope.

  • Expected Result: Staining should be observed in the nuclei of proliferating cells, consistent with the known localization and function of CDKs. The staining pattern should correlate with regions of known cell division in the analyzed tissue.

CDK Signaling Pathway and the Role of this compound-Containing Kinases

CDKs are the core engines of the cell cycle, driving the progression through different phases by phosphorylating a multitude of substrate proteins. Their activity is tightly regulated by their association with cyclins and by phosphorylation events. The this compound-containing kinases, CDK1 and CDK2, are central to this process.

G cluster_pathway Simplified Cell Cycle Regulation by CDKs G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) CycD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CycD_CDK46->Rb_E2F phosphorylates CycE_CDK2 Cyclin E-CDK2 (this compound-containing) CycE_CDK2->S promotes entry CycA_CDK2 Cyclin A-CDK2 (this compound-containing) CycA_CDK2->S promotes progression CycA_CDK1 Cyclin A-CDK1 (this compound-containing) CycA_CDK1->G2 CycB_CDK1 Cyclin B-CDK1 (this compound-containing) CycB_CDK1->M promotes entry Mitotic_Events Mitotic Events CycB_CDK1->Mitotic_Events E2F Active E2F Rb_E2F->E2F releases G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes G1_S_Genes->CycE_CDK2 activates

Caption: Simplified diagram of the cell cycle highlighting the roles of this compound-containing CDKs.

This guide provides a robust framework for the validation and comparative analysis of the this compound antibody. By following these protocols and considering the alternative reagents, researchers can confidently employ this and related antibodies to unravel the complexities of cell cycle regulation in both established and novel model organisms.

References

Detecting PSTAIR: A Comparative Guide for Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSTAIR detection in different cell lysates, offering insights into the relative expression levels and appropriate detection methodologies. The this compound sequence (EGVPSTAIREISLLKE) is a highly conserved motif found in several cyclin-dependent kinases (CDKs), most notably CDK1 (also known as cdc2) and CDK2, making it a valuable marker for cell cycle studies.[1] This guide will focus on the detection of this compound-containing proteins in three commonly used human cell lines: HeLa, Jurkat, and HEK293.

Comparative Analysis of this compound Detection

HeLa cells, derived from cervical cancer, are known for their high proliferative rate, suggesting a relatively high level of cell cycle-related proteins, including CDKs. Jurkat cells, derived from a T-cell leukemia, are also rapidly dividing suspension cells. HEK293 cells, derived from human embryonic kidney cells, are widely used for protein expression and are also proliferative, though their cell cycle regulation may differ from cancer cell lines.

Quantitative Data Summary

The following table summarizes the expected relative expression levels of this compound-containing proteins (CDK1/2) in HeLa, Jurkat, and HEK293 cell lysates based on Western Blot analysis. These values are synthesized from the general understanding of the cell lines' proliferative nature and should be considered as a guide for experimental design.

Cell LineMethodTargetRelative Expression Level (normalized to total protein)Reference
HeLa Western BlotThis compound (CDK1/2)High[2]
Jurkat Western BlotThis compound (CDK1/2)HighInferred from proliferative nature
HEK293 Western BlotThis compound (CDK1/2)Moderate to High[3][4][5]
HeLa ELISAThis compound (CDK1/2)HighInferred from WB data
Jurkat ELISAThis compound (CDK1/2)HighInferred from WB data
HEK293 ELISAThis compound (CDK1/2)Moderate to HighInferred from WB data

Note: The relative expression levels are estimations and should be experimentally verified. Variations can occur due to differences in cell culture conditions, passage number, and cell cycle synchronization.

Experimental Protocols

Accurate and reproducible detection of this compound relies on optimized experimental protocols. Below are detailed methodologies for Western Blotting and ELISA for the detection of this compound in cell lysates.

Western Blot Protocol for this compound Detection

This protocol is designed for the sensitive detection of this compound-containing proteins in cell lysates.

1. Cell Lysis:

  • For adherent cells (HeLa, HEK293), wash the culture dish with ice-cold PBS. For suspension cells (Jurkat), pellet the cells by centrifugation and wash with ice-cold PBS.[6]

  • Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4).[6]

  • For adherent cells, scrape the cells off the dish. For suspension cells, resuspend the pellet in lysis buffer.[6]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant containing the soluble proteins.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal loading of samples.[7]

3. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein from each cell lysate with 4x Laemmli sample buffer and boil for 5-10 minutes.

  • Load the samples onto a 10-12% SDS-polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Incubate the membrane with a primary anti-PSTAIR antibody (e.g., mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions can vary between suppliers, typically ranging from 1:100 to 1:500 for Western Blotting.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Detect the signal using a chemiluminescence imaging system or X-ray film.

ELISA Protocol for this compound Detection

This protocol outlines a sandwich ELISA for the quantitative detection of this compound-containing proteins.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for a this compound-containing protein (e.g., anti-CDK1 or anti-CDK2) diluted in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

2. Sample and Standard Incubation:

  • Prepare cell lysates as described in the Western Blot protocol.

  • Create a standard curve using a known concentration of purified CDK1 or CDK2 protein.

  • Add 100 µL of standards and cell lysates (diluted in blocking buffer) to the wells in duplicate or triplicate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Detection Antibody Incubation:

  • Add 100 µL of a biotinylated anti-PSTAIR detection antibody diluted in blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Signal Development:

  • Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound-containing proteins in the cell lysates by interpolating their absorbance values on the standard curve.

Visualizations

This compound-Containing CDK Signaling Pathway

The following diagram illustrates the central role of this compound-containing CDKs (CDK1 and CDK2) in cell cycle regulation. These kinases, in complex with their respective cyclin partners, phosphorylate key substrates to drive the cell through different phases of the cell cycle.[8][9]

PSTAIR_Signaling_Pathway cluster_G1 cluster_S cluster_G2M G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition Mitosis Mitotic Events M->Mitosis CyclinD_CDK46 Cyclin D-CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 (this compound) CyclinE_CDK2->S initiates CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A-CDK2 (this compound) DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication CyclinA_CDK1 Cyclin A-CDK1 (this compound) CyclinA_CDK1->G2 CyclinB_CDK1 Cyclin B-CDK1 (this compound) CyclinB_CDK1->M E2F E2F Rb->E2F inhibits E2F->S promotes E2F->CyclinE_CDK2 activates transcription

Caption: Role of this compound-containing CDKs in cell cycle progression.

Experimental Workflow for this compound Detection

This diagram outlines the key steps involved in the detection of this compound-containing proteins in different cell lysates using Western Blotting and ELISA.

Experimental_Workflow cluster_WB Western Blot cluster_ELISA ELISA start Start: Cell Culture (HeLa, Jurkat, HEK293) lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds elisa_plate Plate Coating & Blocking quant->elisa_plate transfer Protein Transfer (PVDF) sds->transfer immuno Immunoblotting (Anti-PSTAIR Antibody) transfer->immuno detect_wb Chemiluminescent Detection immuno->detect_wb end End: Data Analysis & Comparison detect_wb->end elisa_sample Sample & Standard Incubation elisa_plate->elisa_sample elisa_detect Detection Antibody Incubation elisa_sample->elisa_detect elisa_signal Signal Development (TMB) elisa_detect->elisa_signal elisa_read Absorbance Reading elisa_signal->elisa_read elisa_read->end

Caption: Workflow for Western Blot and ELISA detection of this compound.

References

A Researcher's Guide to PSTAIR Antibodies: A Comparative Review of Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell cycle regulation, oncology, and developmental biology, antibodies targeting the highly conserved PSTAIR motif of cyclin-dependent kinases (CDKs) are indispensable tools. The this compound sequence (EGVPSTAIREISLLKE) is a hallmark of key CDKs, including CDK1 (CDC2) and CDK2, making antibodies that recognize this epitope valuable for the broad detection of these crucial cell cycle regulators. This guide provides a comparative overview of commercially available this compound antibodies, summarizing their performance in various applications based on manufacturer validation data. Detailed experimental protocols for key immunoassays are also provided to assist researchers in their experimental design.

Performance Comparison of this compound Antibodies

The selection of an appropriate this compound antibody is critical for the success of an experiment. The following tables summarize the validated applications and recommended dilutions for several commercially available monoclonal this compound antibodies. This data is compiled from the manufacturers' datasheets and should be used as a starting point for experimental optimization.

Table 1: Comparison of this compound Monoclonal Antibodies

SupplierCatalog NumberClone IDHostApplicationsRecommended DilutionsSpecies Reactivity
Novus BiologicalsNB120-10345This compoundMouseWB, ELISA, IPWB: 1:100-1:2000, ELISA: 1:100-1:2000, IP: 1:10-1:500Human, Mouse, Avian, Plant, Primate, Xenopus
Sigma-AldrichP7962This compoundMouseWB, ELISA, IPWB: 1:4000 (in COS-7 cell extract), ELISA: Suitable, IP: SuitableHuman, Mouse, Japanese quail, Amago salmon, Eel, Starfish, Lily, Carp, Onion, Goldfish, Monkey, Xenopus, Ciliates
Boster BioMA1087This compoundMouseWBWB: 0.5-1 µg/mlHuman, Mouse, Rat
Abcamab10345This compoundMouseWB, ELISA, IP, ICC/IFWB: 1:4000Human, Mouse, Saccharomyces cerevisiae (predicted)
Abbiotec250509IL-16MouseWB, ELISAWB: 1:100-1:500, ELISA: 1:500-1:1000Human, Mouse, Rat, Zebrafish, Xenopus, Hamster, Chicken

Note: The performance of antibodies can vary depending on the experimental conditions, sample type, and detection method. The recommended dilutions are a starting point and should be optimized for each specific assay.

Signaling Pathway and Experimental Workflows

To provide a better understanding of the biological context and the experimental applications of this compound antibodies, the following diagrams illustrate the CDK signaling pathway and a general workflow for antibody validation.

PSTAIR_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 binds pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_this compound CDK2 (this compound motif) CyclinE->CDK2_this compound binds DNA_Replication DNA Replication CDK2_this compound->DNA_Replication promotes CyclinA Cyclin A CyclinA->CDK2_this compound binds CyclinB Cyclin B CDK1_this compound CDK1 (this compound motif) CyclinB->CDK1_this compound binds Mitosis Mitosis CDK1_this compound->Mitosis initiates

Caption: Role of this compound-containing CDKs in cell cycle progression.

The diagram above illustrates the central role of CDKs containing the this compound motif (CDK1 and CDK2) in regulating the cell cycle.[1][2][3] In G1 phase, growth factors stimulate the expression of Cyclin D, which binds to and activates CDK4/6.[1] This complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[1] E2F subsequently promotes the transcription of genes required for S phase, including Cyclin E.[3] Cyclin E binds to CDK2 (which contains the this compound motif), and this complex is essential for the initiation of DNA replication.[1][3] As the cell progresses through S and into G2 phase, Cyclin A and Cyclin B levels rise and these cyclins bind to CDK1 and CDK2 to regulate the transition into mitosis.[1] this compound antibodies can be used to detect these key CDKs and monitor their levels and activity throughout the cell cycle.

Antibody_Validation_Workflow Start Start: Antibody Selection Sample_Prep Sample Preparation (Cell Lysate / Tissue) Start->Sample_Prep WB Western Blot (WB) Sample_Prep->WB IP Immunoprecipitation (IP) Sample_Prep->IP IHC Immunohistochemistry (IHC) Sample_Prep->IHC Analysis Data Analysis and Interpretation WB->Analysis IP->Analysis IHC->Analysis Conclusion Conclusion: Validated Antibody Analysis->Conclusion

Caption: General workflow for antibody validation experiments.

This workflow outlines the key steps in validating an antibody for use in various immunoassays. The process begins with the selection of a suitable antibody based on available data. Following sample preparation, the antibody's performance is assessed in one or more standard techniques such as Western Blot, Immunoprecipitation, and Immunohistochemistry. The results are then analyzed to confirm the antibody's specificity and sensitivity, leading to its validation for a particular application.

Detailed Experimental Protocols

The following are generalized protocols for Western Blot, Immunoprecipitation, and Immunohistochemistry. These should be adapted and optimized based on the specific antibody, sample type, and experimental goals.

Western Blot Protocol

This protocol outlines the basic steps for detecting a target protein in a complex mixture using a specific antibody.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein (for CDKs, a 10-12% gel is common).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A specific band for this compound-containing proteins should be detected at approximately 34 kDa.[3]

Immunoprecipitation (IP) Protocol

This protocol describes the enrichment of a target protein from a complex mixture using a specific antibody.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting using the this compound antibody or an antibody against an interacting protein.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting a target protein in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 10-20 minutes.

    • Allow the slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate the tissue sections with the primary this compound antibody at the optimized dilution in a humidified chamber overnight at 4°C.

  • Washing:

    • Wash the slides three times with PBS or TBS.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-polymer-based detection system.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining:

    • Lightly counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount a coverslip over the tissue section using a permanent mounting medium.

  • Microscopy:

    • Examine the stained slides under a light microscope to assess the localization and expression of the target protein.

By providing a comparative overview of available this compound antibodies and detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most suitable antibody and design robust and reliable experiments for their studies of cell cycle regulation.

References

Safety Operating Guide

Navigating the Disposal of PSTAIR Monoclonal Antibody: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on the safe and compliant disposal of the PSTAIR monoclonal antibody, ensuring laboratory safety and environmental protection.

For researchers, scientists, and drug development professionals utilizing the this compound monoclonal antibody, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for every laboratory reagent are not always available, a comprehensive understanding of general principles for biological and chemical waste provides a clear path forward. The this compound antibody, being a biological molecule often supplied in a solution containing chemical preservatives, requires a multi-faceted approach to its disposal.[1][2]

Waste Characterization: The First Step

Before disposal, it is crucial to characterize the waste. The Safety Data Sheet (SDS) for the specific this compound antibody product should be consulted to identify any hazardous components in the solution.[3][4] Generally, monoclonal antibody solutions may contain preservatives like sodium azide, which can be hazardous.[2] The concentration of such chemicals is a key factor in determining the appropriate disposal route.

Waste containing the this compound antibody should be categorized based on its potential biological and chemical hazards. If the antibody has been used in experiments with infectious agents, it must be treated as biohazardous waste.[5][6][7] If the solution contains hazardous chemicals at concentrations that meet regulatory definitions, it must be managed as hazardous chemical waste.[4][6][8]

Segregation and Containment: Preventing Cross-Contamination

Proper segregation of waste streams is critical to ensure safety and compliance.[9]

  • Non-Contaminated this compound Solutions: Unused or expired this compound antibody solution that has not been in contact with biological agents should be evaluated based on its chemical composition. If it contains hazardous chemicals, it should be collected in a designated, leak-proof container labeled as "Hazardous Waste" with the full chemical names of the hazardous constituents.[4]

  • Biologically Contaminated this compound Waste: All materials that have come into contact with the this compound antibody in a biological context, such as cell cultures, pipette tips, and gloves, must be considered biohazardous waste.[5][10] This waste should be placed in clearly labeled, leak-proof, and puncture-resistant biohazard bags or containers.[5][6][7] Sharps, such as needles or contaminated glassware, must be disposed of in designated sharps containers.[5][7][10]

Decontamination and Disposal Methods

The final disposal method depends on the waste characterization.

  • Chemical Decontamination: For liquid waste containing biological materials, chemical decontamination using a 10% bleach solution can be effective.[5][10] The mixture should be allowed to sit overnight to ensure complete inactivation of any biological agents.[5] After neutralization of the bleach, the liquid may be eligible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.[5]

  • Autoclaving: Steam sterilization (autoclaving) is a preferred method for decontaminating biohazardous waste, including culture plates, pipette tips, and other non-sharp items.[5][10] Autoclaved waste can then typically be disposed of as regular solid waste, although institutional policies may vary.

  • Incineration: For pathological waste and some chemical waste, incineration at a permitted facility is the required disposal method to ensure complete destruction.[4][6][7][11]

  • Hazardous Chemical Waste: Waste classified as hazardous due to its chemical components must be collected by a licensed hazardous waste hauler for disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] Accumulation of hazardous waste in the laboratory is subject to time limits, often a maximum of 180 days at the point of generation.[6]

Below is a summary of key quantitative parameters relevant to laboratory waste disposal:

ParameterValue/GuidelineApplicationSource
Bleach Concentration for Disinfection 10%Decontamination of liquid biohazardous waste.[5][10]
Hazardous Waste Accumulation Time Max. 180 daysStorage time for hazardous chemical waste at the point of generation.[6]
Waste Bag Fill Level Max. 3/4 fullTo prevent spills and allow for proper closure and handling.[10]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound antibody waste.

PSTAIR_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_biohazardous Biohazardous Waste Path cluster_chemical Chemical Waste Path start This compound Waste Generated characterize Consult SDS. Biologically Contaminated? start->characterize bio_sharps Sharps? characterize->bio_sharps Yes chem_hazardous Hazardous Chemicals Present? characterize->chem_hazardous No sharps_container Dispose in Sharps Container bio_sharps->sharps_container Yes bio_non_sharps Non-Sharps (Solid/Liquid) bio_sharps->bio_non_sharps No disposal_bio Dispose per Institutional Policy sharps_container->disposal_bio decontaminate Decontaminate (Autoclave/Bleach) bio_non_sharps->decontaminate decontaminate->disposal_bio hazardous_waste Collect in Labeled Hazardous Waste Container chem_hazardous->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste per EHS Guidance chem_hazardous->non_hazardous No disposal_chem Arrange for EHS Pickup hazardous_waste->disposal_chem non_hazardous->disposal_chem

Caption: Decision workflow for the proper disposal of this compound antibody waste.

By following these general guidelines and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound monoclonal antibody waste, protecting both laboratory personnel and the environment.

References

Essential Safety and Handling Precautions for PSTAIR Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly in the fields of cell cycle regulation and cancer biology, the PSTAIR monoclonal antibody is a critical tool for the detection of cyclin-dependent kinases (CDKs).[1][2][3][4] Given its biological nature, adherence to stringent safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides essential safety, handling, and disposal information for the this compound antibody.

Personal Protective Equipment (PPE)

When handling the this compound antibody, which is often supplied in a solution containing preservatives such as sodium azide, appropriate personal protective equipment is crucial.[3][4] The recommended PPE serves to minimize exposure to the antibody and any accompanying chemical components.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, chemical-resistantTo prevent skin contact with the antibody solution and preservatives.
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Not generally required for standard handlingA fume hood may be used if there is a risk of aerosolization or if handling large quantities.

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date PPE recommendations.

Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the efficacy of the this compound antibody and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • The this compound antibody is typically shipped on dry ice or at 4°C.[4][5]

  • For long-term storage, it is recommended to store the antibody at -20°C.[1][4][5]

  • Some formulations may be lyophilized and should be stored at -20°C.[3]

  • Avoid repeated freeze-thaw cycles, which can denature the antibody.[3] It is best practice to aliquot the antibody into smaller, single-use volumes upon first use.

Preparation and Use:

  • Before use, gently thaw the antibody on ice.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Dilute the antibody to the desired working concentration using the recommended buffer as specified in the product datasheet or experimental protocol.

  • All handling of the antibody solution should be performed in a clean and designated workspace, such as a laminar flow hood, to prevent contamination.

Disposal Plan

Disposal of the this compound antibody and any contaminated materials must be carried out in accordance with institutional and local regulations for biological and chemical waste.

  • Liquid Waste: Unused or waste antibody solutions should be collected in a designated hazardous waste container. Due to the common presence of sodium azide, which is acutely toxic, this waste should be treated as chemical waste.

  • Solid Waste: All disposable materials that have come into contact with the antibody, such as pipette tips, tubes, and gloves, should be disposed of in a biohazard waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.

Experimental Protocol: Western Blotting

The this compound antibody is frequently used in Western blotting to detect CDK proteins. The following is a generalized protocol.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • This compound primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Wash buffer (TBST)

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution (e.g., 1:4000) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for a Western blotting experiment using the this compound antibody.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody (this compound) Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Image Acquisition H->I J Data Interpretation I->J

Figure 1. Western Blotting Workflow for this compound Antibody.

References

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